N(2)-methyl-L-lysine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-(methylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYPWXRMOFUVGH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: The Central Role of Nε-Lysine Methylation in Histone Function and Epigenetic Regulation
An in-depth technical guide by a Senior Application Scientist.
Abstract
Histone post-translational modifications (PTMs) form a complex signaling network that governs chromatin structure and gene expression. Among these, the methylation of lysine residues is a cornerstone of epigenetic regulation. This guide provides a comprehensive technical overview of histone lysine methylation, clarifying common nomenclature and delving into the enzymatic machinery—'writers', 'erasers', and 'readers'—that dictates its function. We explore the profound impact of specific lysine methylation marks on transcriptional activation and repression, and their established roles in cellular identity and disease, particularly cancer. Furthermore, this document offers detailed, field-proven methodologies for studying histone methylation, including ChIP-seq and mass spectrometry, and discusses the therapeutic landscape of targeting this critical pathway.
Introduction: Decoding the Language of Histone Lysine Methylation
The packaging of eukaryotic DNA into chromatin is a dynamic process orchestrated by a vast array of post-translational modifications on histone proteins. These modifications, including acetylation, phosphorylation, ubiquitination, and methylation, collectively form a "histone code" that is interpreted by the cell to regulate DNA-templated processes.
A point of critical clarification is the precise site of lysine methylation. While the query specifies "N(2)-methyl-L-lysine" (an alpha-amino group modification), the canonical and functionally significant site of methylation on histone lysine residues occurs on the epsilon-amino group (Nε) of the lysine side chain. This modification, Nε-methyl-L-lysine , is the focus of virtually all histone methylation research and is the subject of this guide. Nε-lysine can be mono-, di-, or trimethylated (me1, me2, me3), adding a remarkable layer of regulatory complexity. Each methylation state can recruit distinct effector proteins, leading to diverse functional outcomes ranging from transcriptional activation to deep, long-term gene silencing. Understanding this system is paramount for deciphering the logic of epigenetic control in health and disease.
The Core Machinery: Writers, Erasers, and Readers
The dynamic state of histone lysine methylation is controlled by a triad of protein families: enzymes that add the mark (writers), remove it (erasers), and proteins that recognize and bind to it (readers).
Writers: Histone Lysine Methyltransferases (KMTs)
KMTs are responsible for transferring a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the Nε-amino group of a target lysine residue. They are broadly classified into two major families.
-
SET Domain-Containing KMTs: This is the largest family, characterized by the presence of a conserved ~130 amino acid Su(var)3-9, Enhancer-of-zeste, Trithorax (SET) domain. These enzymes exhibit high specificity for both the histone residue (e.g., H3K4, H3K9, H3K27) and the degree of methylation (me1, me2, or me3). For example, the SETD1 complex and MLL family are primary writers of the activating mark H3K4me3, while SUV39H1 and EZH2 are responsible for the repressive marks H3K9me3 and H3K27me3, respectively.
-
DOT1L (Disruptor of Telomeric Silencing 1-Like): DOT1L is unique as it is the only known KMT that lacks a SET domain. It is responsible for the methylation of H3K79, a mark associated with transcriptionally active chromatin.
Erasers: Histone Lysine Demethylases (KDMs)
KDMs catalyze the removal of methyl groups, enabling the dynamic reversal of methylation states. There are two main families with distinct catalytic mechanisms.
-
Lysine-Specific Demethylase (LSD) Family: KDM1A (LSD1) and KDM1B (LSD2) are FAD-dependent amine oxidases. They can only demethylate mono- and di-methylated lysines, as their mechanism requires a lone pair of electrons on the nitrogen atom that is absent in the quaternary trimethylated state. LSD1 is a key component of repressive complexes and primarily targets H3K4me1/2.
-
Jumonji C (JmjC) Domain-Containing Family: This larger family of KDMs utilizes an Fe(II) and α-ketoglutarate-dependent mechanism to hydroxylate the methyl group, leading to its release as formaldehyde. JmjC enzymes can demethylate all three methylation states (me1, me2, and me3) and are responsible for the reversal of most known lysine methylation marks. For instance, the KDM6 subfamily (UTX and JMJD3) specifically removes the repressive H3K27me3 mark.
Readers: Effector Proteins that Interpret the Code
Reader proteins contain specialized domains that recognize and bind to specific histone methylation marks, translating the epigenetic signal into a functional outcome. This is typically achieved by recruiting additional enzymatic complexes to modify chromatin or interact with the transcriptional machinery.
-
Chromodomains: These domains are well-known for recognizing methylated lysines, particularly repressive marks. The canonical example is Heterochromatin Protein 1 (HP1), which binds to H3K9me2/3, leading to chromatin compaction and the formation of heterochromatin.
-
Tudor Domains: This is a diverse family of domains that can recognize various methylation states. For example, the Tudor domain of 53BP1 recognizes H3K20me2 as part of the DNA damage response.
-
PWWP Domains: Named for a conserved Pro-Trp-Trp-Pro motif, these domains often recognize H3K36me3, a mark associated with transcriptional elongation, linking methylation to DNA repair and replication processes.
The interplay between these three protein classes forms a dynamic regulatory network, as illustrated below.
Caption: The dynamic cycle of histone lysine methylation.
Functional Consequences and Therapeutic Implications
The location and methylation state of a lysine residue have profound and distinct consequences for gene regulation. These marks serve as docking sites that dictate the assembly of protein complexes, ultimately defining whether a gene is expressed or silenced.
| Histone Mark | Typical Location | Primary Writer(s) | Primary Eraser(s) | Associated Function |
| H3K4me3 | Gene Promoters | MLL/SETD1 family | KDM5 family | Transcriptional Activation |
| H3K9me3 | Heterochromatin | SUV39H1/SETDB1 | KDM4 family | Transcriptional Repression |
| H3K27me3 | Developmental Genes | EZH2 (PRC2) | KDM6 family (UTX/JMJD3) | Transcriptional Repression |
| H3K36me3 | Gene Bodies | SETD2 | KDM4 family | Elongation, Splicing, DNA Repair |
| H3K79me2/3 | Gene Bodies | DOT1L | KDM2B | Transcriptional Activation |
The dysregulation of this machinery is a hallmark of numerous human diseases, most notably cancer. Aberrant activity of KMTs or KDMs can lead to oncogenic patterns of gene expression. This has made these enzymes highly attractive targets for therapeutic intervention.
-
EZH2 Inhibitors: Overexpression or mutation of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), leads to excessive H3K27me3 and silencing of tumor suppressor genes in various cancers. The FDA-approved drug Tazemetostat is an EZH2 inhibitor used to treat specific types of sarcoma and lymphoma.
-
LSD1 Inhibitors: LSD1 is overexpressed in many cancers, where it represses genes that would otherwise limit proliferation. Numerous LSD1 inhibitors are in clinical trials for acute myeloid leukemia (AML) and other malignancies.
-
DOT1L Inhibitors: Chromosomal translocations involving the MLL gene are common in mixed-lineage leukemia. The resulting fusion protein aberrantly recruits DOT1L, leading to ectopic H3K79 methylation and activation of leukemogenic genes. DOT1L inhibitors are being developed to specifically target this dependency.
Key Experimental Methodologies: A Practical Guide
Investigating histone lysine methylation requires specialized techniques to map the location of specific marks genome-wide and to quantify their abundance.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is the gold-standard method for mapping the genomic location of a specific histone modification. The workflow involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the histone mark of interest with a specific antibody, and sequencing the associated DNA.
Caption: Standard workflow for a ChIP-seq experiment.
Detailed Protocol: Step-by-Step ChIP-seq
-
Cell Fixation (Causality: To covalently link proteins to DNA, preserving in vivo interactions):
-
Harvest 10-20 million cells.
-
Add formaldehyde to a final concentration of 1% directly to the cell culture medium.
-
Incubate for 10 minutes at room temperature with gentle rotation.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Chromatin Preparation (Causality: To solubilize chromatin and shear it to a manageable size for IP):
-
Lyse cells using a series of buffers with increasing detergent strength to isolate nuclei.
-
Resuspend nuclei in a shearing buffer (e.g., RIPA buffer).
-
Shear chromatin to an average size of 200-600 bp using a probe sonicator or enzymatic digestion (e.g., MNase). Self-Validation: Run a small aliquot on an agarose gel to confirm fragment size.
-
-
Immunoprecipitation (Causality: To enrich for chromatin fragments containing the specific histone mark):
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the cleared lysate with a ChIP-validated antibody specific to the histone mark of interest (e.g., anti-H3K27me3) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours.
-
-
Washes and Elution (Causality: To remove non-specifically bound chromatin and then release the target complexes):
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove contaminants.
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS/NaHCO3).
-
-
Reverse Cross-linking and DNA Purification (Causality: To release the DNA for downstream analysis):
-
Add NaCl to the eluate and incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and an input control sample.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequence reads to a reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment compared to the input control.
-
Mass Spectrometry (MS) for Global Histone PTM Analysis
While ChIP-seq provides location information, MS-based proteomics is the most powerful tool for identifying and quantifying the abundance of dozens of different histone modifications simultaneously. This is crucial for understanding the global state of the "histone code" and how it changes in response to stimuli or in disease. The "bottom-up" approach, involving the analysis of tryptic peptides, is most common for comprehensive PTM profiling.
Conclusion and Future Perspectives
Histone Nε-lysine methylation is a fundamental epigenetic mechanism that is central to the regulation of the eukaryotic genome. The intricate interplay between writers, erasers, and readers provides a highly tunable system for controlling gene expression programs. The profound involvement of this system in cancer has rightfully placed its components at the forefront of modern drug discovery. Future research will continue to unravel the complex crosstalk between lysine methylation and other PTMs, explore the roles of non-histone protein methylation, and develop next-generation therapeutics with greater specificity and efficacy.
References
-
Title: Histone lysine methyltransferases and demethylases in carcinogenesis. Source: Cell and Bioscience, 2021. URL: [Link]
-
Title: Histone demethylases in chromatin biology and cancer. Source: The FEBS Journal, 2010. URL: [Link]
-
Title: Reading the Histone Code. Source: BioTechniques, 2003. URL: [Link]
-
Title: The role of histone lysine methyltransferases and demethylases in the regulation of prostate cancer. Source: International Journal of Biological Sciences, 2023. URL: [Link]
The Unseen Modifier: A Technical Guide to N(2)-methyl-L-lysine as a Post-Translational Modification
Foreword
For decades, the field of post-translational modifications (PTMs) has been dominated by the study of modifications occurring on the side chains of amino acids. Among these, lysine methylation has been a cornerstone of epigenetic and signaling research. However, the vast majority of this research has focused on the methylation of the epsilon-amino group (Nε or N(6)). This guide shifts the focus to a less explored, yet functionally critical modification: the methylation of the alpha-amino group (Nα or N(2)) of N-terminal lysine residues. This modification, catalyzed by a distinct set of enzymes, imparts unique regulatory functions that are only now beginning to be fully appreciated. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals poised to explore this emerging frontier in protein regulation.
Introduction: A Tale of Two Methylations
Lysine, with its two amino groups, presents two potential sites for methylation: the well-studied ε-amino group of its side chain and the α-amino group at the protein's N-terminus.[1][2] While both involve the addition of methyl groups from S-adenosyl-L-methionine (SAM), their enzymatic machinery, substrate context, and functional outcomes are distinct.
-
N(6)-methyl-L-lysine (Nε-methylation): Occurs on internal lysine residues within a polypeptide chain. This modification is a hallmark of histone biology and is crucial for regulating chromatin structure and gene expression.[3] A vast and complex network of "writers" (lysine methyltransferases, KMTs), "erasers" (lysine demethylases, KDMs), and "readers" (proteins with domains like chromo, Tudor, and PWWP) governs the dynamic nature of this mark.[4]
-
N(2)-methyl-L-lysine (Nα-methylation): This modification is restricted to the α-amino group of the very first amino acid of a protein, and in the context of this guide, specifically a lysine residue.[5] This occurs after the initiating methionine is cleaved.[1] This N-terminal methylation alters the charge and hydrophobicity of the protein's terminus, directly impacting its interactions and functions.[1]
This guide will exclusively focus on the latter, N(2)-methyl-L-lysine, a modification that, while known for over four decades, has been underexplored relative to its side-chain counterpart.[1]
The Enzymatic Machinery of N-terminal Lysine Methylation
The regulation of N(2)-methyl-L-lysine is governed by a specialized set of enzymes. Unlike the extensive families of KMTs and KDMs for N(6)-methylation, the machinery for N-terminal methylation appears to be more concise.
The "Writers": N-Terminal Methyltransferases (NTMTs)
The enzymes responsible for catalyzing N-terminal methylation are known as N-terminal methyltransferases (NTMTs). Two key enzymes have been identified to methylate N-terminal lysine residues:
-
NTMT1 (METTL11A): This is the primary enzyme responsible for the methylation of proteins featuring a specific N-terminal sequence motif: X-P-K/R , where X can be Alanine, Proline, Serine, or Glycine.[6] The proline residue at the second position is a critical determinant for substrate recognition. NTMT1 can catalyze mono-, di-, and trimethylation of the N-terminal α-amino group.[1]
-
METTL13: This is a dual-function methyltransferase that targets both the N-terminus and an internal lysine residue (Lys55) of the eukaryotic elongation factor 1 alpha (eEF1A).[7][8] Its N-terminal methylation activity is crucial for regulating translation dynamics.[7][8]
The catalytic process for N-terminal lysine methylation is illustrated in the diagram below:
The "Erasers": A Conspicuous Absence
A striking feature of N-terminal methylation is its apparent irreversibility. To date, no N-terminal demethylases ("erasers") have been identified.[9] This suggests that, unlike the dynamic nature of N(6)-lysine methylation, N-terminal methylation may function as a more permanent regulatory switch, potentially being removed only through protein degradation.
The "Readers": An Area of Active Investigation
While the concept of "reader" proteins that specifically recognize methylated lysine side chains is well-established in epigenetics, the identification of readers for N-terminally methylated lysine is still in its nascent stages.[6] The generation of a permanent positive charge upon trimethylation can enhance electrostatic interactions with negatively charged molecules like DNA or acidic patches on other proteins.[1][10] However, specific protein domains that bind to N-terminally methylated lysine with high affinity are yet to be fully characterized. The development of chemical probes, such as photoaffinity probes with methylated N-terminal sequences, is a promising strategy to capture and identify these elusive reader proteins.[6]
Functional Consequences of N-terminal Lysine Methylation
N(2)-methylation of lysine exerts its regulatory effects primarily by modulating protein-protein and protein-DNA interactions.[1][10] This can lead to profound changes in protein localization, stability, and activity.
Regulation of Protein-DNA Interactions
N-terminal lysine trimethylation introduces a fixed positive charge, which can enhance the affinity of a protein for the negatively charged phosphate backbone of DNA.[10]
-
CENP-B: Loss of N-terminal trimethylation on Centromere Protein B (CENP-B) prevents its binding to its specific DNA motif in centromeres, highlighting the critical role of this modification in chromatin organization.[10]
-
DDB2: In response to UV irradiation, N-terminal methylation of Damaged DNA-Binding Protein 2 (DDB2) by NTMT1 promotes its localization to sites of DNA damage, facilitating DNA repair.[1]
Modulation of Protein-Protein Interactions
The altered physicochemical properties of the N-terminus upon methylation can create or abolish docking sites for other proteins.
-
CENP-A: N-terminal trimethylation of the histone H3 variant CENP-A is essential for the recruitment of CENP-T and CENP-I, two key components of the constitutive centromere complex. This interaction is vital for proper cell cycle progression.[10]
Crosstalk with Other N-terminal Modifications
N-terminal lysine methylation can engage in crosstalk with other N-terminal modifications, most notably acetylation. These two modifications are generally mutually exclusive.
-
MYL9: Myosin light chain 9 (MYL9) can be either N-terminally methylated or acetylated. N-terminal methylation enhances its interaction with DNA in the nucleus, while N-terminal acetylation promotes its association with cytoskeletal proteins.[10] This illustrates how different N-terminal modifications can dictate the subcellular localization and function of a protein.
Known Substrates and Their Functions
The following table summarizes some of the key validated substrates of N-terminal lysine methylation and the functional implications of this modification.
| Substrate Protein | Methyltransferase | N-terminal Sequence | Biological Function of Methylation |
| RCC1 | NTMT1 | SPK... | Chromatin segregation, DNA damage response |
| Retinoblastoma (RB) | NTMT1 | PPK... | Tumor suppression, cell cycle regulation |
| SET | NTMT1 | APK... | Regulation of transcription and chromatin |
| CENP-A | NTMT1 | GPK... | Centromere function, kinetochore assembly |
| CENP-B | NTMT1 | GPK... | Centromeric DNA binding |
| DDB2 | NTMT1 | APK... | DNA damage recognition and repair |
| eEF1A | METTL13 | GK... | Regulation of translation elongation and fidelity |
Methodologies for the Study of N(2)-methyl-L-lysine
The study of N-terminal lysine methylation requires specialized techniques, particularly for its detection and quantification, due to its unique location and the subtle mass shift it imparts.
Mass Spectrometry: The Gold Standard for Detection
Mass spectrometry (MS) is the definitive method for the identification and site-localization of N-terminal lysine methylation.[11] A typical bottom-up proteomics workflow is employed.
Step-by-Step Protocol for Bottom-Up Proteomics Analysis:
-
Protein Extraction and Denaturation: Lyse cells or tissues in a buffer containing strong denaturants (e.g., 8M urea) and detergents to ensure complete protein solubilization and unfolding.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent their re-formation.
-
Proteolytic Digestion: Digest the proteome into peptides.
-
Causality: The choice of protease is critical. Trypsin, which cleaves after lysine and arginine, can produce very short and difficult-to-detect N-terminal peptides from proteins with the X-P-K/R motif. Using alternative proteases like Glu-C (cleaves after glutamate) or Lys-N (cleaves before lysine) can generate longer, more readily identifiable N-terminal peptides.[11]
-
-
Peptide Desalting: Remove salts and detergents that can interfere with MS analysis using C18 solid-phase extraction.
-
LC-MS/MS Analysis:
-
Separate the peptide mixture using reverse-phase liquid chromatography (LC).
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS).
-
Technical Insight: High-resolution mass analyzers (e.g., Orbitrap) are essential. N-terminal trimethylation results in a mass shift of +42.047 Da, which is nearly isobaric with N-terminal acetylation (+42.011 Da).[11] High resolution is required to confidently distinguish between these two modifications.[12]
-
-
Database Searching:
-
Search the acquired MS/MS spectra against a protein sequence database using software like MaxQuant or Mascot.
-
Self-Validation: It is crucial to specify mono-, di-, and trimethylation of protein N-termini as variable modifications in the search parameters. The software will then attempt to match the observed mass shifts to these modifications.
-
-
Data Validation: Manually inspect the MS/MS spectra of putative N-terminally methylated peptides. Confident identification requires a clear series of b- and y-ions that confirm the mass modification is localized to the N-terminus.
Antibody-Based Detection
The development of specific antibodies for N-terminally methylated lysine has lagged behind that for N(6)-methyllysine. Most commercially available "pan-methyllysine" antibodies are designed to recognize methylated lysine side chains and may not effectively recognize the N-terminal modification.[13] However, if a substrate-specific antibody that recognizes the N-terminally methylated form of a protein of interest is available, it can be used in standard immunoassays.
Protocol for Immunoblotting (Western Blot):
-
Protein Separation: Separate proteins from cell or tissue lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the N-terminally methylated protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imager. The intensity of the band corresponds to the level of the methylated protein.
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total, unmodified form of the protein of interest or a housekeeping protein like GAPDH or β-actin.
Chemical Probes
The development of chemical probes is a burgeoning area in the study of N-terminal methylation. These tools can be used to identify novel substrates and potential reader proteins.
-
Activity-Based Substrate Profiling: SAM surrogates containing a terminal alkyne or other reactive group can be used in vitro or in cells.[14] NTMTs will transfer this modified methyl-analog onto their substrates. The tagged substrates can then be labeled with biotin or a fluorophore via click chemistry for enrichment and identification by mass spectrometry or fluorescence imaging.[14]
N(2)-methyl-L-lysine in Health and Disease
The dysregulation of N-terminal lysine methylation is increasingly being implicated in various human diseases, particularly cancer.
-
Cancer: NTMT1 is overexpressed in several cancers, and its activity has been linked to processes that promote tumor growth, such as the DNA damage response and cell cycle regulation.[6][14] METTL13 has also been identified as a proto-oncogene in several cancer types, with its role in modulating translation being a key factor.[7][15] The enzymes of this pathway, therefore, represent promising targets for novel anti-cancer therapies.
-
Neurodegenerative Diseases: While research is still in its early stages, the fundamental roles of N-terminal methylation in DNA repair and protein stability suggest that its dysregulation could contribute to the pathology of neurodegenerative disorders.[16]
Future Directions and Concluding Remarks
The study of N(2)-methyl-L-lysine as a post-translational modification is a field ripe with opportunity. Key areas for future research include:
-
Discovery of "Erasers" and "Readers": The identification of N-terminal demethylases and specific reader proteins will be a major breakthrough, transforming our understanding of this modification from a static mark to a dynamic regulatory event.
-
Expansion of the Substrate Landscape: Global proteomic approaches, coupled with the use of chemical probes, will undoubtedly uncover a much larger repertoire of proteins that are regulated by N-terminal lysine methylation.
-
Development of Specific Inhibitors: The design of potent and selective small-molecule inhibitors of NTMT1 and METTL13 will be invaluable for both basic research and as potential therapeutic agents.
-
Elucidation of Crosstalk: Further investigation into the interplay between N-terminal methylation and other PTMs will provide a more holistic view of protein regulation.
References
-
Past, present, and perspectives of protein N-terminal methylation. (2021). PMC. [Link]
-
Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets. (2021). PMC. [Link]
-
Emerging roles of lysine methylation on non-histone proteins. (2012). PMC. [Link]
-
Structure, Activity and Function of the Dual Protein Lysine and Protein N-Terminal Methyltransferase METTL13. (2021). PMC. [Link]
-
Structure, Activity and Function of the Dual Protein Lysine and Protein N-Terminal Methyltransferase METTL13. (2021). ResearchGate. [Link]
-
N-terminal methylation of proteins: structure, function and specificity. (1989). PubMed. [Link]
-
Histone. (2023). Wikipedia. [Link]
-
Unlocking the Mysteries of Alpha-N-Terminal Methylation and its Diverse Regulatory Functions. (2021). ResearchGate. [Link]
-
Histone methylation. (2023). Wikipedia. [Link]
-
SMYD2-mediated methylation of STAT1 protects against hepatic ischaemia/reperfusion injury by blocking JAK-STAT1 signalling pathways. (2023). Gut. [Link]
-
A Genome-Wide DNA Methylation Survey Reveals Salicylic Acid-Induced Distinct Hypomethylation Linked to Defense Responses Against Biotrophic Pathogens. (2023). Preprints.org. [Link]
-
Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions. (2021). Journal of Biological Chemistry. [Link]
-
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (2023). MDPI. [Link]
-
Biological Relevance of Dual Lysine and N-Terminal Methyltransferase METTL13. (2023). PMC. [Link]
-
Activity-based substrate profiling of N-terminal methyltransferase 1 (NTMT1). (2019). K-REx. [Link]
-
Quantitative analysis of global protein lysine methylation by mass spectrometry. (2016). PMC. [Link]
-
How ATP-Dependent Chromatin Remodeling Complexes Regulate Vertebrate Embryonic Development. (2023). MDPI. [Link]
-
INVESTIGATING THE PROTEIN ALPHA-N-TERMINAL METHYLTRANSFERASE 1 (NTMT1)-MEDIATED PATHWAYS. (2023). Purdue University Graduate School. [Link]
-
Comprehending Dynamic Protein Methylation with Mass Spectrometry. (2015). PMC. [Link]
-
Structural basis for substrate recognition by the human N-terminal methyltransferase 1. (2015). NIH. [Link]
-
Structural basis for antigen recognition by methylated lysine–specific antibodies. (2013). PMC. [Link]
-
Lysine methylation: Implications in neurodegenerative disease. (2019). PubMed. [Link]
-
Prominent role of histone lysine demethylases in cancer epigenetics and therapy. (2014). NIH. [Link]
-
Histone Methylation Regulation in Neurodegenerative Disorders. (2021). MDPI. [Link]
-
Biochemistry of protein lysine and N-terminal methylation. (2021). ResearchGate. [Link]
-
Methylation Specific Antibody Discovery Service. (2023). Creative Biolabs. [Link]
-
Characterization of the biochemical activity and tumor-promoting role of the dual protein methyltransferase METL-13/METTL13 in Caenorhabditis elegans. (2023). PLOS One. [Link]
-
Epigenetic Regulation in Neurodegenerative Diseases. (2018). PMC. [Link]
-
Methylated (ε-N) Lysine Antibody (ICP0501). (2023). Immunechem. [Link]
-
Kinetic Mechanism of Protein N-terminal Methyltransferase 1. (2013). PMC. [Link]
-
N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects. (2015). NIH. [Link]
Sources
- 1. Past, present, and perspectives of protein N-terminal methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone methylation - Wikipedia [en.wikipedia.org]
- 3. Histone - Wikipedia [en.wikipedia.org]
- 4. What is Protein Methylation and How to Study - Creative Proteomics [creative-proteomics.com]
- 5. N-terminal methylation of proteins: structure, function and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. Structure, Activity and Function of the Dual Protein Lysine and Protein N-Terminal Methyltransferase METTL13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. immunechem.com [immunechem.com]
- 14. krex.k-state.edu [krex.k-state.edu]
- 15. Biological Relevance of Dual Lysine and N-Terminal Methyltransferase METTL13 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysine methylation: Implications in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of N(2)-methyl-L-lysine
Abstract
N(2)-methyl-L-lysine, an N-alpha-methylated derivative of the essential amino acid L-lysine, represents a fascinating yet under-explored molecule in the landscape of post-translational modifications and amino acid metabolism. While the biological significance of N(epsilon)-methylation of lysine is well-established, particularly in the context of histone modifications and epigenetic regulation, the biochemical properties and physiological roles of N(2)-methyl-L-lysine are emerging as a distinct and important area of research. This technical guide provides a comprehensive overview of the current understanding of N(2)-methyl-L-lysine, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore its biological significance with a focus on N-alpha-terminal methylation of proteins, detail methodologies for its synthesis and analysis, and discuss its potential implications in health and disease.
Introduction: The Nuances of Lysine Methylation
Lysine methylation is a critical post-translational modification that plays a pivotal role in regulating a vast array of cellular processes.[1] This modification, traditionally studied at the epsilon-amino group of lysine residues, is now understood to be more complex, with methylation also occurring at the alpha-amino group. N(2)-methyl-L-lysine, also known as N-alpha-methyl-L-lysine, introduces a methyl group to the alpha-amino nitrogen of the lysine backbone. This seemingly subtle modification can have profound effects on the biochemical properties of the amino acid and the proteins into which it may be incorporated, altering charge, hydrophobicity, and steric profile. This guide will specifically focus on the alpha-methylated form of lysine, distinguishing its properties and functions from its more extensively studied epsilon-methylated counterparts.
Physicochemical Properties of N(2)-methyl-L-lysine
A thorough understanding of the physicochemical properties of N(2)-methyl-L-lysine is fundamental to designing experiments for its study and interpreting its biological activity.
| Property | Value | Source |
| Molecular Formula | C7H16N2O2 | [2] |
| Molecular Weight | 160.21 g/mol | [2] |
| IUPAC Name | (2S)-6-amino-2-(methylamino)hexanoic acid | [2] |
| CAS Number | 7431-89-2 | [3] |
| pKa (alpha-amino group) | ~6-8 (estimated for N-terminal amino groups) | [4] |
| pKa (epsilon-amino group) | ~10.5 | [5] |
The methylation of the alpha-amino group lowers its pKa compared to the epsilon-amino group.[4] This has significant implications for the charge state of N(2)-methyl-L-lysine at physiological pH, influencing its interactions with other molecules and its potential role in enzymatic reactions.
Biological Significance: A Focus on N-Alpha-Terminal Methylation
While the biological roles of free N(2)-methyl-L-lysine are not yet well-defined, the significance of N-alpha-methylation of lysine residues at the N-terminus of proteins is an active area of investigation. This modification is catalyzed by a class of enzymes known as N-terminal methyltransferases (NTMTs).[6][7]
Enzymatic Machinery: N-Terminal Methyltransferases (NTMTs)
Eukaryotic cells possess dedicated enzymes, NTMT1 and NTMT2, that catalyze the methylation of the alpha-amino group of the N-terminal amino acid of specific proteins.[6][7] These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[7] The substrate specificity of NTMTs is often directed by a consensus sequence, with the X-P-K/R motif being a common recognition site where X is the N-terminal amino acid to be methylated.[7]
Functional Consequences of N-Alpha-Terminal Methylation
N-alpha-terminal methylation has been implicated in a variety of crucial cellular processes:
-
Protein Stability and Degradation: N-terminal methylation can protect proteins from degradation through the N-degron pathway, thereby increasing their half-life.[4]
-
Protein-Protein Interactions: The altered charge and hydrophobicity of the N-terminus can modulate interactions with other proteins. For example, N-alpha-methylation of the Regulator of Chromosome Condensation 1 (RCC1) influences its interaction with chromatin.[8]
-
DNA Repair: NTMT1 has been shown to play a role in DNA damage repair, and its loss can increase sensitivity to DNA damaging agents.[6]
-
Cell Cycle Regulation: Several proteins involved in cell cycle progression are known to be N-terminally methylated, suggesting a role for this modification in regulating cell division.[6][8]
The specific role of N(2)-methyl-L-lysine as a free amino acid in these processes is an area that warrants further investigation. It is plausible that it could act as a precursor for the synthesis of N-alpha-methylated proteins or have signaling functions of its own.
Methodologies for the Study of N(2)-methyl-L-lysine
The study of N(2)-methyl-L-lysine requires robust methods for its synthesis and analysis.
Chemical Synthesis
The synthesis of N(2)-methyl-L-lysine and its derivatives is crucial for generating standards for analytical methods and for use in biochemical and cell-based assays. A common strategy involves the selective protection of the epsilon-amino group, followed by methylation of the alpha-amino group, and subsequent deprotection.
Experimental Protocol: Synthesis of N(alpha)-Fmoc-N(epsilon)-Boc-L-lysine
This protocol describes the synthesis of a protected form of N(epsilon)-methyl-L-lysine, which can be adapted for the synthesis of N(alpha)-methylated versions and is a key building block in peptide synthesis.[5][6]
-
Starting Material: Commercially available N(alpha)-Fmoc-L-lysine.
-
Protection of the epsilon-amino group: The epsilon-amino group is protected with a tert-butyloxycarbonyl (Boc) group.
-
Reductive Methylation: The alpha-amino group is then methylated using formaldehyde and a reducing agent such as sodium cyanoborohydride.
-
Purification: The final product is purified by column chromatography.
Analytical Techniques
Mass spectrometry (MS) is the cornerstone for the identification and quantification of N(2)-methyl-L-lysine.[9][10]
Experimental Protocol: Analysis of N(2)-methyl-L-lysine by LC-MS/MS
-
Sample Preparation: Proteins from cell lysates or biological fluids are hydrolyzed to release free amino acids.
-
Derivatization (Optional but Recommended): To improve chromatographic separation and ionization efficiency, amino acids can be derivatized.
-
Chromatographic Separation: The derivatized amino acids are separated using liquid chromatography (LC), typically with a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometric Analysis: The separated amino acids are introduced into a tandem mass spectrometer (MS/MS).
-
Identification and Quantification: N(2)-methyl-L-lysine is identified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Quantification is achieved by comparing the signal intensity to that of a stable isotope-labeled internal standard.
Distinguishing N(alpha)- from N(epsilon)-methyl-lysine:
Distinguishing between these two isomers by mass spectrometry can be challenging due to their identical mass. However, their fragmentation patterns upon collision-induced dissociation (CID) can differ. The fragmentation of N(epsilon)-methyl-lysine often results in a characteristic loss of the methylated side chain.[5][11] In contrast, the fragmentation of N(2)-methyl-L-lysine is expected to show patterns more typical of alpha-amino acid fragmentation, with losses of water, carbon monoxide, and the entire amino group. High-resolution mass spectrometry and careful analysis of the fragmentation spectra are essential for unambiguous identification.
Role in Disease and Therapeutic Potential
The dysregulation of protein methylation is increasingly linked to various diseases, including cancer and neurodegenerative disorders. Given the role of N-terminal methylation in critical cellular processes, the enzymes responsible for this modification, NTMTs, are emerging as potential therapeutic targets. The development of specific inhibitors for NTMTs could offer novel strategies for treating diseases where N-terminal methylation is aberrant.
Furthermore, the potential of N(2)-methyl-L-lysine as a biomarker is an area ripe for exploration. Altered levels of this modified amino acid in biological fluids could be indicative of changes in metabolic pathways or the activity of methyltransferases and demethylases, potentially providing diagnostic or prognostic information for various pathological conditions.
Future Directions and Concluding Remarks
The study of N(2)-methyl-L-lysine is a rapidly evolving field. While significant progress has been made in understanding the enzymatic machinery and functional consequences of N-alpha-terminal methylation in proteins, several key questions remain:
-
What are the specific metabolic pathways of free N(2)-methyl-L-lysine?
-
Are there dedicated enzymes for the methylation and demethylation of free L-lysine at the alpha-position?
-
Does free N(2)-methyl-L-lysine have unique biological activities independent of its incorporation into proteins?
Answering these questions will require the development of more specific analytical tools and the application of multi-omics approaches to unravel the complex interplay of N(2)-methyl-L-lysine in cellular metabolism and signaling. The insights gained from such research will undoubtedly pave the way for a more complete understanding of lysine biochemistry and may unveil new therapeutic avenues for a range of human diseases.
References
- Toogood, H. S., & Tait, S. (Eds.). (2020). Protein N-Terminal Methyltransferases: Methods and Protocols. Springer US.
- Zhang, K., & James, P. (2021). Exploring the Effects of Methylation on the CID of Protonated Lysine: A Combined Experimental and Computational Approach. Journal of the American Society for Mass Spectrometry, 32(11), 2973–2983.
- Biggar, K. K., & Li, S. S. C. (2015). Chemical and Biochemical Perspectives of Protein Lysine Methylation. Chemical Reviews, 115(6), 2321–2349.
- Zhang, K., Yari, Z., & James, P. (2003). Epsilon-N,N,N-trimethyllysine-specific ions in matrix-assisted laser desorption/ionization-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(5), 371–376.
- Petrossian, T. C., & Clarke, S. G. (2011). Chemical Biology of Protein N‐Terminal Methyltransferases. ChemBioChem, 12(10), 1479–1489.
- Huang, Z., Du, J., Su, X., Chen, Y., Zhao, Y., & Li, Y. (2007). Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)
- Hoekstra, M., & Biggar, K. K. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Biomedicines, 11(11), 2825.
- Schu, M., & Tria, G. (2021). Past, present, and perspectives of protein N-terminal methylation. Journal of Biological Chemistry, 296, 100589.
- Olsen, J. V., & Macek, B. (2009). Quantitative proteomics by mass spectrometry. In Proteomics. Humana Press.
- Chi, H., Islam, M. S., Nsiama, T. K., Kato, T., & Nishino, N. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino acids, 46(5), 1305–1311.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010497, Methyl-lysine. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). N2-Methyl-L-lysine (HMDB0240689). Retrieved from [Link]
- Carroll, K. S., & Shokat, K. M. (2013). Impact of Protein Nα-Modifications on Cellular Functions and Human Health. Biochemistry, 52(1), 1–15.
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.
Sources
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Identification and Characterization of a Highly Conserved Crenarchaeal Protein Lysine Methyltransferase with Broad Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Biology of Protein N‐Terminal Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epsilon -N,N,N-trimethyllysine-specific ions in matrix-assisted laser desorption/ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N(2)-methyl-L-lysine Metabolic Pathways for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complex Landscape of Lysine Methylation
In the intricate world of cellular metabolism and regulation, lysine stands out not only as an essential building block for proteins but also as a hub for a multitude of post-translational modifications that dictate protein function and cellular fate. Among these modifications, lysine methylation has emerged as a critical regulator of epigenetic signaling and diverse physiological processes. This guide provides a comprehensive exploration of the metabolic pathways associated with N(2)-methyl-L-lysine, offering a technical and field-proven perspective for researchers, scientists, and professionals in drug development. We will delve into the established pathways of lysine metabolism, the well-characterized realm of protein lysine methylation, and the current understanding of free methylated lysine derivatives, while also highlighting the existing frontiers in our knowledge.
The Foundational Pathways of L-Lysine Metabolism
A thorough understanding of N(2)-methyl-L-lysine necessitates a foundational knowledge of the metabolic fate of its parent molecule, L-lysine. As an essential amino acid, lysine cannot be synthesized by mammals and must be obtained from dietary sources. Its metabolism is crucial for protein synthesis, as well as for various other physiological functions.
Lysine Biosynthesis: A Tale of Two Pathways
While mammals lack the machinery for lysine biosynthesis, it is synthesized in bacteria, plants, and fungi through two distinct pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway.[1][2]
-
The Diaminopimelate (DAP) Pathway: Predominantly found in prokaryotes and plants, the DAP pathway is part of the aspartate-derived biosynthetic family, which also produces threonine, methionine, and isoleucine.[1]
-
The α-Aminoadipate (AAA) Pathway: This pathway is part of the glutamate biosynthetic family and is utilized by some fungi and certain prokaryotes.[1][2]
Lysine Catabolism: The Saccharopine and Pipecolate Pathways
In mammals, the breakdown of lysine primarily occurs in the liver via two main pathways that converge to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.[2][3]
-
The Saccharopine Pathway: This is the major pathway for lysine degradation in mammals.[2] The initial steps involve the condensation of lysine with α-ketoglutarate to form saccharopine, which is then cleaved to yield glutamate and α-aminoadipate-semialdehyde.
-
The Pipecolate Pathway: This pathway represents a minor route for lysine catabolism in the brain and other tissues. Lysine is converted to pipecolic acid, which is then further metabolized.
The regulation of lysine catabolism is complex, involving developmental, hormonal, and stress-related factors, highlighting the importance of maintaining lysine homeostasis.[4]
Protein Lysine Methylation: A Key Epigenetic and Regulatory Modification
While the metabolism of free N(2)-methyl-L-lysine is not as extensively characterized, the methylation of lysine residues within proteins is a well-established and critically important post-translational modification (PTM). This process is a cornerstone of epigenetic regulation, particularly through the modification of histone proteins.
The Enzymatic Machinery of Lysine Methylation
The dynamic process of protein lysine methylation is orchestrated by two opposing classes of enzymes:
-
Protein Lysine Methyltransferases (KMTs): Often referred to as "writers," these enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the ε-amino group of a lysine residue.[5]
-
Protein Lysine Demethylases (KDMs): Known as "erasers," these enzymes remove methyl groups from lysine residues.[3]
This enzymatic interplay allows for the precise and reversible control of protein methylation states, which in turn influences gene expression, protein stability, and protein-protein interactions.
Functional Consequences of Protein Lysine Methylation
Lysine methylation plays a pivotal role in a wide array of biological processes:
-
Epigenetic Regulation: Methylation of histone tails is a hallmark of chromatin regulation, influencing gene transcription. Different methylation states (mono-, di-, or tri-methylation) at various lysine residues can either activate or repress gene expression.
-
Non-Histone Protein Regulation: A growing number of non-histone proteins are known to be regulated by lysine methylation, affecting their stability, subcellular localization, and enzymatic activity.
-
Disease Pathogenesis: Dysregulation of lysine methylation is implicated in the development and progression of numerous diseases, including cancer and neurological disorders.[5] This has made KMTs and KDMs attractive targets for therapeutic intervention.
Free Methylated Lysine Derivatives: Formation and Significance
While the enzymatic pathways for the synthesis and degradation of free N(2)-methyl-L-lysine are not well-defined in the literature, the presence of methylated lysine derivatives in biological fluids is acknowledged, and their formation can occur through various mechanisms.
Non-Enzymatic Formation
Free L-lysine can undergo non-enzymatic reactions with endogenous reactive species, such as glyoxal (GO) and methylglyoxal (MGO), which are byproducts of carbohydrate metabolism.[6][7] These reactions can lead to the formation of advanced glycation end-products (AGEs), including Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL).[6][7][8] While distinct from N(2)-methyl-L-lysine, the study of these molecules provides a framework for understanding how free lysine can be modified in vivo.
Product of Protein Turnover
A significant source of free methylated lysine derivatives is likely the catabolism of proteins that have undergone post-translational methylation. When proteins containing methylated lysine residues are degraded, these modified amino acids can be released into the cellular pool. The subsequent metabolic fate of these free methylated amino acids is an area of ongoing research.
Physiological and Clinical Relevance
The levels of circulating and excreted modified lysine derivatives have been investigated as potential biomarkers for various pathological conditions. For instance, elevated levels of CML are associated with chronic kidney disease (CKD) and diabetes mellitus, as the kidneys are the primary route of elimination for these molecules.[9] This suggests that the clearance of modified amino acids is a critical physiological process.
Methodologies for the Study of Lysine and Its Derivatives
The accurate detection and quantification of lysine and its methylated forms are essential for research and clinical applications. A variety of analytical techniques are employed for this purpose.
Chromatographic Methods
High-performance liquid chromatography (HPLC) coupled with various detection methods is a cornerstone for the analysis of amino acids.
-
Mass Spectrometry (MS): HPLC-MS/MS is a powerful technique for the sensitive and specific quantification of lysine and its derivatives in complex biological matrices such as plasma, urine, and tissue extracts.
-
Fluorometric Detection: Derivatization of amino acids with fluorescent reagents followed by HPLC with fluorescence detection offers high sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust method for the analysis of amino acids. This technique typically requires derivatization of the analytes to increase their volatility. Stable-isotope dilution GC-MS is a gold-standard method for accurate quantification.[8]
Immunoassays
Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of specific modified lysine derivatives, such as CML, in biological samples.[9] These assays offer a high-throughput platform for clinical studies.
Experimental Protocol: Quantification of Free Lysine Derivatives in Plasma by LC-MS/MS
This protocol provides a generalized workflow for the analysis of free methylated lysine derivatives in plasma.
1. Sample Preparation: a. To 100 µL of plasma, add an internal standard solution containing isotopically labeled analogs of the target analytes. b. Precipitate proteins by adding 400 µL of ice-cold methanol. c. Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: A reversed-phase C18 column suitable for polar analytes.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from low to high organic phase to achieve separation of the analytes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.
3. Data Analysis: a. Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Future Directions and Unanswered Questions
While significant strides have been made in understanding lysine metabolism and the profound impact of protein lysine methylation, the metabolic pathways of free N(2)-methyl-L-lysine remain a largely unexplored territory. Key questions for future research include:
-
Enzymatic Synthesis: Are there specific methyltransferases that act on free L-lysine to produce N(2)-methyl-L-lysine?
-
Degradative Pathways: How is free N(2)-methyl-L-lysine catabolized in mammals? Are there specific demethylases or other enzymes involved in its breakdown?
-
Physiological Role: Does free N(2)-methyl-L-lysine have a unique physiological function, or is it merely a byproduct of protein turnover?
-
Gut Microbiota Contribution: What is the role of the gut microbiota in the production and metabolism of free methylated amino acids?
Answering these questions will be crucial for a complete understanding of lysine metabolism and its implications for human health and disease. The development of novel analytical techniques and experimental models will be instrumental in unraveling the complexities of this metabolic frontier.
References
-
Tsikas, D. (2022). Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine. International Journal of Molecular Sciences, 23(6), 3354. [Link][6][7]
-
PubChem. (n.d.). Methyl-lysine. National Center for Biotechnology Information. [Link][10]
-
Soares da Costa, T. (2020). Lysine: biosynthesis, catabolism and roles. Wikimedia Commons. [Link][2]
-
Angelova, P. R., et al. (2021). Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus. Journal of Clinical Medicine, 10(14), 3099. [Link][9]
-
Gai, Z., et al. (2020). Lysine methyltransferase inhibitors: where we are now. RSC Chemical Biology, 1(4), 264-284. [Link][5]
-
Gal, H., & Amir, R. (2018). Lysine Catabolism, an Effective Versatile Regulator of Lysine Level in Plants. International Journal of Molecular Sciences, 19(11), 3392. [Link][4]
Sources
- 1. Lysine - Wikipedia [en.wikipedia.org]
- 2. upload.wikimedia.org [upload.wikimedia.org]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. Lysine catabolism, an effective versatile regulator of lysine level in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl-lysine | C7H16N2O2 | CID 7010497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY Database [genome.jp]
An In-Depth Technical Guide to the Structural Analysis of N(2)-methyl-L-lysine
Foreword: Unveiling the Subtle Complexity of a Key Post-Translational Modification
In the intricate landscape of cellular regulation, post-translational modifications (PTMs) of proteins represent a critical layer of complexity, dictating protein function, localization, and interaction networks. Among these, the methylation of lysine residues has emerged as a pivotal signaling mark, particularly in the context of epigenetics and the regulation of gene expression. While much of the research focus has been on the well-characterized N(6)-methylation of the lysine side chain, the N(2)-methylation of the alpha-amino group presents a more subtle, yet potentially equally significant, modification.
This technical guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the structural analysis of N(2)-methyl-L-lysine. It is born out of the necessity for a comprehensive resource that not only outlines analytical methodologies but also delves into the rationale behind experimental choices. As we navigate the structural nuances of this unique amino acid, we will explore its fundamental properties, its emerging biological significance, and the state-of-the-art techniques employed for its characterization. This document aims to be a self-validating system of protocols and insights, grounded in authoritative scientific principles, to empower your research and development endeavors.
Physicochemical Landscape of N(2)-methyl-L-lysine
A thorough understanding of the physicochemical properties of N(2)-methyl-L-lysine is the bedrock upon which all structural analysis is built. This modification, while seemingly minor, imparts distinct characteristics that influence its behavior in biological systems and analytical workflows.
N(2)-methyl-L-lysine, also known as N-alpha-methyl-L-lysine, is a derivative of the essential amino acid L-lysine where a methyl group is attached to the alpha-amino group.[1] Its IUPAC name is (2S)-6-amino-2-(methylamino)hexanoic acid.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O₂ | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| IUPAC Name | (2S)-6-amino-2-(methylamino)hexanoic acid | [1] |
| PubChem CID | 7010497 | [1] |
| ChEBI ID | CHEBI:21756 | [1] |
The methylation at the alpha-amino group alters the basicity and steric hindrance around the chiral center, which can have profound effects on peptide structure and protein interactions. Unlike the more commonly studied N(6)-methyl-lysine, where methylation occurs on the side chain's epsilon-amino group, N(2)-methylation directly modifies the peptide backbone's amino terminus when it is the first amino acid in a polypeptide chain.
The Biological Significance of N-alpha-Methylation: An Emerging Frontier
While the "histone code" and the role of N(6)-lysine methylation in it have been extensively studied, the biological functions of N-alpha-methylation are in the relatively early stages of exploration.[2] However, this modification is drawing increasing attention for its involvement in a variety of essential biological processes.[2]
Protein N-alpha-methylation is a conserved post-translational modification found in both prokaryotes and eukaryotes.[2] Studies on N-alpha-methyltransferases and their substrates have revealed its involvement in diverse cellular functions, including:
-
Protein Synthesis and Degradation: N-alpha-methylation can influence the stability and turnover of proteins.
-
Cell Division and DNA Damage Response: The modification of key proteins involved in these processes suggests a regulatory role for N-alpha-methylation.[2]
-
Transcription Regulation: By modifying transcription factors and other nuclear proteins, N-alpha-methylation can impact gene expression.[2]
It is crucial to distinguish N-alpha-methylation from the more prevalent N-terminal acetylation. While both modify the N-terminus of a protein, they are catalyzed by different enzymes and are thought to have distinct functional consequences. Unlike lysine acetylation and side-chain methylation, N-terminal methylation is generally considered an irreversible modification.[2]
The enzymes responsible for N-alpha-methylation are a growing area of research. For example, PrmA in bacteria is a multifunctional enzyme capable of methylating both the N-alpha-amino group and the lysine side chain of the ribosomal protein L11.[2]
A Methodological Compendium for the Structural Elucidation of N(2)-methyl-L-lysine
The structural analysis of N(2)-methyl-L-lysine, whether as a free amino acid or within a peptide or protein, requires a multi-pronged approach, leveraging the strengths of various analytical techniques. The choice of methodology is dictated by the specific research question, the complexity of the sample, and the desired level of structural detail.
Mass Spectrometry: The Cornerstone of Identification and Quantification
Mass spectrometry (MS) is the primary tool for the identification and quantification of post-translational modifications, including N(2)-methylation.[3] Its high sensitivity and accuracy make it indispensable for analyzing complex biological samples.
Workflow for the Analysis of N(2)-methyl-L-lysine by Mass Spectrometry
Caption: A generalized workflow for the mass spectrometric analysis of N(2)-methyl-L-lysine.
Detailed Protocol for Bottom-Up Proteomics Analysis:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues using a suitable buffer containing protease inhibitors.
-
Quantify the protein concentration (e.g., using a BCA assay).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a specific protease, such as trypsin. Note: N(2)-methylation may affect tryptic digestion efficiency at the N-terminus.
-
-
Enrichment of Methylated Peptides (Optional but Recommended):
-
Due to the often low stoichiometry of PTMs, enrichment is crucial for detection.[3]
-
Utilize antibodies that specifically recognize N-terminally methylated peptides for immunoprecipitation.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptide mixture using reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
The mass spectrometer will perform MS scans to determine the mass-to-charge ratio (m/z) of the peptides and MS/MS scans to fragment the peptides and obtain sequence information.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using software such as MaxQuant or Proteome Discoverer.
-
Specify N-terminal methylation as a variable modification in the search parameters. The mass shift for a single methylation is +14.01565 Da.
-
For quantitative studies, stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the abundance of N(2)-methylated peptides between different conditions.
-
Causality Behind Experimental Choices: The choice of protease is critical. While trypsin is commonly used, its cleavage C-terminal to lysine and arginine can be hindered by modifications at these sites. For N-terminal modifications, this is less of a concern unless the N-terminal peptide is very small. The enrichment step is often necessary because of the low abundance of many PTMs, which might otherwise be masked by the high abundance of unmodified peptides.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Structural Insights
NMR spectroscopy provides unparalleled detail about the chemical environment of individual atoms within a molecule. For N(2)-methyl-L-lysine, NMR can confirm the site of methylation and provide information about its conformation and dynamics.
Expected NMR Signatures:
-
¹H NMR: The protons of the N-methyl group are expected to appear as a singlet in the range of 2.4-2.6 ppm.[4] The alpha-proton signal will be shifted compared to unmodified lysine.
-
¹³C NMR: The carbon of the N-methyl group will have a characteristic chemical shift, likely in the range of 30-35 ppm.[5] The alpha-carbon signal will also be shifted upon methylation.
Protocol for NMR Analysis of N(2)-methyl-L-lysine:
-
Sample Preparation:
-
Dissolve the purified N(2)-methyl-L-lysine or a peptide containing this modification in a suitable deuterated solvent (e.g., D₂O).
-
The concentration should be optimized for the specific NMR experiment, typically in the millimolar range.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.
-
For unambiguous assignment and structural elucidation, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Spectral Analysis:
-
Process and analyze the NMR spectra using appropriate software.
-
Compare the observed chemical shifts with those of unmodified lysine and other methylated amino acids to confirm the identity and structure of N(2)-methyl-L-lysine.
-
Causality Behind Experimental Choices: 2D NMR techniques like COSY and HSQC are essential for resolving spectral overlap, which can be significant in complex molecules like peptides, and for providing definitive assignments of the NMR signals to specific atoms in the molecule.
X-ray Crystallography: Visualizing the Three-Dimensional Structure
X-ray crystallography allows for the determination of the precise three-dimensional arrangement of atoms in a molecule, providing invaluable insights into how N(2)-methylation impacts protein structure and function.
Interestingly, the chemical modification of lysine residues through reductive methylation has been shown to facilitate the crystallization of some proteins that are otherwise difficult to crystallize.[5]
Workflow for X-ray Crystallography of a Protein Containing N(2)-methyl-L-lysine
Caption: A simplified workflow for the X-ray crystallographic analysis of a protein with N(2)-methyl-L-lysine.
Detailed Protocol:
-
Protein Expression and Purification:
-
Express the protein of interest with the N(2)-methyl-L-lysine modification. This may involve co-expression with a specific methyltransferase or chemical modification of the purified protein.
-
Purify the protein to a high degree of homogeneity.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) to find conditions that yield well-ordered crystals.
-
-
X-ray Diffraction Data Collection:
-
Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).
-
Collect the diffraction pattern, which is a series of spots of varying intensity.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model of the protein into the electron density map and refine it to best fit the experimental data.
-
-
Structural Analysis:
-
Analyze the final structure to understand the conformational changes and new interactions introduced by the N(2)-methyl group.
-
Causality Behind Experimental Choices: A highly pure and homogenous protein sample is a prerequisite for successful crystallization. Screening a broad range of conditions is necessary because protein crystallization is an empirical process. Synchrotron radiation is often required to obtain high-resolution diffraction data from protein crystals.
Synthesis of N(2)-methyl-L-lysine as an Analytical Standard
The availability of a pure, well-characterized analytical standard is essential for the confident identification and quantification of N(2)-methyl-L-lysine in biological samples. Several synthetic routes have been described for N-methylated amino acids.
A General Synthetic Approach:
A common strategy for the synthesis of N-alpha-methylated amino acids involves the reductive methylation of a protected amino acid precursor.
Illustrative Synthetic Scheme:
-
Protection of the epsilon-amino group of L-lysine: This is a critical first step to ensure selective methylation of the alpha-amino group. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
-
Reductive amination of the alpha-amino group: The protected lysine is reacted with formaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen over a palladium catalyst, to introduce the methyl group.
-
Deprotection: The protecting group on the epsilon-amino group is removed under appropriate conditions (e.g., acid treatment for Boc) to yield N(2)-methyl-L-lysine.
Disclaimer: This is a generalized scheme. The specific reagents, reaction conditions, and purification methods will need to be optimized for each synthesis.
N(2)-methyl-L-lysine in Drug Development: A Nascent Target
The enzymes that "write," "read," and "erase" lysine methylation marks are increasingly recognized as potential therapeutic targets for a range of diseases, including cancer and inflammatory disorders.[6] While the majority of drug discovery efforts have focused on the enzymes regulating N(6)-lysine methylation, the emerging understanding of N-alpha-methylation suggests that the enzymes involved in this process could also be viable drug targets.
The development of small molecule inhibitors or activators of N-alpha-methyltransferases and demethylases will require robust and reliable assays for their activity. The structural analysis techniques described in this guide are fundamental to these efforts, enabling:
-
Target Validation: Confirming the presence and functional significance of N(2)-methylation on a protein of interest.
-
Assay Development: Creating quantitative assays to measure the activity of enzymes that modify N(2)-methyl-L-lysine.
-
Structure-Based Drug Design: Using the three-dimensional structures of N-alpha-methyltransferases to design potent and selective inhibitors.
Future Perspectives and Concluding Remarks
The field of N(2)-methyl-L-lysine research is poised for significant growth. The development of more specific analytical tools, including antibodies that can distinguish N-alpha-methylation from other PTMs, will be crucial for advancing our understanding of its biological roles. Proteomics studies will continue to expand the catalogue of proteins modified by N-alpha-methylation, providing new avenues for functional investigation.
References
-
Walter, T. S., et al. (2006). Lysine methylation as a routine rescue strategy for protein crystallization. Structure, 14(11), 1617-1622. Available at: [Link]
-
Mótyán, J. A., et al. (2011). Antagonistic reactions of arginine and lysine against formaldehyde and their relation to cell proliferation, apoptosis, folate cycle and photosynthesis. Amino Acids, 41(4), 867-879. Available at: [Link]
-
Petrossian, T. C., & Clarke, S. G. (2022). Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions. Journal of Biological Chemistry, 298(3), 101653. Available at: [Link]
-
Zhao, Y., & Garcia, B. A. (2015). Quantitative analysis of global protein lysine methylation by mass spectrometry. Methods in Enzymology, 565, 239-257. Available at: [Link]
-
SpectraBase. (n.d.). N.alpha.-Methyl-L-lysine, N,N'-di(methoxycarbonyl)-, methyl ester. Available at: [Link]
-
PubChem. (n.d.). Methyl-lysine. National Center for Biotechnology Information. Available at: [Link]
-
Human Metabolome Database. (2020). Showing metabocard for N2-Methyl-L-lysine (HMDB0240689). Available at: [Link]
-
Copeland, R. A., et al. (2021). Epigenetics and beyond: targeting writers of protein lysine methylation to treat disease. Nature Reviews Drug Discovery, 20(4), 265-286. Available at: [Link]
Sources
- 1. Methyl-lysine | C7H16N2O2 | CID 7010497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. Epigenetics and beyond: targeting writers of protein lysine methylation to treat disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N(2)-methyl-L-lysine Derivatives
Introduction: The Significance of N(2)-Methylation in Lysine Chemistry
N-methylation of amino acids, a subtle yet powerful modification, significantly impacts the physicochemical and biological properties of peptides and proteins.[1][2] Specifically, the introduction of a methyl group at the alpha-amino (Nα or N(2)) position of L-lysine creates N(2)-methyl-L-lysine, a derivative with profound implications for drug development and biochemical research.[3] This modification can enhance metabolic stability by providing resistance to enzymatic degradation, increase cell membrane permeability due to heightened lipophilicity, and modulate the conformational landscape of peptides, thereby influencing their biological activity.[1][4] Consequently, N(2)-methyl-L-lysine derivatives are invaluable building blocks in the synthesis of peptidomimetics, therapeutic peptides, and probes for studying biological processes like protein-protein interactions and enzyme mechanisms.[1][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established and effective methodologies for the synthesis of N(2)-methyl-L-lysine derivatives. We will delve into the mechanistic underpinnings of each synthetic strategy, offer detailed, field-proven protocols, and discuss the critical parameters for ensuring successful and reproducible outcomes.
Strategic Approaches to N(2)-Methylation of L-Lysine
The synthesis of N(2)-methyl-L-lysine requires careful consideration of the two primary amino groups present in the lysine molecule: the α-amino group and the ε-amino group. Selective methylation of the N(2) position necessitates a robust strategy involving orthogonal protecting groups to prevent unwanted side reactions at the ε-amino position. The primary synthetic routes can be broadly categorized into two main approaches:
-
Direct Methylation of a Protected Lysine Backbone: This strategy involves the protection of the ε-amino group and the carboxylic acid, followed by the direct methylation of the free α-amino group.
-
Reductive Amination: This versatile method involves the reaction of a protected lysine derivative, where the α-amino group is primary, with formaldehyde in the presence of a reducing agent to form the N-methylated product.
Below, we explore these strategies in detail, providing step-by-step protocols and the rationale behind the experimental choices.
Method 1: Direct Methylation via 5-Oxazolidinone Intermediates
This elegant and efficient method, which proceeds through a 5-oxazolidinone intermediate, offers a unified approach to the N-methylation of various amino acids, including lysine.[5] The formation of the oxazolidinone ring temporarily protects both the α-amino and carboxyl groups, allowing for subsequent N-methylation.
Causality and Mechanistic Insights
The core principle of this method lies in the formation of a cyclic intermediate that activates the α-nitrogen for methylation. The reaction of an N-protected amino acid with an aldehyde (e.g., formaldehyde) forms a 5-oxazolidinone. This intermediate is then reduced to yield the N-methylated amino acid. This approach is particularly advantageous as it often proceeds with high stereochemical integrity.[4]
Experimental Workflow Diagram
Caption: Workflow for N(2)-methylation of L-lysine via a 5-oxazolidinone intermediate.
Detailed Step-by-Step Protocol
Materials:
-
N(ε)-Boc-L-lysine
-
Paraformaldehyde
-
Toluene
-
Triethylsilane (Et3SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Formation of the 5-Oxazolidinone:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, suspend N(ε)-Boc-L-lysine (1 equivalent) and paraformaldehyde (2-3 equivalents) in toluene.
-
Reflux the mixture for 4-6 hours, or until the starting material is consumed as monitored by TLC. Water formed during the reaction is removed by the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to yield the crude 5-oxazolidinone intermediate. This intermediate is often used in the next step without further purification.
-
-
Reductive Cleavage and N-Methylation:
-
Dissolve the crude 5-oxazolidinone intermediate in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylsilane (2-3 equivalents) followed by the dropwise addition of trifluoroacetic acid (TFA, 2-3 equivalents). Caution: The reaction can be exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Work-up and Purification:
-
Redissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
The crude N(2)-methyl, N(ε)-Boc-L-lysine can be further purified by flash column chromatography on silica gel if necessary.
-
-
N(ε)-Deprotection (Optional):
-
To obtain the fully deprotected N(2)-methyl-L-lysine, dissolve the N(2)-methyl, N(ε)-Boc-L-lysine in a solution of TFA in DCM (e.g., 25-50% v/v) or 4M HCl in dioxane.
-
Stir the solution at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid under reduced pressure.
-
Triturate the residue with diethyl ether to afford the final product, typically as a salt (e.g., hydrochloride or trifluoroacetate).
-
Self-Validation and Characterization
-
TLC/LC-MS: Monitor reaction progress and purity at each step. The final product will show a mass increase corresponding to the addition of a methyl group (+14 Da) compared to the starting material.
-
NMR Spectroscopy (¹H and ¹³C): The appearance of a singlet corresponding to the N-methyl protons (typically around 2.5-3.0 ppm in ¹H NMR) is a key indicator of successful methylation.
-
Chiral HPLC: To confirm that no racemization has occurred during the synthesis, analyze the final product using a chiral column.[4]
Method 2: Reductive Amination with Formaldehyde
Reductive amination is a widely used and robust method for the N-methylation of primary amines.[6] For lysine, this approach requires the ε-amino group to be protected to ensure selective methylation at the α-position.
Causality and Mechanistic Insights
This reaction proceeds in two main stages. First, the primary α-amino group of the protected lysine derivative reacts with formaldehyde to form a Schiff base (imine) intermediate. In the second stage, a reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or a borane complex, reduces the imine to the corresponding secondary amine (the N-methylated product).[7][8] The choice of reducing agent is critical; milder reagents like NaBH₃CN are often preferred as they are more selective for the imine over the aldehyde, minimizing side reactions.
Reaction Pathway Diagram
Caption: General pathway for N(2)-methylation of L-lysine via reductive amination.
Detailed Step-by-Step Protocol
Materials:
-
N(ε)-Fmoc-L-lysine or N(ε)-Boc-L-lysine
-
Aqueous formaldehyde (37% solution)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH) or Acetonitrile (MeCN)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve N(ε)-protected L-lysine (1 equivalent) in methanol.
-
Add aqueous formaldehyde (1.5-2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A small amount of acetic acid can be added to catalyze imine formation.
-
-
Reduction:
-
In a separate flask, dissolve sodium cyanoborohydride (1.5-2.0 equivalents) in methanol. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Slowly add the NaBH₃CN solution to the reaction mixture containing the imine.
-
Monitor the pH of the reaction and maintain it between 6 and 7 by adding small amounts of glacial acetic acid if necessary.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding an aqueous acid (e.g., 1M HCl) until gas evolution ceases.
-
Neutralize the mixture with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary
| Synthetic Method | Key Reagents | Typical Yield | Stereochemical Purity | Key Advantages |
| Direct Methylation | Paraformaldehyde, Et₃SiH, TFA | 70-90% | High | Efficient, often high yielding, good for various scales. |
| Reductive Amination | Formaldehyde, NaBH₃CN or STAB | 60-85% | High | Mild conditions, broad substrate scope, reliable. |
Conclusion and Future Perspectives
The synthesis of N(2)-methyl-L-lysine derivatives is a critical capability for researchers in peptide chemistry and drug discovery. The two primary methods detailed in this guide, direct methylation via 5-oxazolidinones and reductive amination, provide robust and reliable pathways to these valuable building blocks. The choice of method will depend on the specific starting materials, desired scale, and available laboratory resources. As the demand for more sophisticated peptide-based therapeutics grows, the development of even more efficient, selective, and scalable methods for the synthesis of N-methylated amino acids will continue to be an active area of research.
References
-
Saghyan, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]
-
Aurelio, L., et al. (2002). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry. [Link]
-
Biron, E., et al. (2006). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids. [Link]
-
Benoiton, N. L. (1964). AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. Canadian Journal of Chemistry. [Link]
-
CD Biosynsis. N-Methyl Amino Acids. [Link]
-
Hughes, A. B. (2015). Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
-
Rayment, I. (1997). Reductive alkylation of lysine residues to alter crystallisation properties of proteins. Methods in Enzymology. [Link]
-
Hampton Research. Reductive Alkylation Kit. [Link]
-
Veres, I., et al. (2013). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. ResearchGate. [Link]
-
PubChem. Methyl-lysine. [Link]
Sources
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynsis.com [biosynsis.com]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with N(2)-methyl-L-lysine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, membrane permeability, and conformational rigidity.[1][2] N(2)-methyl-L-lysine, a non-canonical amino acid, presents unique challenges during solid-phase peptide synthesis (SPPS) due to the steric hindrance of the N-methyl group on the alpha-amine. This document provides a comprehensive guide for the successful incorporation of N(2)-methyl-L-lysine into synthetic peptides, detailing the selection of appropriate building blocks, optimized coupling protocols, and troubleshooting strategies.
Introduction: The Significance of N-Methylation in Peptide Drug Design
N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, is a key modification in modern peptide drug development. This seemingly minor alteration can profoundly impact a peptide's pharmacological profile. By protecting the amide bond from proteolytic degradation, N-methylation can significantly extend the plasma half-life of a peptide therapeutic.[2] Furthermore, the reduction in hydrogen bond donors and the conformational constraints imposed by the methyl group can lead to improved passive diffusion across cell membranes and enhanced oral bioavailability.[2] The presence of N-methylated amino acids in naturally occurring bioactive peptides, such as the immunosuppressant cyclosporine A, underscores their evolutionary importance in creating drug-like molecules.[2]
However, the synthetic incorporation of N-methylated amino acids, particularly at the alpha-amine as in N(2)-methyl-L-lysine, is not trivial. The increased steric bulk and reduced nucleophilicity of the secondary amine make peptide bond formation challenging, often resulting in slow reaction times and incomplete couplings.[1] This guide provides detailed protocols and expert insights to navigate these challenges effectively.
The Building Block: Fmoc-N(α)-methyl-N(ε)-Boc-L-lysine
The choice of the protected amino acid building block is critical for successful SPPS. For the incorporation of N(2)-methyl-L-lysine within the context of Fmoc-based SPPS, the recommended building block is N-α-Fmoc-N-α-methyl-N-ε-t.-Boc-L-lysine (Fmoc-N-Me-Lys(Boc)-OH).
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: This base-labile protecting group on the α-amino-N-methyl group is the standard for Fmoc-SPPS. It is stable to the acidic conditions used for final cleavage and side-chain deprotection.[3]
-
Boc (tert-Butoxycarbonyl) Group: The Boc group provides acid-labile protection for the ε-amino group of the lysine side chain. This ensures that the side chain remains unreactive during peptide elongation and can be deprotected simultaneously with cleavage from the resin using trifluoroacetic acid (TFA).[3]
A concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine has been reported, making this building block accessible for its use in SPPS to synthesize peptides containing monomethylated lysine.[4][5]
The Challenge of Coupling N-Methylated Amino Acids
The primary obstacle in coupling N-methylated amino acids is the steric hindrance around the secondary amine, which significantly slows down the kinetics of the acylation reaction. Standard coupling reagents may prove inefficient, leading to low yields and truncated sequences. Therefore, the use of highly reactive coupling reagents is essential.
Recommended Coupling Reagents
For the coupling of Fmoc-N-Me-Lys(Boc)-OH, as well as the coupling of any amino acid to a resin-bound N-methylated amine, the following classes of reagents are recommended:
| Reagent Class | Examples | Rationale for Use with N-Methylated Residues |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | These reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective due to their rapid activation of the carboxylic acid and resistance to racemization.[6][7] HATU is generally considered superior to HBTU and HCTU for coupling sterically hindered amino acids.[7][8] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP/HOAt have shown to be among the most promising reagents for coupling N-methylamino acids.[9] PyBrOP is also a highly reactive reagent suitable for sterically demanding couplings.[8] |
Workflow for Solid-Phase Peptide Synthesis of a Peptide Containing N(2)-methyl-L-lysine
Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for Incorporating Fmoc-N-Me-Lys(Boc)-OH
This protocol assumes a manual synthesis on a 0.1 mmol scale using Rink Amide resin. Adjust volumes accordingly for different scales or automated synthesizers.
Materials:
-
Rink Amide Resin (e.g., 0.6 mmol/g loading)
-
Fmoc-protected amino acids
-
Fmoc-N-Me-Lys(Boc)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Cold diethyl ether
Protocol Steps:
-
Resin Swelling:
-
Place the resin (approx. 167 mg for 0.1 mmol) in a reaction vessel.
-
Add DMF (2-3 mL) and gently agitate for 30-60 minutes to swell the resin beads.[10]
-
Drain the DMF.
-
-
Initial Fmoc Deprotection (if starting with Fmoc-protected resin):
-
Add a solution of 20% piperidine in DMF (2 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Coupling the First Amino Acid (Standard):
-
Prepare the coupling solution: Dissolve 4 equivalents (0.4 mmol) of the first Fmoc-amino acid and 4 equivalents (0.4 mmol) of HATU in DMF (approx. 1.5 mL).[7]
-
Add 8 equivalents (0.8 mmol) of DIPEA to the solution and mix for 1-2 minutes to pre-activate.[7]
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor the coupling reaction (e.g., with a Kaiser test). If the test is positive (blue beads), the coupling is incomplete; extend the coupling time or perform a second coupling.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (2 x 2 mL), followed by DMF (2 x 2 mL).
-
-
Incorporation of Fmoc-N-Me-Lys(Boc)-OH (or coupling to an N-methylated residue):
-
Fmoc Deprotection: Perform the Fmoc deprotection as described in step 2 to free the N-terminal amine.
-
Prepare Coupling Solution: Dissolve 4 equivalents (0.4 mmol) of Fmoc-N-Me-Lys(Boc)-OH and 4 equivalents (0.4 mmol) of HATU in DMF (approx. 1.5 mL).
-
Pre-activation and Coupling: Add 8 equivalents (0.8 mmol) of DIPEA to the solution, mix for 5 minutes, and then add it to the resin.[7]
-
Extended Coupling Time: Agitate at room temperature for a minimum of 2 hours. Due to steric hindrance, longer coupling times are often necessary.
-
Monitoring the Reaction: The Kaiser test is not reliable for secondary amines. Use the Bromophenol Blue Test to monitor the coupling progress.[7]
-
Test Procedure: Take a small sample of resin beads, wash with methanol, and add a few drops of bromophenol blue solution in DMF. Yellow beads indicate a complete coupling (no free amine), while blue or green beads indicate an incomplete reaction.[7]
-
-
Recoupling (if necessary): If the bromophenol blue test is positive (blue/green), drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution.
-
Washing: Once the coupling is complete (yellow beads), drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3 or 4) cycles until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection:
-
After the final coupling, perform a final Fmoc deprotection.
-
Wash the resin with DMF (3 x 2 mL), followed by DCM (3 x 2 mL), and dry the resin under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail (2-3 mL) to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Visualizing the N-Methyl Lysine Coupling Reaction
Figure 2: Key steps in the HATU-mediated coupling of Fmoc-N-Me-Lys(Boc)-OH.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Steric hindrance of the N-methyl group; Insufficient coupling time or reagent equivalents; Poor resin swelling. | Increase coupling time (up to 24h); Perform a double coupling; Use a more potent coupling reagent like HATU or PyAOP; Ensure adequate resin swelling before synthesis.[1][7] |
| Low Final Yield | Incomplete couplings leading to truncated sequences; Premature cleavage of the peptide from the resin. | Optimize coupling conditions for each step; Use a more stable resin linker if cleavage is an issue; Ensure all reagents are fresh and anhydrous. |
| Side Reactions during Cleavage | Fragmentation between consecutive N-methylamino acids; Diketopiperazine formation. | Minimize the time of TFA cleavage, as prolonged exposure can lead to side reactions.[9] |
| Multiple Peaks in HPLC | Presence of deletion sequences; Slow conformational isomerization (cis/trans) of the amide bond involving the N-methylated residue. | Optimize coupling efficiency to minimize deletions; For multiple conformer peaks, try altering the HPLC mobile phase composition or temperature.[9] |
Conclusion
The successful solid-phase synthesis of peptides containing N(2)-methyl-L-lysine is achievable with careful consideration of the unique challenges posed by this sterically hindered amino acid. The key to success lies in the selection of a highly reactive coupling reagent, such as HATU, extending reaction times, and employing appropriate monitoring techniques like the bromophenol blue test. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently incorporate N(2)-methyl-L-lysine and other N-methylated amino acids into their peptide sequences, paving the way for the development of novel and potent peptide-based therapeutics.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
-
Lee, Y. S., et al. (2007). Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Amino Acids, 33(1), 85-89. [Link]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
- ChemPep Inc. (n.d.). Fmoc-Lys(Boc)-OH.
- Kennesaw State University Digital Commons. (2021). Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence [digitalcommons.kennesaw.edu]
Application Note & Protocol: Site-Specific Incorporation of N(2)-methyl-L-lysine into Recombinant Proteins
Authored by Gemini, Senior Application Scientist
Abstract: The precise installation of post-translational modifications is a paramount challenge in protein engineering and drug development. N(2)-methylation of lysine (Nα-methylation), an uncommon but potentially significant modification, offers a unique tool to modulate protein structure, stability, and function. This guide provides a comprehensive framework for the site-specific incorporation of N(2)-methyl-L-lysine into recombinant proteins using genetic code expansion technology. We detail the principles of amber codon suppression, outline the strategy for developing the required bio-orthogonal tools, and provide field-proven, step-by-step protocols for vector construction, protein expression in E. coli, and robust mass spectrometry-based verification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique for advanced protein design and functional studies.
Part 1: The Rationale for N(2)-methyl-L-lysine Incorporation
Protein function is exquisitely regulated by a diverse array of over 200 post-translational modifications (PTMs). Among these, lysine methylation is a key modulator of epigenetic regulation and protein-protein interactions, primarily through methylation at the ε-amino group (Nε). However, methylation at the α-amino group (Nα), creating N(2)-methyl-L-lysine, represents a more subtle but profound alteration.
Unlike Nε-methylation, Nα-methylation directly modifies the peptide backbone. This can impose significant conformational constraints, alter proteolytic stability, and modulate the protein's N-terminal interactions. The ability to install this modification at a specific site opens new avenues for:
-
Stabilizing Therapeutic Proteins: N-terminal methylation can block degradation pathways, potentially increasing the in vivo half-life of protein drugs.
-
Probing Protein-Protein Interactions: Investigating how Nα-methylation at an interface impacts binding affinity and specificity.
-
Enzyme Mechanism Studies: Understanding the role of backbone conformation and N-terminal dynamics in catalysis.
Genetic code expansion provides the ultimate tool for this work, allowing for the residue- and site-perfect incorporation of N(2)-methyl-L-lysine, a feat impossible with traditional mutagenesis.
Part 2: Principle of the Method: Amber Codon Suppression
The central dogma of molecular biology is expanded by repurposing a stop codon to encode a non-canonical amino acid (ncAA). The most common method, amber suppression, targets the UAG stop codon. This is achieved by introducing two key, mutually dependent components into the expression host: an orthogonal aminoacyl-tRNA synthetase (o-aaRS) and its cognate orthogonal tRNA (o-tRNA) .
-
Orthogonality is Key: The o-aaRS/o-tRNA pair must function independently of the host cell's own synthetases and tRNAs. The o-aaRS must not charge any endogenous tRNA with any amino acid (natural or unnatural), and the o-tRNA must not be recognized by any endogenous synthetase. The Pyrrolysyl-tRNA Synthetase (PylRS)/tRNAPyl pair from archaea is a widely used and highly orthogonal system in E. coli and eukaryotic cells.
-
Engineered Specificity: The o-aaRS is engineered through directed evolution to exclusively recognize and activate the desired ncAA—in this case, N(2)-methyl-L-lysine.
-
Codon Reassignment: The o-tRNA has its anticodon mutated to CUA, enabling it to recognize the UAG codon in the mRNA sequence.
-
Incorporation: When the ribosome encounters a UAG codon in the target gene, the acylated o-tRNACUA delivers N(2)-methyl-L-lysine, allowing translation to continue rather than terminate. This process is in direct competition with the host's Release Factor 1 (RF1), which also recognizes the UAG codon and terminates translation.
Part 3: System Development for N(2)-methyl-L-lysine
While robust systems have been developed for the site-specific incorporation of N(6)-methyl-L-lysine (Nε-methyl-L-lysine), a commercially available, validated synthetase for N(2)-methyl-L-lysine is not yet established. Therefore, researchers must typically first perform directed evolution of a suitable o-aaRS scaffold, such as PylRS, to generate a variant that is active and specific for N(2)-methyl-L-lysine. This involves creating a library of PylRS active-site mutants and using positive/negative selection screens in E. coli to isolate the desired enzyme.
The protocols that follow describe the complete workflow for protein production after a specific o-aaRS has been obtained and cloned into an appropriate expression vector (e.g., the pEVOL plasmid family).
Part 4: Experimental Workflow & Protocols
The overall process involves modifying the target gene, co-transforming the necessary plasmids into a specialized E. coli strain, expressing the protein in the presence of N(2)-methyl-L-lysine, and purifying the final product.
Section 4.1: Preparation of the Expression Vector
Protocol 1: Site-Directed Mutagenesis for Amber Codon (TAG) Introduction
This protocol introduces a TAG codon at the desired lysine residue in your gene of interest, which should be cloned into a suitable expression vector (e.g., pET28a).
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the TAG codon at the center. The target lysine codon (AAA or AAG) should be replaced with TAG. Ensure primers have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Set up a PCR reaction using a high-fidelity polymerase (e.g., PfuUltra HF) to amplify the entire plasmid.
-
Template Plasmid (gene of interest): 50 ng
-
Forward Primer: 125 ng
-
Reverse Primer: 125 ng
-
dNTP Mix (10 mM): 1 µL
-
10x Reaction Buffer: 5 µL
-
High-Fidelity Polymerase: 1 µL
-
ddH₂O: to 50 µL
-
-
Thermal Cycling: Perform 16-18 cycles of amplification (e.g., 95°C for 30s, 55°C for 1 min, 68°C for 1 min/kb of plasmid length).
-
Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product. Incubate at 37°C for 1-2 hours. DpnI selectively digests the original, methylated parental DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform 1-2 µL of the DpnI-treated plasmid into high-efficiency competent E. coli (e.g., DH5α) and plate on LB-agar with the appropriate antibiotic.
-
Verification: Isolate plasmid DNA from several colonies and verify the successful introduction of the TAG codon and the absence of other mutations via Sanger sequencing.
Section 4.2: E. coli Strain and Plasmid System
E. coli Strain Selection: For optimal yields, use an expression strain engineered for improved ncAA incorporation. We recommend a strain where the gene for Release Factor 1 (prfA) has been knocked out or replaced (e.g., B-95.ΔA). This minimizes the competition between the o-tRNA and RF1 at the amber codon, reducing premature truncation of the protein. If such a strain is not available, standard expression strains like BL21(DE3) can be used, though yields may be lower.
The Two-Plasmid System: Successful expression requires co-transformation of the host strain with two plasmids.
| Plasmid Type | Key Features | Example | Selection Marker |
| Target Plasmid | Gene of interest with TAG codon; T7 promoter | pET28a-Gene(TAG) | Kanamycin |
| Orthogonal Pair Plasmid | o-aaRS gene (araC promoter); o-tRNA gene (proK promoter) | pEVOL-N(2)-Me-LysRS | Chloramphenicol |
Section 4.3: Protein Expression and Harvest
Protocol 2: Large-Scale Protein Expression
-
Transformation: Co-transform the target plasmid and the pEVOL plasmid into your chosen E. coli expression strain. Plate on LB-agar containing both selection antibiotics (e.g., 50 µg/mL kanamycin and 34 µg/mL chloramphenicol). Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking (220 rpm).
-
Main Culture: The next day, inoculate 1 L of fresh LB medium (with antibiotics) with 10 mL of the starter culture.
-
Growth: Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Supplementation: Add N(2)-methyl-L-lysine to a final concentration of 1-2 mM. (Note: N(2)-methyl-L-lysine is commercially available from suppliers like Chem-Impex, Santa Cruz Biotechnology, and BOC Sciences).
-
Induction: Add L-arabinose to a final concentration of 0.02% (w/v) to induce expression of the o-aaRS/o-tRNA pair. Immediately after, add IPTG to a final concentration of 0.5-1 mM to induce expression of the target gene from the T7 promoter.
-
Expression: Reduce the temperature to 20-25°C and continue shaking for 16-20 hours. Lower temperatures often improve protein solubility and incorporation efficiency.
-
Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Section 4.4: Protein Purification
Purification is performed based on the affinity tag engineered into the recombinant protein. The following is a general protocol for a 6xHis-tagged protein.
Protocol 3: Purification via Ni-NTA Affinity Chromatography
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication on ice or using a microfluidizer.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA resin column. Allow the lysate to bind by gravity flow or at a slow pump speed.
-
Wash: Wash the resin with 10-15 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the target protein with 5-10 column volumes of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect 1 mL fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the purest fractions.
-
Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
Part 5: Verification of N(2)-methyl-L-lysine Incorporation
This is the most critical step to validate the success of the experiment. Mass spectrometry is the gold standard for confirmation.
Method 1: Intact Mass Analysis (ESI-MS) Analysis of the intact, purified protein provides the most direct evidence of incorporation. The mass of the protein will increase by a specific amount corresponding to the substitution.
| Residue | Monoisotopic Mass (Da) | Mass Change (Da) |
| Lysine (K) | 128.09496 | (Reference) |
| N(2)-methyl-L-lysine | 142.11061 | +14.01565 |
A successful incorporation will result in a measured protein mass that matches the theoretical mass calculated with this substitution. The absence of a peak at the expected mass of the wild-type protein (if a wild-type control is run) or the truncated product confirms high-fidelity incorporation.
Method 2: Proteomic Analysis (LC-MS/MS) To confirm the precise location of the modification, the purified protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (LC-MS/MS).
-
In-solution Digestion: The purified protein is denatured, reduced, alkylated, and digested with trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed. The mass spectrometer will isolate the peptide containing the modification and fragment it.
-
Data Analysis: The fragmentation pattern (MS/MS spectrum) will reveal the amino acid sequence of the peptide. The +14.01565 Da mass shift will be localized to the specific lysine residue that was mutated to a TAG codon, providing unambiguous proof of site-specific incorporation.
Part 6: Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Protein Yield | 1. Inefficient amber suppression. 2. Toxicity of the expressed protein. 3. Insufficient N(2)-methyl-L-lysine in media. 4. Inactive o-aaRS. | 1. Use an RF1 knockout strain. Optimize induction conditions (lower temp, lower IPTG). 2. Lower expression temperature to 18-20°C. 3. Increase N(2)-methyl-L-lysine concentration to 2-3 mM. 4. Sequence the pEVOL plasmid to ensure the synthetase gene is intact. |
| High Amount of Truncated Protein | 1. Strong competition from Release Factor 1. 2. o-tRNA expression is too low. 3. N(2)-methyl-L-lysine is depleted or not transported efficiently. | 1. Switch to an RF1 knockout strain (e.g., B-95.ΔA). 2. Ensure L-arabinose is added to induce the pEVOL plasmid. 3. Add N(2)-methyl-L-lysine again mid-way through the expression period. |
| No Incorporation (Mass is Wild-Type) | 1. Mis-incorporation of a natural amino acid by the o-aaRS. 2. Leaky expression from the target plasmid before induction. | 1. This indicates a "leaky" or non-specific o-aaRS. The synthetase may require further evolution/selection. 2. Use a strain expressing LacIq for tighter repression of the T7 promoter. |
Part 7: Applications and Future Directions
The ability to precisely install N(2)-methyl-L-lysine empowers researchers to ask fundamental questions about protein biology. In drug development, this technique can be used to create novel biologics with enhanced stability and tailored functionalities. Future work will likely focus on developing more efficient and robust synthetases, expanding the toolkit to other N-alpha-alkylated amino acids, and transitioning these systems into mammalian cells for therapeutic protein production and cell-based assays.
References
-
Bultmann, S., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(13), 7757–7773. [Link]
-
Bultmann, S., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. bioRxiv. [Link]
-
Hubbell, W. L., et al. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA. [Link]
-
de Ruiter, A., et al. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Future Medicinal Chemistry, 6(5), 503-513. [Link]
-
Pantoja, A., et al. (2014). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR, 59(2), 61-66. [Link]
-
Elsässer Lab. (2016). Stable amber suppression cell lines. The Elsässer Lab. [Link]
-
Khambhati, K., et al. (2019). Exploring the Potential of Cell-Free Protein Synthesis for Extending the Abilities of Biological Systems. Biotechnology Journal, 14(11), 1900033. [Link]
-
Cui, Z., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 4(2), 29. [Link]
-
Simon, M. D., et al. (2012). A Method to Site-Specifically Incorporate Methyl-Lysine Analogues Into Recombinant Proteins. Methods in Enzymology, 512, 57-70. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl-lysine. PubChem Compound Database. [Link]
-
Singh, Y., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 2(6), 1553-1574. [Link]
-
Wang, Z., et al. (2020). Enhancing the incorporation of lysine derivatives into proteins with methylester forms of unnatural amino acids. Bioorganic & Medicinal Chemistry Letters, 30(2), 126876. [Link]
-
D'Onofrio, D. J., & Schmidt, M. J. (2020). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. Enzymes, 48, 1-46. [Link]
-
EpiGentek. (n.d.). Purification of Recombinant Methyltransferase Enzymes. EpiGentek. [Link]
-
Plazas-Mayorca, M. D., & Zee, B. M. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Epigenetics, 7(5), 444-453. [Link]
- Guo, J., et al. (2008). Site-Specific Incorporation of Methyl- and Acetyl-Lysine Analogues into Recombinant Proteins. Angewandte Chemie, 120(34), 6499-6501.
-
Phanstiel, D. H., et al. (2011). Quantitative analysis of global protein lysine methylation by mass spectrometry. Methods in Molecular Biology, 790, 161-171. [Link]
-
D'Onofrio, D. J., & Schmidt, M. J. (2020). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. ResearchGate. [Link]
-
Sidoli, S., & Garcia, B. A. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Genes, 14(11), 2085. [Link]
-
Schneider, J. P., et al. (2021). Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. International Journal of Molecular Sciences, 22(20), 11194. [Link]
-
Wang, Y. S., et al. (2010). A genetically encoded photocaged Nε-methyl-l-lysine. Molecular BioSystems, 6(1), 71-74. [Link]
-
Sidoli, S., & Garcia, B. A. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Genes, 14(11), 2085. [Link]
-
Wagner, S. A., et al. (2011). Mass Spectrometric Analysis of Lysine Ubiquitylation Reveals Promiscuity at Site Level. Molecular & Cellular Proteomics, 10(5), M110.003590. [Link]
-
Wang, H., et al. (2001). Purification and Functional Characterization of a Histone H3-Lysine 4-Specific Methyltransferase. Molecular Cell, 8(6), 1207-1217. [Link]
-
Theisen, A., et al. (2018). Preparation of Recombinant Peptides with Site- and Degree-Specific Lysine C-13-Methylation. ChemBioChem, 19(17), 1836-1840. [Link]
-
Roy, A., et al. (2019). Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes. ACS Omega, 4(7), 12516-12527. [Link]
-
Human Metabolome Database. (2020). N2-Methyl-L-lysine (HMDB0240689). HMDB. [Link]
-
Khan, S., et al. (2016). Protein Translation Enzyme lysyl-tRNA Synthetase Presents a New Target for Drug Development against Causative Agents of Loiasis and Schistosomiasis. PLoS Neglected Tropical Diseases, 10(11), e0005084. [Link]
-
Nguyen, D. P., et al. (2009). A Genetically Encoded ε-N-methyl Lysine in Mammalian Cells. Journal of the American Chemical Society, 131(40), 14194-14195. [Link]
-
Knapp, S., et al. (2011). Drug Discovery Toward Antagonists of Methyl-Lysine Binding Proteins. Current Opinion in Structural Biology, 21(6), 765-775. [Link]
-
National Center for Biotechnology Information. (n.d.). N-alpha-Methyl-L-lysine hydrochloride. PubChem Compound Database. [Link]
-
Roy, A., et al. (2019). Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes. ResearchGate. [Link]
-
Vágner, J., et al. (2007). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Journal of Peptide Science, 13(10), 633-640. [Link]
-
Wikipedia. (n.d.). Lysine. Wikipedia. [Link]
-
Benoiton, N. L. (1964). Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. Canadian Journal of Chemistry, 42(9), 2043-2049. [Link]
-
Benoiton, N. L. (1964). AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. Canadian Journal of Chemistry, 42(9), 2043-2049. [Link]
Application Note: High-Sensitivity Detection of N(2)-methyl-L-lysine by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Significance of N(2)-methyl-L-lysine
Lysine methylation is a critical post-translational modification (PTM) that plays a pivotal role in regulating protein function and cellular processes.[1] While much attention has been focused on ε-lysine methylation (methylation on the side-chain nitrogen), methylation on the α-nitrogen, such as N(2)-methyl-L-lysine (Nα-methyl-L-lysine), represents a less explored yet potentially significant modification. This modification, where a methyl group is added to the alpha-amino group of L-lysine, can influence protein structure, stability, and interactions. The dysregulation of lysine methylation is implicated in various diseases, including cancer and neurodegeneration, making its detection and quantification a key area of interest for biomarker discovery and therapeutic development.[1]
Mass spectrometry (MS) has emerged as the definitive tool for characterizing PTMs due to its unparalleled sensitivity, specificity, and ability to pinpoint the exact location of the modification.[2] However, the analysis of lysine methylation presents distinct analytical hurdles. The addition of a methyl group (+14.01565 Da) introduces a minimal mass shift and does not alter the overall charge of the residue, making detection challenging, especially at low stoichiometry.[1]
This application note provides a comprehensive guide for the detection and characterization of N(2)-methyl-L-lysine using state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. We will delve into the causality behind experimental choices, from sample preparation to data analysis, to provide a robust and self-validating protocol for researchers in the field.
The Analytical Challenge: Why High-Resolution MS is Crucial
The primary challenge in lysine methylation analysis is distinguishing the true modification from isobaric or near-isobaric interferences. For instance, trimethylation (+42.04695 Da) is nearly isobaric with acetylation (+42.01056 Da), a difference of only ~0.036 Da. While N(2)-mono-methylation does not have a common isobaric PTM, high-resolution mass analyzers are still essential to confidently assign the mass shift and distinguish it from other potential background ions.
Modern hybrid mass spectrometers, particularly those combining quadrupole, Orbitrap, and ion trap analyzers, provide the necessary high resolution (>60,000), mass accuracy (<5 ppm), and fast scan speeds required for confident peptide identification and PTM localization.[3] Higher-energy collisional dissociation (HCD) on Orbitrap systems is particularly advantageous as it minimizes the low-mass cut-off issues associated with traditional collision-induced dissociation (CID), ensuring that low-mass diagnostic fragment ions are detected.[1]
Experimental Workflow Overview
The successful detection of N(2)-methyl-L-lysine is contingent on a meticulously executed workflow. Each stage, from initial sample preparation to final data analysis, is optimized to maximize recovery, enrichment, and identification confidence.
Caption: High-level overview of the bottom-up proteomics workflow for N(2)-methyl-L-lysine detection.
PART 1: Sample Preparation and Protein Digestion Protocol
This protocol is designed for cultured mammalian cells but can be adapted for tissues with appropriate homogenization steps. The goal is to efficiently lyse cells, denature proteins, and digest them into peptides suitable for MS analysis.
Rationale: The use of a strong denaturant like urea is critical to unfold proteins completely, ensuring that proteolytic enzymes have full access to their cleavage sites. Reduction and alkylation of cysteine residues prevent the reformation of disulfide bonds, which would interfere with digestion and chromatographic separation.
Materials:
-
Lysis Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0, 1 mM Dithiothreitol (DTT)
-
Alkylation Solution: 55 mM Iodoacetamide (IAA) in 50 mM Tris-HCl pH 8.0
-
Quenching Solution: DTT (to a final concentration of 20 mM)
-
Enzymes: Mass Spectrometry Grade Trypsin, Lys-C
-
Digestion Buffer: 50 mM Tris-HCl pH 8.0
Protocol Steps:
-
Cell Harvesting:
-
For adherent cells, wash 1x10^7 cells with cold PBS, scrape, and pellet by centrifugation (500 x g, 5 min, 4°C).
-
For suspension cells, pellet directly from the culture medium.
-
Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until use.
-
-
Lysis and Protein Quantification:
-
Resuspend the cell pellet in 500 µL of Lysis Buffer.
-
Sonicate the lysate on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off) to shear genomic DNA and ensure complete lysis.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube. Quantify protein concentration using a BCA assay.
-
-
Reduction and Alkylation:
-
To a 1 mg aliquot of protein lysate, add DTT to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour.
-
Cool the sample to room temperature. Add IAA solution to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
-
Proteolytic Digestion:
-
Dilute the sample with Digestion Buffer to reduce the urea concentration to below 2 M. This is crucial for enzyme activity.
-
Perform a dual-enzyme digestion for maximum efficiency. First, add Lys-C at a 1:100 (enzyme:protein, w/w) ratio and incubate at 37°C for 4 hours.
-
Next, add Trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.
-
Stop the digestion by acidifying the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1% (pH < 3).
-
-
Peptide Desalting:
-
Activate a C18 StageTip or Sep-Pak cartridge.
-
Load the acidified peptide solution.
-
Wash the peptides to remove urea, salts, and other contaminants.
-
Elute the peptides with a solution containing acetonitrile and TFA.
-
Dry the eluted peptides completely in a vacuum centrifuge. The sample is now ready for enrichment or direct LC-MS/MS analysis.
-
PART 2: Enrichment of Methylated Peptides (Optional)
Due to the low stoichiometry of most PTMs, enrichment is often necessary to increase the likelihood of detection.[1] Immunoaffinity enrichment using pan-specific methyl-lysine antibodies is a common strategy.[4]
Rationale: Antibodies that recognize mono-methylated lysine (Kme1) can be used to selectively capture peptides bearing this modification, regardless of the surrounding sequence. This significantly reduces sample complexity and concentrates the target peptides.
Protocol Steps (General Outline):
-
Antibody-Bead Conjugation: Conjugate a pan-specific mono-methyl-lysine antibody to protein A/G magnetic beads according to the manufacturer's protocol.
-
Incubation: Resuspend the dried peptide sample in an immunoprecipitation (IP) buffer and incubate with the antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic rack and wash them several times with IP buffer and then with a high-salt wash buffer to remove non-specifically bound peptides.
-
Elution: Elute the enriched methylated peptides from the beads using an acidic solution (e.g., 0.1% TFA).
-
Desalting: Desalt the eluted peptides using a C18 StageTip as described previously and dry them in a vacuum centrifuge.
PART 3: LC-MS/MS Analysis Protocol
The following parameters are a starting point and should be optimized for the specific instrument and column used. High-resolution, accurate-mass (HRAM) instrumentation like a Thermo Scientific™ Orbitrap™ mass spectrometer is highly recommended.[5][6]
Rationale: A long, shallow gradient is employed to achieve the best possible chromatographic separation of peptides, which is critical for reducing ion suppression and allowing the mass spectrometer to sample a greater number of precursors.[7] Data-Dependent Acquisition (DDA) is used to trigger MS/MS scans on the most abundant peptide ions from the preceding full scan.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2 µm particle size, 100 Å pore, 25 cm length) | Provides good retention and separation for a wide range of tryptic peptides.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for good peak shape and efficient protonation in ESI.[8] |
| Mobile Phase B | 0.1% Formic Acid in 80% Acetonitrile | Elutes peptides from the C18 stationary phase. |
| LC Gradient | 2-35% B over 90 min, then to 80% B over 10 min | A shallow gradient is crucial for resolving complex peptide mixtures and isomers.[9] |
| Flow Rate | ~300 nL/min (for nano-LC) | Low flow rates enhance ionization efficiency and sensitivity. |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Peptides readily form positive ions by gaining protons. |
| MS1 Resolution | 120,000 @ m/z 200 | High resolution is needed to determine the precursor monoisotopic mass with high accuracy. |
| MS1 AGC Target | 3e6 | Prevents overfilling of the ion trap, ensuring accurate mass measurement. |
| MS/MS Acquisition | Data-Dependent (Top 15) | Selects the 15 most intense precursor ions from the MS1 scan for fragmentation. |
| Isolation Window | 1.6 m/z | Defines the m/z range of precursor ions isolated for fragmentation. |
| Fragmentation | HCD (Higher-energy Collisional Dissociation) | Efficiently fragments peptides and allows detection of low-mass diagnostic ions.[10] |
| Collision Energy | Normalized Collision Energy (NCE) of 28% | Optimized to produce a rich spectrum of b- and y-type fragment ions. |
| MS/MS Resolution | 30,000 @ m/z 200 | High resolution of fragment ions improves confidence in peptide identification. |
PART 4: Data Analysis and Interpretation
Database Searching: Raw MS data should be processed using a proteomics software suite like MaxQuant, Proteome Discoverer™, or similar platforms. The data is searched against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).
Key Search Parameters:
-
Enzyme: Trypsin/P (allowing up to 2 missed cleavages).
-
Fixed Modification: Carbamidomethyl (C) on Cysteine.
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and Methyl (K) . It is critical to specify the correct mass shift for monomethylation: +14.01565 Da .
-
Precursor Mass Tolerance: 10 ppm.
-
Fragment Mass Tolerance: 20 ppm or 0.02 Da.
Interpreting the MS/MS Spectrum: Confident identification of N(2)-methyl-L-lysine requires careful manual validation of the MS/MS spectra.
-
Mass Shift: The precursor mass must match the theoretical mass of the peptide plus 14.01565 Da.
-
Fragment Ion Series: Look for complete or near-complete series of b- and y-ions that confirm the peptide backbone sequence.
-
Site Localization: The mass shift must be localized to the N-terminal lysine. This is confirmed when the b-ion series shows the +14.01565 Da shift starting from the b-ion containing the modified lysine, while the y-ion series does not show the shift until the corresponding fragment.
-
Diagnostic Ions: While less common for Nα-methylation compared to Nε-methylation, look for any characteristic low-mass immonium ions or neutral losses that can provide additional evidence. For instance, fragmentation of peptides with di- or tri-methylated lysines can produce characteristic neutral losses of dimethylamine or trimethylamine, respectively.[11] While not directly applicable to mono-methylation, it highlights the importance of inspecting the low-mass region of the spectrum.
Caption: Fragmentation of a peptide with N(2)-methyl-L-lysine, showing b- and y-ions.
Conclusion
The mass spectrometric detection of N(2)-methyl-L-lysine is a challenging but achievable goal that can provide significant biological insights. The keys to success are meticulous sample preparation, the use of high-resolution and accurate-mass instrumentation, and rigorous data analysis with manual validation of spectra. By understanding the principles behind each step of the workflow, researchers can develop robust and reliable methods to explore this important post-translational modification, paving the way for new discoveries in disease mechanisms and drug development.
References
-
Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. (n.d.). National Institutes of Health. [Link]
-
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (n.d.). National Institutes of Health. [Link]
-
Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. (2008). ResearchGate. [Link]
-
Proteome-wide enrichment of proteins modified by lysine methylation. (n.d.). National Institutes of Health. [Link]
-
N(2)-methyl-L-lysine. (n.d.). PubChem. [Link]
-
Quantitative analysis of global protein lysine methylation by mass spectrometry. (n.d.). National Institutes of Health. [Link]
-
Discovery of lysine post-translational modifications through mass spectrometric detection. (2012). Portland Press. [Link]
-
Separation of Deamidated Peptides with an Agilent AdvanceBio Peptide Plus Column. (n.d.). Agilent. [Link]
-
pH Gradient Reversed-Phase Liquid Chromatography as a Fractionation Tool for the Separation of Peptides. (2008). PubMed. [Link]
-
Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry. (2010). PubMed. [Link]
-
Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. (2016). ACS Publications. [Link]
-
(PDF) Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (2025). ResearchGate. [Link]
-
Quantitative analysis of global protein lysine methylation by mass spectrometry. (2019). PubMed. [Link]
Sources
- 1. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome-wide enrichment of proteins modified by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of N(2)-methyl-L-lysine in Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Subtle but Significant Role of N(2)-methyl-L-lysine
Lysine methylation, a post-translational modification (PTM), is a cornerstone of cellular regulation, extending far beyond its well-documented role in histone biology and epigenetic control.[1][2][3][4] The addition of methyl groups to lysine residues, including N(2)-methyl-L-lysine, is a dynamic and reversible process governed by lysine methyltransferases (KMTs) and lysine demethylases (KDMs).[2][3] This modification does not alter the charge of the lysine residue but increases its hydrophobicity and size, thereby influencing protein structure, function, and interaction networks.[5] Dysregulation of lysine methylation has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a critical target for therapeutic intervention and biomarker discovery.[2]
However, the comprehensive and quantitative analysis of N(2)-methyl-L-lysine at a proteome-wide level is analytically challenging.[1][2][3][4] Key hurdles include the low stoichiometry of this modification, subtle mass shifts that are difficult to detect, and the presence of isobaric interferences.[1][2][3][4] This application note provides a detailed, field-proven guide for the quantitative analysis of N(2)-methyl-L-lysine, leveraging stable isotope labeling, affinity enrichment, and high-resolution mass spectrometry.
Core Challenge: The Low Abundance of Methylated Peptides
A primary obstacle in methyl-proteomics is the sub-stoichiometric nature of lysine methylation.[1][2] Methylated forms of a protein often represent a small fraction of the total protein pool. Direct analysis of a total protein digest via mass spectrometry would result in signals from methylated peptides being suppressed or completely masked by their more abundant, unmodified counterparts. Therefore, a robust enrichment strategy is not just recommended, but essential for a successful quantitative analysis.
Strategic Workflow for Quantitative Methyl-Proteomics
This guide outlines a bottom-up proteomic strategy, which involves the enzymatic digestion of proteins into peptides prior to analysis.[1] A powerful and widely adopted method for accurate relative quantification is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[6][7] The workflow integrates SILAC with highly specific enrichment of methylated peptides, followed by LC-MS/MS analysis.
Caption: A comprehensive workflow for quantitative methyl-proteomics using SILAC.
Part 1: Experimental Design and Isotope Labeling
The foundation of a successful quantitative proteomics experiment is a robust experimental design. SILAC provides exceptional accuracy by allowing for the combination of samples at the earliest possible stage, minimizing downstream processing variability.[6][7]
Protocol 1: SILAC Labeling for Methylation Studies
-
Cell Line Selection: Choose a cell line that is auxotrophic for arginine and lysine. If not, extensive passaging may be required to achieve full incorporation of the heavy amino acids.
-
Media Preparation: Prepare two types of SILAC DMEM media, each supplemented with 10% dialyzed fetal bovine serum.
-
Light Medium: Standard L-arginine (Arg0) and L-lysine (Lys0).
-
Heavy Medium: Stable isotope-labeled L-arginine (e.g., ¹³C₆-Arg) and L-lysine (e.g., ¹³C₆,¹⁵N₂-Lys).[5]
-
-
Cell Culture: Culture the cells for at least five to six doublings in the respective "light" and "heavy" media to ensure >97% incorporation of the labeled amino acids.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment, genetic modification) to the "heavy" labeled cells, while the "light" labeled cells serve as the control.
-
Harvesting: After treatment, harvest both cell populations separately.
Part 2: Sample Preparation and Protein Digestion
The goal of this stage is to efficiently extract proteins and digest them into peptides suitable for mass spectrometry.
Protocol 2: Protein Extraction and Digestion
-
Cell Lysis: Resuspend cell pellets in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. It is also crucial to include inhibitors of lysine demethylases if studying the dynamics of methylation.
-
Quantification and Mixing: Quantify the protein concentration from both the "light" and "heavy" lysates using a BCA assay. Combine the lysates in a precise 1:1 ratio based on protein amount. This mixing step is critical for accurate quantification.
-
Protein Precipitation: Precipitate the combined protein mixture using ice-cold acetone or trichloroacetic acid (TCA) to remove interfering substances.[8]
-
Reduction and Alkylation: Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea). Reduce cysteine bonds with dithiothreitol (DTT) and then alkylate them with iodoacetamide (IAA) to prevent disulfide bond reformation.
-
Enzymatic Digestion: Dilute the urea concentration to <2 M and perform overnight digestion with a protease such as Trypsin or Lys-C.
-
Expert Insight: Trypsin's cleavage C-terminal to arginine and lysine is inhibited by lysine methylation. This property can be exploited, as it results in longer peptides with missed cleavages at methylated sites, which can aid in their identification.[5]
-
Part 3: Enrichment of Methylated Peptides
This is the most critical step for specifically isolating the low-abundance methylated peptides from the complex peptide mixture. Two primary strategies are employed: immunoaffinity purification and affinity enrichment using engineered methyl-lysine "reader" domains.
Strategy A: Immunoaffinity Enrichment
This approach utilizes antibodies that specifically recognize mono-, di-, or tri-methylated lysine residues.[1][7]
Caption: Immunoaffinity enrichment workflow for methylated peptides.
Protocol 3A: Immunoaffinity Purification of Methyl-Lysine Peptides
-
Antibody Preparation: Couple pan-specific anti-mono-methyl-lysine or anti-di-methyl-lysine antibodies to protein A/G magnetic beads.
-
Incubation: Incubate the desalted total peptide digest with the antibody-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound peptides.
-
Elution: Elute the bound methylated peptides from the antibodies, typically using a low-pH solution like 0.1% trifluoroacetic acid (TFA).
-
Desalting: Desalt the eluted peptides using a C18 StageTip or equivalent solid-phase extraction method before LC-MS/MS analysis.
Trustworthiness Check: A significant drawback of this method can be the variability in antibody specificity and lot-to-lot consistency.[1] It is crucial to validate each new batch of antibody for its efficiency and specificity.
Strategy B: Affinity Enrichment with MBT Domains
An alternative and often more specific method involves using engineered protein domains that naturally recognize methylated lysine. The MBT (Malignant Brain Tumor) domain repeats from the L3MBTL1 protein, for instance, can be engineered to serve as a universal affinity reagent for mono- and di-methylated lysine, with minimal dependence on the surrounding amino acid sequence.[9]
Protocol 3B: 3xMBT Domain Affinity Enrichment
-
Reagent Preparation: Use a purified GST-tagged 3xMBT fusion protein immobilized on glutathione beads.[10]
-
Binding: Incubate the total peptide digest with the 3xMBT-beads.
-
Washing: Perform a series of washes to remove non-specific binders.
-
Elution: Elute the bound proteins and peptides.
-
Desalting: Desalt the enriched peptide fraction using C18 solid-phase extraction.
Expert Insight: The 3xMBT domain approach often provides higher specificity and reproducibility compared to antibodies, as it is a recombinant protein with defined binding properties.[9] This makes it a more reliable choice for quantitative, systems-level studies.
Part 4: LC-MS/MS Analysis and Data Interpretation
The enriched and desalted peptides are now ready for analysis by high-resolution mass spectrometry.
Table 1: Mass Shifts for Lysine Modifications
| Modification State | Mass Shift (Da) | Chemical Formula Change |
| Monomethylation | +14.01565 | +CH₂ |
| Dimethylation | +28.03130 | +C₂H₄ |
| Trimethylation | +42.04695 | +C₃H₆ |
| Acetylation (Isobaric) | +42.01056 | +C₂H₂O |
Note: High-resolution mass spectrometers are essential to distinguish between trimethylation and acetylation, which are isobaric at lower resolutions.[5]
Protocol 4: LC-MS/MS and Data Analysis
-
LC Separation: Separate peptides using a reverse-phase nano-liquid chromatography (nLC) system with a prolonged gradient (e.g., 120-180 minutes) to ensure maximum separation of complex peptide mixtures.
-
Mass Spectrometry: Analyze the eluting peptides on a high-resolution Orbitrap or TOF mass spectrometer operating in Data-Dependent Acquisition (DDA) mode.[1]
-
MS1 Scan: Acquire high-resolution full MS scans to detect the "light" and "heavy" SILAC peptide pairs.
-
MS2 Scan: Select the most intense precursor ions for fragmentation (e.g., using HCD) to generate fragment ion spectra for peptide identification.
-
-
Database Search: Use a specialized proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the generated MS/MS spectra against a protein sequence database.
-
Search Parameters:
-
Enzyme: Trypsin (with specified missed cleavages).
-
Fixed Modification: Carbamidomethyl (C).
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and Mono-, Di-, and Tri-methylation (K).[5]
-
SILAC Labels: Specify the heavy labels used (e.g., Arg6, Lys8).
-
-
-
Data Filtering and Validation: Apply stringent false discovery rate (FDR) thresholds (e.g., <1%) at the peptide and protein levels. Manually inspect MS/MS spectra for key methylated peptides to confirm site localization.
-
Quantification: The software will automatically calculate the heavy/light (H/L) ratio for each identified peptide pair. This ratio represents the relative change in abundance of that peptide between the two conditions.
-
Bioinformatic Analysis:
-
Normalize the H/L ratios across the dataset.
-
Perform statistical analysis to identify significant changes in methylation levels.
-
Utilize bioinformatics tools like DAVID or PENCE Proteome Analyst for functional annotation, pathway analysis, and subcellular localization prediction of proteins with altered methylation.[11]
-
Conclusion
The quantitative analysis of N(2)-methyl-L-lysine is a complex but achievable endeavor that yields profound insights into cellular regulation. By combining stable isotope labeling for quantitative accuracy, specific enrichment to overcome low stoichiometry, and high-resolution mass spectrometry for sensitive detection, researchers can robustly profile the dynamics of the methyl-proteome. The protocols and strategies outlined in this guide provide a validated framework for scientists to explore the role of lysine methylation in their biological systems of interest, paving the way for new discoveries in basic research and drug development.
References
-
Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-Isotope Dimethyl Labeling for Quantitative Proteomics. Analytical Chemistry. [Link]
-
Greer, J. B., & Garcia, B. A. (2025). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Biomedicines. [Link]
-
Greer, J. B., & Garcia, B. A. (2025). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. PMC. [Link]
-
A Chemical Proteomics Approach for Global Analysis of Lysine Mono-Methylation. ResearchGate. [Link]
-
Tolonen, A. C., & Haas, W. (2014). Quantitative proteomics using reductive dimethylation for stable isotope labeling. Journal of visualized experiments : JoVE. [Link]
-
Tolonen, A. C., & Haas, W. (2022). Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling. JoVE. [Link]
-
Greer, J. B., & Garcia, B. A. (2025). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]
-
Greer, J. B., & Garcia, B. A. (2025). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. PubMed. [Link]
-
Stable Isotope Labeling Strategies. University of Washington Proteomics Resource. [Link]
-
Hsu, J. L., et al. (2003). Stable-Isotope Dimethyl Labeling for Quantitative Proteomics. Sci-Hub. [Link]
-
Sample Preparation for DNA Methylation Analysis. Active Motif. [Link]
-
Carlson, S. M., & Gozani, O. (2019). Quantitative analysis of global protein lysine methylation by mass spectrometry. Methods in enzymology. [Link]
-
Protein Methylation Site Prediction. CD ComputaBio. [Link]
-
Quantitative Proteomics Revealed the Molecular Regulatory Network of Lysine and the Effects of Lysine Supplementation on Sunit Skeletal Muscle Satellite Cells. MDPI. [Link]
-
Method for identification and quantitative analysis of protein lysine methylation using matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry and amino acid analysis. ResearchGate. [Link]
-
A general molecular affinity strategy for global detection and proteomic analysis of lysine methylation. PMC. [Link]
-
Carlson, S. M., & Gozani, O. (2019). Quantitative analysis of global protein lysine methylation by mass spectrometry. PubMed. [Link]
-
Proteome-wide enrichment of proteins modified by lysine methylation. PMC. [Link]
-
Bioinformatics Data Analysis Pipeline- Methylation. The Ohio State University. [Link]
-
Carlson, S. M., & Gozani, O. (2019). Quantitative analysis of global protein lysine methylation by mass spectrometry. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. A general molecular affinity strategy for global detection and proteomic analysis of lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteome-wide enrichment of proteins modified by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Generation and Use of N(2)-methyl-L-lysine Specific Antibodies
Introduction: The Challenge and Significance of Targeting N(2)-methyl-L-lysine
Protein methylation is a critical post-translational modification (PTM) that extends the functional capacity of the proteome beyond the genetic code.[1][2] While N(6)-epsilon-lysine methylation on histones is a well-established epigenetic mark, other forms of lysine methylation, such as on the alpha-amino group (N(2)-methyl-L-lysine), are emerging as important regulators in diverse biological processes, including metabolism and cellular signaling.[3][4] N(2)-methyl-L-lysine is an N-alpha-methyl derivative of the essential amino acid L-lysine.[5][6]
The study of these specific modifications relies heavily on high-quality antibodies. However, generating antibodies that specifically recognize a small chemical moiety like a single methyl group, within a specific sequence context, presents a significant immunological challenge.[7][8] The methyl-lysine residue acts as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[9][10]
This guide provides a comprehensive framework for the successful generation, purification, and validation of specific antibodies targeting N(2)-methyl-L-lysine. We will delve into the causal logic behind each experimental step, offering field-proven insights to navigate the complexities of producing a reliable and specific immunological tool.
Section 1: Immunogen Design: The Foundation of Specificity
The success of generating a PTM-specific antibody is determined before the first immunization. The design and synthesis of the immunogen is the most critical step, as it dictates the epitopes presented to the immune system.
The Hapten-Carrier Principle
An isolated N(2)-methyl-L-lysine amino acid or even a short methylated peptide is too small to be immunogenic.[11] To provoke a robust immune response, it must be covalently coupled to a large, immunogenic carrier protein.[9][12] This process creates a conjugate where the carrier provides the T-cell help necessary to stimulate B-cells that recognize the hapten (our target methyl-lysine epitope).
Key Carrier Proteins:
-
Keyhole Limpet Hemocyanin (KLH): A large, highly immunogenic protein from mollusks. Its foreignness to mammals makes it an excellent choice for eliciting a strong primary immune response. It is the preferred carrier for immunization.[13]
-
Bovine Serum Albumin (BSA): A smaller, less complex protein. It is commonly used as the carrier for screening assays (e.g., ELISA) to avoid selecting for antibodies that recognize the immunization carrier (KLH).
-
Ovalbumin (OVA): Often used as a third carrier for additional specificity testing or alternative screening formats.
Synthetic Peptide Design
The most effective strategy is to use a synthetic peptide, typically 13-16 amino acids long, that mirrors the protein context of the target N(2)-methyl-L-lysine residue.[14] This approach directs the immune response not only to the methyl group but also to the surrounding amino acids, generating highly specific antibodies suitable for detecting the modification in endogenous proteins.
Conjugation Chemistry and Workflow
The most common and reliable method for coupling a synthetic peptide (containing a terminal cysteine or a carboxyl group) to a carrier protein is through the use of crosslinkers. The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry is frequently used to form a stable amide bond between a peptide's carboxyl group and the primary amines on the carrier protein.[12]
Caption: Double affinity purification workflow for PTM-specific antibodies.
Section 3: Validation Protocols: Proving Specificity in Application
An antibody is only as good as its validation. For PTMs, validation must be rigorous and performed within the context of the intended application. An antibody that is specific by ELISA is not guaranteed to be specific in a Western Blot or IHC.
Specificity Validation by Dot Blot / ELISA
The first and simplest validation is a differential ELISA or Dot Blot to confirm the results of the affinity purification. [15] Protocol: Dot Blot
-
Spot 1 µg, 0.1 µg, and 0.01 µg of the modified peptide-BSA conjugate and the unmodified peptide-BSA conjugate onto a nitrocellulose membrane. Let dry completely.
-
Block the membrane for 1 hour at room temperature (RT) in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the purified antibody (e.g., at 1 µg/mL) in blocking buffer for 2 hours at RT.
-
Wash the membrane 3 x 10 minutes with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at RT.
-
Wash 3 x 10 minutes with TBST.
-
Develop with an ECL substrate and image.
Expected Result: A strong signal should be observed for the modified peptide spots, with little to no signal for the unmodified peptide spots.
Application Protocol: Western Blotting
Western blotting is used to detect the N(2)-methylated protein in a complex mixture of cellular proteins. [16] Protocol: Western Blotting for Methylated Proteins
-
Sample Preparation: Prepare cell or tissue lysates in RIPA buffer with protease inhibitors. For histone analysis, consider an acid extraction protocol to enrich for nuclear proteins. [17][18]2. Electrophoresis: Separate 20-30 µg of protein lysate on an appropriate percentage SDS-PAGE gel. For small proteins like histones, a 15% or 4-20% gradient gel is recommended. [19][20]3. Transfer: Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane. Low molecular weight proteins require optimized transfer conditions (e.g., 70 minutes at 30V in wet transfer). [20]4. Blocking: Block the membrane for 1 hour at RT in 5% BSA in TBST. BSA is often preferred over milk for PTM antibodies to reduce background. [17]5. Primary Antibody Incubation: Incubate the membrane with the N(2)-methyl-L-lysine specific antibody (typically 0.5-2 µg/mL) overnight at 4°C.
-
Peptide Competition (The Critical Control): In parallel, incubate a separate, identical membrane strip with the primary antibody that has been pre-incubated for 1 hour with a 100-fold molar excess of the modified immunizing peptide. As a further control, use the unmodified peptide in another pre-incubation. [21]7. Washing: Wash blots 4 x 10 minutes in TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.
-
Detection: Wash 4 x 10 minutes in TBST and visualize using an ECL substrate.
Self-Validation Logic:
-
A specific band on the main blot indicates potential target recognition.
-
The disappearance of this band on the blot with the modified peptide block confirms that the antibody is binding to the intended epitope.
-
The persistence of the band with the unmodified peptide block confirms that the antibody is specific for the methylation mark and not just the peptide backbone.
Caption: Logic of the peptide competition assay for Western Blot validation.
Application Protocol: Immunohistochemistry (IHC)
IHC allows for the visualization of the target modified protein within its native tissue context.
Protocol: IHC-P (Paraffin-Embedded Sections)
-
Deparaffinization and Rehydration: Process formalin-fixed, paraffin-embedded (FFPE) tissue sections through xylene and a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) for 20 minutes. This step is often critical for exposing the epitope. [22]3. Blocking: Block endogenous peroxidase activity with 3% H₂O₂. Block non-specific protein binding with a blocking serum (e.g., 5% goat serum) for 1 hour. [23]4. Primary Antibody Incubation: Incubate sections with the N(2)-methyl-L-lysine specific antibody (typically 5-10 µg/mL) overnight at 4°C in a humidified chamber.
-
Controls: As with Western Blotting, run parallel slides with the primary antibody pre-incubated with either the modified or unmodified peptide.
-
Detection: Wash sections and apply a biotinylated secondary antibody followed by an HRP-streptavidin complex. [23]7. Visualization: Develop the signal with a chromogen like DAB, and counterstain with hematoxylin.
-
Mounting and Analysis: Dehydrate, clear, and mount the slides for microscopic analysis.
Expected Result: Specific staining (e.g., nuclear, cytoplasmic) in relevant cells that is absent in the modified peptide competition control slide.
Section 4: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background (WB/IHC) | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time to 2 hours or use a different blocking agent (e.g., 5% BSA). Titrate the primary antibody concentration. Increase the number and duration of wash steps. |
| No Signal | Antibody does not recognize the protein in its denatured (WB) or fixed (IHC) state; Low abundance of the target modification; Ineffective antigen retrieval (IHC). | Test the antibody in other applications (e.g., Dot Blot) to ensure it is active. Use enriched lysates (e.g., nuclear extract). Optimize the antigen retrieval method (buffer pH, time, temperature). |
| Cross-reactivity (Multiple Bands in WB) | Incomplete purification; Antibody recognizes a similar motif on other proteins. | Re-purify the antibody with more stringent negative selection. Validate specificity with knockout/knockdown cell lines for the suspected protein or its modifying enzyme. |
| Peptide Competition Fails | Peptides are degraded or used at the wrong concentration; Antibody has extremely high affinity. | Use fresh peptide stocks. Increase the molar excess of the blocking peptide (up to 1000-fold). Increase the pre-incubation time. |
References
-
Immunohistochemistry (IHC) Protocol. (n.d.). EpigenTek. Retrieved from [Link]
-
Vajdovich, P. (2001). Methods for Generation of Monoclonal Antibodies to the Very Small Drug Hapten, 5-benzimidazolecarboxylic Acid. Hybridoma and Hybridomics. Retrieved from [Link]
-
western for methylated histone. (2009). Protocol Online. Retrieved from [Link]
-
Hattori, T., et al. (2017). Structural basis for antigen recognition by methylated lysine–specific antibodies. Journal of Biological Chemistry. Retrieved from [Link]
-
Western Blot (WB) Protocol. (n.d.). EpigenTek. Retrieved from [Link]
-
Sauk, A., & Al-Abed, Y. (2012). Epigenetic Changes in the Brain: Measuring Global Histone Modifications. Methods in Molecular Biology. Retrieved from [Link]
-
Methylation Specific Antibody Discovery Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Perkel, J. (2015). Antibodies for Post-Translational Modification Research. Biocompare. Retrieved from [Link]
-
Ko, B. J., & Koide, A. (2018). Next-generation antibodies for post-translational modifications. Computational and Structural Biotechnology Journal. Retrieved from [Link]
- Chen, G., et al. (2014). Methods for polymering haptens into immunogens. Google Patents.
-
Wigle, T. J., & Copeland, R. A. (2004). Generation and characterization of methyl-lysine histone antibodies. Methods in Enzymology. Retrieved from [Link]
-
Liu, X., et al. (2025). Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective. Food Chemistry. Retrieved from [Link]
-
Has anyone successfully determined post translational modifications? (2021). ResearchGate. Retrieved from [Link]
-
Chou, M. Y., et al. (2017). Autoantibodies against mono- and tri-methylated lysine display similar but also distinctive characteristics. PLoS One. Retrieved from [Link]
-
Custom antibodies against Post Translational Modifications. (n.d.). Eurogentec. Retrieved from [Link]
-
Han, X., et al. (2023). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in Immunology. Retrieved from [Link]
-
Protein Methylation Products. (n.d.). Immunechem. Retrieved from [Link]
-
Mishra, R. K., et al. (2010). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. Journal of Immunoassay & Immunochemistry. Retrieved from [Link]
-
Mono-Methyl Lysine Antibody (Mouse). (n.d.). Immunechem. Retrieved from [Link]
-
Koide, A., et al. (2024). Binding mode–guided development of high-performance antibodies targeting site-specific posttranslational modifications. PNAS. Retrieved from [Link]
-
Methyl-lysine. (n.d.). PubChem. Retrieved from [Link]
-
Aqueb, M., et al. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences. Retrieved from [Link]
-
Gary, J. D., & Clarke, S. (1998). Techniques in Protein Methylation. Springer Protocols. Retrieved from [Link]
-
Cancer Protocol Templates. (n.d.). College of American Pathologists. Retrieved from [Link]
-
ELISA PROTOCOL | Step by step instructions. (2022). YouTube. Retrieved from [Link]
-
Immunohistochemistry Protocols. (n.d.). National Institute of Environmental Health Sciences. Retrieved from [Link]
-
Immunohistochemical Detection of Methylated DNA. (2022). YouTube. Retrieved from [Link]
-
Boulter, M., & Biggar, K. K. (2024). Biological Relevance of Dual Lysine and N-Terminal Methyltransferase METTL13. Biomolecules. Retrieved from [Link]
-
Holeček, M. (2022). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. Nutrients. Retrieved from [Link]
-
Showing metabocard for N2-Methyl-L-lysine (HMDB0240689). (2020). Human Metabolome Database. Retrieved from [Link]
-
Post Translational Modifications. (n.d.). RayBiotech. Retrieved from [Link]
-
Zheng, W., et al. (2016). Chemical and Biochemical Perspectives of Protein Lysine Methylation. Chemical Reviews. Retrieved from [Link]
-
Chen, Z., et al. (2024). Roles of Lysine Methylation in Glucose and Lipid Metabolism: Functions, Regulatory Mechanisms, and Therapeutic Implications. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. Techniques in Protein Methylation | Springer Nature Experiments [experiments.springernature.com]
- 2. raybiotech.com [raybiotech.com]
- 3. mdpi.com [mdpi.com]
- 4. Roles of Lysine Methylation in Glucose and Lipid Metabolism: Functions, Regulatory Mechanisms, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl-lysine | C7H16N2O2 | CID 7010497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for N2-Methyl-L-lysine (HMDB0240689) [hmdb.ca]
- 7. Next-generation antibodies for post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. US8829150B2 - Methods for polymering haptens into immunogens - Google Patents [patents.google.com]
- 10. Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for generation of monoclonal antibodies to the very small drug hapten, 5-benzimidazolecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
- 13. Structural basis for antigen recognition by methylated lysine–specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Custom antibodies against Post Translational Modifications | Eurogentec [eurogentec.com]
- 15. biocompare.com [biocompare.com]
- 16. epigentek.com [epigentek.com]
- 17. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 18. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone western blot protocol | Abcam [abcam.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Anti-Methylated Lysine (di methyl , mono methyl ) antibody (ab23366) | Abcam [abcam.com]
- 23. epigentek.com [epigentek.com]
Probing the Activity of N(2)-methyl-L-lysine Methyltransferases: A Guide to Enzymatic Assays
N(2)-methyl-L-lysine methyltransferases (KMTs) are a critical class of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues on histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in regulating gene expression, chromatin structure, and various cellular processes.[1][3] Dysregulation of KMT activity is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2] Consequently, robust and reliable enzymatic assays are indispensable for characterizing KMT activity, screening for inhibitors, and elucidating their biological functions.
This comprehensive guide provides detailed application notes and protocols for various enzymatic assays tailored to N(2)-methyl-L-lysine methyltransferases. The content is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental step to ensure scientific integrity and reproducible results.
Guiding Principles for Assay Selection
The choice of an appropriate assay for a specific KMT depends on several factors, including the research objective (e.g., high-throughput screening vs. detailed kinetic analysis), the nature of the substrate (peptide vs. full-length protein), available equipment, and safety considerations (radioactivity). This guide will explore a spectrum of methodologies, from traditional radioactive assays to modern non-radioactive techniques, providing a framework for informed decision-making.
A key consideration in KMT assays is the detection of either the methylated substrate or the reaction by-product, S-adenosyl-L-homocysteine (SAH).[4][5] Each approach has its own set of advantages and limitations, which will be discussed in the context of the specific protocols.
I. Radioactivity-Based Assays: The Gold Standard for Sensitivity
Radioactive assays, typically employing tritiated S-adenosyl-L-methionine ([³H]-SAM), have historically been the gold standard for measuring KMT activity due to their high sensitivity and direct measurement of methyl group transfer.[6][7]
A. Scintillation Proximity Assay (SPA)
The Scintillation Proximity Assay (SPA) is a homogeneous, high-throughput radioactive assay that eliminates the need for separation steps.
Causality Behind the Method: This assay relies on the principle that β-particles emitted from [³H] have a short path length in aqueous solutions. When a [³H]-labeled molecule is in close proximity to a scintillant-impregnated bead, it can excite the scintillant to produce light. In the context of a KMT assay, a biotinylated peptide substrate is captured by streptavidin-coated SPA beads. Upon enzymatic methylation with [³H]-SAM, the radiolabeled methyl group is incorporated into the peptide, bringing the tritium in close enough proximity to the bead to generate a signal. Unincorporated [³H]-SAM in solution is too distant to cause scintillation.
Figure 1: Workflow of a Scintillation Proximity Assay for KMTs.
Experimental Protocol: SPA for a generic KMT
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT.
-
Enzyme Solution: Dilute the KMT to the desired concentration in Assay Buffer.
-
Substrate Solution: Prepare a stock solution of the biotinylated peptide substrate.
-
[³H]-SAM Solution: Dilute [³H]-SAM to the desired specific activity in Assay Buffer.
-
Stop/Detection Mix: Assay Buffer containing streptavidin-coated SPA beads and unlabeled SAM (to stop the reaction).
-
-
Assay Procedure (96-well format):
-
To each well, add 10 µL of the enzyme solution.
-
Add 10 µL of the substrate solution.
-
For inhibitor studies, add 5 µL of the compound solution (or DMSO for control).
-
Initiate the reaction by adding 25 µL of the [³H]-SAM solution.
-
Incubate the plate at 30°C for 1-2 hours.
-
Terminate the reaction by adding 50 µL of the Stop/Detection Mix.
-
Seal the plate and allow the beads to settle for at least 30 minutes.
-
Read the plate on a scintillation counter.
-
Data Presentation: Example SPA Data
| Condition | CPM (Counts Per Minute) | % Inhibition |
| No Enzyme Control | 500 | N/A |
| Vehicle Control (DMSO) | 25,000 | 0 |
| Inhibitor A (1 µM) | 12,500 | 50 |
| Inhibitor B (1 µM) | 2,500 | 90 |
B. Filter-Binding Assay
This traditional method involves separating the radiolabeled methylated substrate from the unreacted [³H]-SAM by binding the substrate to a filter membrane.
Causality Behind the Method: Many protein and peptide substrates can be precipitated and captured on filter paper (e.g., phosphocellulose paper) which has a net negative charge, while the small molecule [³H]-SAM is washed away. The amount of radioactivity retained on the filter is proportional to the enzyme activity.
Experimental Protocol: Filter-Binding Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing Assay Buffer, KMT, peptide substrate, and [³H]-SAM.
-
Incubate at 30°C for the desired time.
-
-
Reaction Termination and Filtration:
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Immediately immerse the filter paper in a wash buffer (e.g., 10% trichloroacetic acid) to precipitate the protein/peptide and stop the reaction.
-
Wash the filter paper several times to remove unincorporated [³H]-SAM.
-
-
Detection:
-
Dry the filter paper.
-
Place the filter paper in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
II. Non-Radioactive Assays: Safer and More Accessible Alternatives
The concerns associated with handling and disposal of radioactive materials have driven the development of a variety of non-radioactive KMT assays.
A. Antibody-Based Assays (ELISA and Homogeneous Proximity Assays)
These assays utilize antibodies that specifically recognize the methylated lysine residue on the substrate.
Causality Behind the Method: The enzymatic reaction generates a specific epitope (the methylated lysine) that can be detected by a primary antibody. This primary antibody is then detected by a secondary antibody conjugated to an enzyme (for ELISA) or a fluorophore/energy donor/acceptor (for homogeneous assays).
1. Enzyme-Linked Immunosorbent Assay (ELISA)
In a typical ELISA format, a biotinylated peptide substrate is immobilized on a streptavidin-coated plate. After the methylation reaction, a primary antibody specific for the methylated lysine is added, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). The addition of an HRP substrate generates a colorimetric or chemiluminescent signal.[8]
2. Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA
These are bead-based proximity assays that are well-suited for high-throughput screening.[1]
-
HTRF: This assay uses two antibodies: one labeled with a donor fluorophore (e.g., Europium cryptate) that recognizes one part of the substrate (e.g., a tag), and another antibody labeled with an acceptor fluorophore (e.g., d2) that recognizes the methylated lysine. When both antibodies bind to the methylated substrate, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor.
-
AlphaLISA: This technology uses donor and acceptor beads.[1] One bead is coated with a molecule that binds the substrate (e.g., streptavidin for a biotinylated peptide), and the other bead is coated with an antibody that recognizes the methylated product. When the substrate is methylated, the beads are brought into proximity. Excitation of the donor bead with a laser releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent reaction.[1]
Figure 2: Principle of the AlphaLISA assay for KMT activity.[1]
Experimental Protocol: Generic AlphaLISA Assay
-
Reagent Preparation:
-
Assay Buffer: As previously described.
-
Enzyme, Substrate, and SAM Solutions: Prepare as needed.
-
AlphaLISA Acceptor Beads: Dilute the anti-methyl-lysine acceptor beads in AlphaLISA buffer.
-
AlphaLISA Donor Beads: Dilute the streptavidin-coated donor beads in AlphaLISA buffer.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of enzyme solution.
-
Add 2 µL of a mix of substrate and SAM.
-
For inhibitor studies, pre-incubate the enzyme with the compound.
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
Add 8 µL of the diluted acceptor beads to stop the reaction.
-
Incubate in the dark for 60 minutes.
-
Add 8 µL of the diluted donor beads.
-
Incubate in the dark for 30 minutes.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Data Presentation: Example AlphaLISA Data
| Compound Conc. (nM) | AlphaLISA Signal | % Activity |
| 0 (DMSO) | 150,000 | 100 |
| 1 | 135,000 | 90 |
| 10 | 90,000 | 60 |
| 100 | 30,000 | 20 |
| 1000 | 15,000 | 10 |
B. Coupled Enzymatic Assays
These assays indirectly measure KMT activity by detecting the production of SAH.[9][10]
Causality Behind the Method: The production of SAH is stoichiometrically linked to the methylation of the substrate. A series of coupling enzymes can be used to convert SAH into a detectable product, such as hydrogen peroxide (H₂O₂) or ATP.[9][10]
Experimental Protocol: A Generic Coupled Assay Detecting H₂O₂
-
Reaction Principle:
-
KMT: Substrate + SAM → Methylated Substrate + SAH
-
SAH Hydrolase: SAH → Homocysteine + Adenosine
-
Adenosine Deaminase: Adenosine → Inosine + NH₃
-
Xanthine Oxidase: Homocysteine → Thiolactone + H₂O₂
-
HRP: H₂O₂ + Amplex Red → Resorufin (fluorescent)
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the KMT, substrate, SAM, and all the coupling enzymes and detection reagents (in this case, SAH hydrolase, adenosine deaminase, xanthine oxidase, HRP, and Amplex Red).
-
Incubate the reaction and monitor the increase in fluorescence over time using a fluorescence plate reader.
-
C. Mass Spectrometry (MS)-Based Assays
MS-based assays offer a direct and label-free method for detecting both the methylated substrate and SAH.[3][11] They are highly versatile and can be used with complex substrates like full-length proteins.
Causality Behind the Method: Mass spectrometry separates molecules based on their mass-to-charge ratio. The addition of a methyl group results in a predictable mass shift (+14 Da) in the substrate peptide or protein, which can be precisely quantified. Alternatively, the amount of SAH produced can be measured.[11]
Experimental Protocol: LC-MS/MS for Substrate Methylation
-
Enzymatic Reaction:
-
Perform the KMT reaction as previously described.
-
Stop the reaction by adding an acid (e.g., trifluoroacetic acid).
-
-
Sample Preparation:
-
If using a full-length protein substrate, digest the protein into peptides using a protease like trypsin.
-
Desalt the peptide mixture using a C18 ZipTip.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a liquid chromatography (LC) system coupled to a mass spectrometer.
-
Separate the peptides by reverse-phase chromatography.
-
Analyze the eluting peptides by MS and MS/MS to identify and quantify the methylated species.
-
III. Self-Validating Systems: Ensuring Trustworthiness
To ensure the reliability of your results, it is crucial to incorporate proper controls into every experiment.
-
Negative Controls:
-
No Enzyme Control: To determine the background signal in the absence of enzymatic activity.
-
No Substrate Control: To ensure the signal is dependent on the presence of the substrate.
-
No SAM Control: To confirm the reaction is dependent on the methyl donor.
-
-
Positive Controls:
-
A known potent inhibitor of the KMT to validate the assay's ability to detect inhibition.
-
-
Assay Robustness:
-
Determine the Z'-factor for high-throughput screening assays to assess the quality and dynamic range of the assay. A Z'-factor > 0.5 is generally considered excellent.[1]
-
IV. Conclusion
The selection of an appropriate enzymatic assay is a critical step in the study of N(2)-methyl-L-lysine methyltransferases. This guide has provided an in-depth overview of the most common assay formats, from the highly sensitive radioactive methods to the safer and more versatile non-radioactive alternatives. By understanding the principles behind each method and incorporating rigorous controls, researchers can generate high-quality, reliable data to advance our understanding of these important enzymes and accelerate the development of novel therapeutics.
References
-
Title: Non-radioactive protein lysine methyltransferase microplate assay based on reading domains Source: PubMed URL: [Link]
-
Title: Biochemical lysine methyltransferase assay – studying low-turnover enzymes Source: Domainex URL: [Link]
-
Title: Enzymatic Assays of Histone Methyltransferase Enzymes Source: ResearchGate URL: [Link]
-
Title: An enzyme-coupled ultrasensitive luminescence assay for protein methyltransferases Source: Synapse URL: [Link]
-
Title: A Guide to Enzyme Assay Kits Source: Biocompare.com URL: [Link]
-
Title: Lysine methyltransferase inhibitors: where we are now Source: PMC - PubMed Central URL: [Link]
-
Title: Continuous enzymatic assay for histone lysine methyltransferases Source: PMC - NIH URL: [Link]
-
Title: Detection of lysine methylation. The most common approaches to identify... Source: ResearchGate URL: [Link]
-
Title: DNA Methyltransferase Activity Assays: Advances and Challenges Source: Theranostics URL: [Link]
-
Title: Large-scale global identification of protein lysine methylation in vivo Source: Taylor & Francis Online URL: [Link]
-
Title: Specificity Analysis of Protein Lysine Methyltransferases Using SPOT Peptide Arrays Source: JoVE URL: [Link]
-
Title: Methylation Specific Antibody Discovery Service Source: Creative Biolabs URL: [Link]
-
Title: Methylated Lysine Antibody Source: Abbiotec URL: [Link]
-
Title: Continuous Enzymatic Assay for Histone Lysine Methyltransferases Source: Taylor & Francis Online URL: [Link]
-
Title: Assay Development for Histone Methyltransferases Source: Semantic Scholar URL: [Link]
-
Title: Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates Source: NIH URL: [Link]
-
Title: A Liquid chromatography/mass Spectrometry-Based Generic Detection Method for Biochemical Assay and Hit Discovery of Histone Methyltransferases Source: PubMed URL: [Link]
-
Title: Approaching the catalytic mechanism of protein lysine methyltransferases by biochemical and simulation techniques Source: Taylor & Francis Online URL: [Link]
-
Title: Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects Source: PMC URL: [Link]
-
Title: Discovery of an in Vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: A liquid chromatography/mass spectrometry-based generic detection method for biochemical assay and hit discovery of histone methyltransferases Source: ResearchGate URL: [Link]
-
Title: Histone Methyltransferase Assay in vitro Source: Bio-protocol URL: [Link]
-
Title: (PDF) Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects Source: MDPI URL: [Link]
Sources
- 1. domainex.co.uk [domainex.co.uk]
- 2. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Continuous enzymatic assay for histone lysine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. DNA Methyltransferase Activity Assays: Advances and Challenges [thno.org]
- 9. Synapse - An enzyme-coupled ultrasensitive luminescence assay for protein methyltransferases [synapse.mskcc.org]
- 10. biocompare.com [biocompare.com]
- 11. A liquid chromatography/mass spectrometry-based generic detection method for biochemical assay and hit discovery of histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Leveraging N(2)-methyl-L-lysine: A Novel Tool in the Drug Discovery Arsenal
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein lysine methylation is a pivotal post-translational modification (PTM) that governs a vast array of cellular processes, with its dysregulation being a hallmark of numerous diseases, including cancer and neurological disorders.[1][2] While the field of epigenetic drug discovery has intensely focused on the methylation of the lysine ε-amino group (Nε), the therapeutic potential of targeting N(2)- (or Nα-) methylation remains a nascent and compelling frontier. This guide provides an in-depth exploration of the applications of N(2)-methyl-L-lysine, a derivative methylated at the α-amino group, in modern drug discovery.[3] We will delve into its role as a unique chemical scaffold for developing enzyme inhibitors, a precise tool for probing protein-protein interactions, and a critical component in structural biology for target validation. This document serves as a technical guide, offering field-proven insights and detailed protocols for researchers aiming to exploit this unique molecule in their therapeutic development pipelines.
The Biochemical Context: Beyond N(epsilon) Methylation
The lysine methylome is a complex system of PTMs where methyl groups are transferred from S-adenosyl-L-methionine (SAM) to lysine residues.[2][4] This process is dynamically regulated by a trio of protein families:
-
"Writers" (Lysine Methyltransferases - KMTs): Enzymes that catalyze the addition of methyl groups.[1]
-
"Readers" (Methyl-lysine Binding Proteins): Proteins containing specialized domains (e.g., Chromo, Tudor, MBT) that recognize and bind to methylated lysine, translating the modification into a functional outcome.[5][6]
-
"Erasers" (Lysine Demethylases - KDMs): Enzymes that remove methyl groups, ensuring the reversibility of the signal.[7]
While the vast majority of characterized KMTs target the ε-amino group of lysine within histone and non-histone proteins, N(alpha)-methylation represents a distinct modification with unique biochemical implications.[1][8] The introduction of a methyl group at the N(2) position, part of the peptide backbone, can profoundly influence peptide conformation, proteolytic stability, and molecular recognition compared to the more flexible side-chain modification.
Caption: The core machinery regulating lysine methylation.
Data Presentation: Physicochemical Properties
The subtle difference between N(2)- and N(6)-methylation imparts distinct properties that can be exploited in drug design.
| Property | L-Lysine | N(2)-methyl-L-lysine | N(6)-methyl-L-lysine |
| Molecular Formula | C₆H₁₄N₂O₂ | C₇H₁₆N₂O₂[3] | C H₁₆N₂O₂ |
| Molecular Weight | 146.19 g/mol | 160.21 g/mol [3] | 160.21 g/mol |
| Charge at pH 7.4 | +1 | +1 | +1 |
| Location of Methyl Group | N/A | Alpha-amino group (backbone) | Epsilon-amino group (side chain) |
| Hydrogen Bond Donors | 3 | 2 | 2 |
| Impact on Peptide Backbone | None | Increased steric bulk; potential conformational restriction | Minimal |
| Impact on Side Chain | None | None | Increased hydrophobicity and steric bulk; loss of H-bond donor[9] |
Core Applications in Drug Discovery
N(2)-methyl-L-lysine and its derivatives are versatile tools for interrogating biological systems and developing novel therapeutics.
A. A Scaffold for Potent and Selective Enzyme Inhibitors
The development of small-molecule inhibitors against KMTs is a major focus of epigenetic therapy.[2][10][11] Many KMT inhibitors are designed as substrate-mimicking compounds. By incorporating N(2)-methyl-L-lysine into peptide or peptidomimetic scaffolds, researchers can create compounds that specifically target the substrate binding pocket of KMTs.
Causality in Design: The rationale behind this approach is that the N(2)-methyl group can serve two purposes:
-
Mimicry: It can occupy a hydrophobic pocket within the enzyme's active site that would normally accommodate the substrate's side chain or backbone elements.
-
Stability: N-methylation of the peptide backbone can confer resistance to proteolysis by endopeptidases, increasing the compound's biological half-life—a desirable property for a drug candidate.[12]
B. A Precision Tool to Probe 'Reader' Domain Interactions
Reader domains are crucial downstream effectors of methylation signaling and are considered highly attractive drug targets.[5][13] To discover molecules that disrupt these protein-protein interactions (PPIs), it is essential to have high-quality chemical probes. Peptides synthesized with site-specifically incorporated N(2)-methyl-L-lysine serve as invaluable reagents for:
-
Binding Assays: Quantifying the binding affinity and kinetics of reader domains to their targets.
-
Selectivity Profiling: Testing the binding of a reader domain against a panel of peptides with different modifications (e.g., N(2)-methyl vs. N(6)-methyl vs. unmodified) to understand its binding preferences.
-
High-Throughput Screening (HTS): Developing competitive binding assays where library compounds are screened for their ability to displace the N(2)-methyl-L-lysine peptide probe from its reader protein.
C. A Guide for Structure-Based Drug Design
Obtaining a high-resolution crystal structure of a target protein in complex with a ligand is a cornerstone of modern drug design. Co-crystallizing a KMT or a reader domain with a peptide or small molecule containing N(2)-methyl-L-lysine can provide atomic-level insights into the molecular recognition process. This structural information is critical for understanding how the methyl group is accommodated and for designing next-generation inhibitors with improved potency and selectivity.[14]
Caption: A typical drug discovery workflow using N(2)-methyl-L-lysine tools.
Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Solid-Phase Synthesis of a Peptide Containing N(2)-methyl-L-lysine
This protocol describes the synthesis of a model pentapeptide (e.g., Ac-Ala-Gly-Lys(N(2)-Me)-Ala-Gly-NH₂) using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH)
-
Fmoc-N(2)-methyl-L-lysine(Boc)-OH (custom or commercially available)
-
Coupling reagents: HBTU, HOBt
-
Activator base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
Methodology:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine/DMF (2 x 10 min). Wash with DMF.
-
Pre-activate Fmoc-Gly-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF for 5 min.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Rationale: HBTU/HOBt forms a highly reactive ester, facilitating efficient amide bond formation. DIPEA is a non-nucleophilic base required to activate the carboxyl group.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for Fmoc-Ala-OH, Fmoc-N(2)-methyl-L-lysine(Boc)-OH, Fmoc-Gly-OH, and Fmoc-Ala-OH sequentially.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 min.
-
Rationale: Acetylation neutralizes the N-terminal charge, often mimicking the natural state of proteins and preventing unwanted side reactions in biological assays.
-
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat with the cleavage cocktail for 3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide.
-
Purification and Validation:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify using reverse-phase HPLC on a C18 column.
-
Control: Collect fractions and analyze by LC-MS to confirm the correct mass and assess purity (>95%). Lyophilize pure fractions.
-
Protocol 2: KMT Inhibition Assay (Fluorescence-Based)
This protocol outlines a method to screen for inhibitors of a hypothetical lysine methyltransferase (KMT-X) using a peptide substrate and a coupled enzyme system that detects S-adenosyl-L-homocysteine (SAH), the reaction by-product.
Materials:
-
Recombinant KMT-X enzyme
-
Peptide Substrate (e.g., a biotinylated peptide containing a lysine target)
-
S-adenosyl-L-methionine (SAM)
-
Test compounds (dissolved in DMSO)
-
SAH detection assay kit (e.g., MTase-Glo™)
-
Assay buffer: 50 mM Tris pH 8.0, 5 mM MgCl₂, 0.01% Tween-20
Methodology:
-
Compound Plating: Dispense test compounds into a 384-well plate. Include controls:
-
Negative Control: DMSO only (0% inhibition).
-
Positive Control: A known pan-KMT inhibitor like sinefungin (100% inhibition).
-
-
Enzyme Addition: Add KMT-X enzyme solution to all wells except for a "no enzyme" background control. Incubate for 15 min at room temperature.
-
Rationale: This pre-incubation allows inhibitors to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation: Add a solution containing the peptide substrate and SAM to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection: Stop the reaction and detect SAH formation by adding the detection reagents from the assay kit according to the manufacturer's instructions. This typically generates a luminescent or fluorescent signal.
-
Data Analysis:
-
Read the plate on a suitable plate reader.
-
Normalize the data using the positive and negative controls.
-
Calculate the % inhibition for each compound and plot dose-response curves for active compounds to determine their IC₅₀ values.
-
Self-Validation: The Z'-factor for the assay should be > 0.5, calculated from the controls, to ensure the assay is robust and suitable for HTS.
-
Conclusion and Future Outlook
N(2)-methyl-L-lysine is more than just a structural isomer of its well-studied N(6)-methylated cousin; it is a distinct chemical entity that offers novel opportunities for drug discovery. Its incorporation into peptides and small molecules provides a powerful strategy for developing selective inhibitors, creating precise biological probes, and elucidating the structural basis of protein-ligand interactions. As our understanding of the lysine methylome deepens, the targeted use of N(2)-methyl-L-lysine will undoubtedly accelerate the development of next-generation therapeutics for a wide range of human diseases. The protocols and strategies outlined in this guide provide a robust framework for researchers to begin harnessing the potential of this unique amino acid derivative.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7010497, Methyl-lysine. [Link]
-
Human Metabolome Database. Showing metabocard for N2-Methyl-L-lysine (HMDB0240689). [Link]
-
Luo, M. Chemical and Biochemical Perspectives of Protein Lysine Methylation. ACS Chemical Biology. [Link]
-
Nishino, N., et al. A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. ResearchGate. [Link]
-
Kato, T., et al. A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. PubMed. [Link]
-
Méndez, D. L., et al. Emergent properties of the lysine methylome reveal regulatory roles via protein interactions and histone mimicry. PubMed Central. [Link]
-
Hagen, J., et al. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. MDPI. [Link]
-
Benoiton, L. Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. Canadian Journal of Chemistry. [Link]
-
Feoli, A., et al. Lysine methyltransferase inhibitors: where we are now. PubMed Central. [Link]
-
Benoiton, L. AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. SciSpace. [Link]
-
Copeland, R. A., et al. Targeting Methyl Lysine. ScienceDirect. [Link]
-
Arrowsmith, C. H., et al. Epigenetics and beyond: targeting writers of protein lysine methylation to treat disease. PubMed Central. [Link]
-
Zheng, Y., et al. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]
-
Ganesan, A., et al. Therapeutic Targeting of Protein Lysine and Arginine Methyltransferases: Principles and Strategies for Inhibitor Design. MDPI. [Link]
-
Jeltsch, A., et al. Specificity Analysis-Protein Lysine Methyltransferases Using SPOT Peptide Arrays l Protocol Preview. YouTube. [Link]
-
Wagner, T., et al. Drug Discovery Toward Antagonists of Methyl-Lysine Binding Proteins. PubMed Central. [Link]
-
Wang, Y., et al. Roles of Lysine Methylation in Glucose and Lipid Metabolism: Functions, Regulatory Mechanisms, and Therapeutic Implications. PubMed Central. [Link]
-
Feoli, A., et al. Lysine methyltransferase inhibitors: where we are now. RSC Publishing. [Link]
-
Wikipedia. Epigenetics. [Link]
-
Wolf, S., et al. Quantitative Assessment of Protein Interaction with Methyl-Lysine Analogues by Hybrid Computational and Experimental Approaches. ACS Publications. [Link]
-
O'Driscoll, B. M., et al. Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes. ACS Omega. [Link]
-
Epizyme, Inc. Epigenetic Inhibitor Discovery. [Link]
-
Feoli, A., et al. Lysine methyltransferase inhibitors: where we are now. RSC Publishing. [Link]
-
Herold, J. M., et al. Small-Molecule Ligands of Methyl-Lysine Binding Proteins: Optimization of Selectivity for L3MBTL3. PubMed Central. [Link]
-
Hui, C. & Ye, M. Synthesis of lysine methyltransferase inhibitors. ResearchGate. [Link]
-
Huang, Z., et al. Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. ResearchGate. [Link]
-
Hui, C. & Ye, M. Synthesis of lysine methyltransferase inhibitors. Frontiers in Chemistry. [Link]
-
Tanner, J. J. Assay For Measuring Activity Of E.coli Inducible Lysine Decarboxyase l Protocol Preview. YouTube. [Link]
-
Zheng, W. Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases. SciSpace. [Link]
Sources
- 1. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl-lysine | C7H16N2O2 | CID 7010497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lysine methyltransferase inhibitors: where we are now - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00196E [pubs.rsc.org]
- 5. Drug Discovery Toward Antagonists of Methyl-Lysine Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Assessment of Protein Interaction with Methyl-Lysine Analogues by Hybrid Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetics and beyond: targeting writers of protein lysine methylation to treat disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emergent properties of the lysine methylome reveal regulatory roles via protein interactions and histone mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lysine methyltransferase inhibitors: where we are now - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Synthesis of lysine methyltransferase inhibitors [frontiersin.org]
- 12. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-Molecule Ligands of Methyl-Lysine Binding Proteins: Optimization of Selectivity for L3MBTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epigenetic Inhibitor Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N(2)-methyl-L-lysine
Welcome, researchers and chemists, to your dedicated resource for navigating the complexities of N(2)-methyl-L-lysine synthesis. As a Senior Application Scientist, I've fielded numerous queries about this specific synthesis. Its challenges are well-known, but surmountable with a solid understanding of the underlying chemical principles and a robust experimental design.
This guide is structured to provide not just protocols, but the rationale behind them. We will explore the core challenges, troubleshoot common issues, and provide a detailed, validated workflow to empower you to achieve consistent and high-purity results in your laboratory.
The Core Challenge: Achieving Regioselectivity
The primary obstacle in synthesizing N(2)-methyl-L-lysine is the presence of two nucleophilic amino groups: the α-amino (N(2)) group at the chiral center and the ε-amino (N(6)) group on the side chain. Direct methylation of unprotected lysine will result in a complex mixture of unmethylated, mono-methylated (at both N(2) and N(6)), di-methylated, and even tri-methylated products, making purification an arduous, if not impossible, task.
The solution lies in a robust orthogonal protecting group strategy .[1] This approach involves the use of two distinct protecting groups that can be removed under different conditions, allowing for the selective deprotection and modification of one amino group while the other remains shielded.
Caption: Orthogonal protection workflow for N(2)-methyl-L-lysine synthesis.
Troubleshooting and FAQs
This section addresses the most common questions and issues encountered during the synthesis.
Q1: My final product is a mixture of N(2)- and N(6)-methyl-L-lysine. How do I improve regioselectivity?
This is the most frequent issue and it almost always points to a flawed protecting group strategy.
-
Expertise & Experience: The choice of protecting groups is paramount. For selective N(2)-methylation, the N(6)-amino group must be protected with a group that is stable under the conditions required for both N(2)-protection removal and the subsequent methylation reaction. A classic and reliable combination is protecting the N(6)-amino group with a benzyloxycarbonyl (Z or Cbz) group and the N(2)-amino group with a tert-butyloxycarbonyl (Boc) group.[2]
-
Causality: The Z group is stable to the mild acidic conditions (like TFA in DCM) used to remove the Boc group.[1] This exposes the N(2)-amino group for methylation while the N(6)-position remains protected. The Z group is later removed under different conditions, typically catalytic hydrogenolysis, which does not affect the newly installed N-methyl group.
Q2: The yield of my methylation step is very low. What can I do?
Low yields in the methylation step, typically a reductive amination, can be traced back to several factors.
-
Incomplete Deprotection: First, ensure the N(2)-Boc group was completely removed. You can monitor this by TLC or LC-MS. If deprotection is incomplete, you are carrying unreactive starting material through the reaction. Extend the deprotection time or use a slightly higher concentration of acid if necessary.
-
Reagent Quality: Use high-purity formaldehyde and a reliable reducing agent. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are often preferred over sodium borohydride (NaBH4) because they are milder and more selective for the imine intermediate over the aldehyde, reducing side reactions.[3][4]
-
Reaction Conditions: Reductive amination is pH-sensitive. The reaction is typically carried out under mildly acidic conditions (pH ~5-6) to promote imine formation without protonating the amine nucleophile into a non-reactive ammonium species.[3] Ensure your solvent is anhydrous, as water can interfere with imine formation.
Q3: I'm observing di-methylation at the N(2) position. How can I prevent this?
Over-methylation is a common side reaction in reductive aminations.
-
Stoichiometry is Key: The most direct way to control this is by carefully controlling the stoichiometry of the formaldehyde. Use of a slight excess (1.1-1.2 equivalents) is often sufficient for mono-methylation. A large excess will drive the reaction towards di-methylation.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the mono-methylated product from reacting further. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help to control the reaction rate and improve selectivity for the mono-methylated product.
Q4: How do I effectively purify the final N(2)-methyl-L-lysine?
Purification can be challenging due to the polar nature of the amino acid and the similar properties of potential byproducts.
-
Ion-Exchange Chromatography: This is the most effective method for purifying the final product. The different pKa values of the unmethylated, N(2)-methylated, and N(6)-methylated lysines, as well as any remaining starting material, allow for their separation on an ion-exchange column.
-
Reverse-Phase HPLC: For analytical purposes and small-scale purification, reverse-phase HPLC with a suitable ion-pairing agent (like TFA) can be used to separate the isomers.
-
Initial Workup: After the final deprotection (e.g., hydrogenolysis of the Z group), a simple workup can help to remove the catalyst (filtration through Celite) and some non-polar impurities.
Q5: How can I be certain that I have synthesized N(2)-methyl-L-lysine and not the N(6)-isomer?
Definitive characterization is crucial.
-
NMR Spectroscopy: 1H and 13C NMR are the most powerful tools for distinguishing between the N(2) and N(6) isomers. The chemical shift of the methyl group will be different depending on its location. The N(2)-methyl group will typically appear at a different chemical shift compared to an N(6)-methyl group. Furthermore, 2D NMR techniques like HSQC and HMBC can be used to definitively establish the connectivity between the methyl group and the rest of the lysine molecule. Adjusting the pH of the NMR sample can sometimes improve the resolution of the signals from methylated lysines.[5]
-
Mass Spectrometry: While mass spectrometry will confirm the correct mass for a mono-methylated lysine, it generally cannot distinguish between the N(2) and N(6) isomers without fragmentation analysis (MS/MS), which may show characteristic fragmentation patterns.
Validated Experimental Protocol: Synthesis of N(2)-methyl-L-lysine
This protocol outlines a reliable method starting from commercially available N(6)-Z-L-lysine.
Caption: Step-by-step workflow for the synthesis of N(2)-methyl-L-lysine.
Step 1: N(2)-Boc Protection of N(6)-Z-L-lysine
-
Dissolve N(6)-Z-L-lysine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO3, 2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc anhydride, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N(6)-Z-N(2)-Boc-L-lysine.
Step 2: Selective N(2)-Boc Deprotection
-
Dissolve the product from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20% v/v).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM several times to remove excess TFA. The resulting product is the TFA salt of N(6)-Z-L-lysine.
Step 3: N(2)-Reductive Amination
-
Dissolve the TFA salt from Step 2 in methanol.
-
Add aqueous formaldehyde (37% solution, 1.2 eq).
-
Adjust the pH to ~6 with a mild base like triethylamine (TEA).
-
Stir for 1 hour at room temperature.
-
Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by adding a small amount of acetone.
-
Concentrate the mixture and purify the crude N(6)-Z-N(2)-methyl-L-lysine by flash chromatography on silica gel.
Step 4: N(6)-Z Deprotection
-
Dissolve the purified product from Step 3 in methanol.
-
Add Palladium on carbon (10% Pd/C, ~10% by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain crude N(2)-methyl-L-lysine.
Step 5: Purification
-
Dissolve the crude product in a suitable aqueous buffer.
-
Load the solution onto a strong cation exchange column.
-
Elute with a gradient of increasing ionic strength or pH (e.g., an ammonium hydroxide gradient) to separate the desired product from any unmethylated lysine or other impurities.
-
Combine the fractions containing the pure product (as determined by TLC or LC-MS), and lyophilize to obtain the final N(2)-methyl-L-lysine.
Data Summary
Table 1: Comparison of Common Orthogonal Protecting Groups for Lysine
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Mild acid (e.g., TFA in DCM) | Base, Hydrogenolysis |
| Benzyloxycarbonyl | Z (Cbz) | Catalytic Hydrogenolysis (H2, Pd/C) | Mild Acid, Base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Acid, Hydrogenolysis |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Acid, Base (Piperidine), Pd(0) |
| 4-Methyltrityl | Mtt | 1% TFA in DCM | Base, Hydrazine, Pd(0) |
This table provides a quick reference for selecting appropriate protecting groups for your specific synthetic strategy. The key to an orthogonal approach is to choose groups with non-overlapping cleavage conditions.
References
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2023). The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved January 16, 2026, from [Link]
-
Technical Support Information Bulletin 1208: Synthesis of Peptides Containing Methylated Lysine. (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]
-
Couture, J. F., Collacott, E. A., & Trievel, R. C. (2012). Chemical and Biochemical Perspectives of Protein Lysine Methylation. Chemical reviews, 113(2), 119–191. [Link]
-
Larda, S. T., Bokoch, M. P., Evanics, F., & Prosser, R. S. (2012). Lysine methylation strategies for characterizing protein conformations by NMR. Journal of biomolecular NMR, 54(2), 199–209. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Su, J., Sheng, X., Li, S., Sun, T., Liu, G., & Hao, A. (2012). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. Organic & Biomolecular Chemistry, 10(46), 9319-9322. [Link]
-
Xie, Y., Liu, H., Kang, H., & Wang, Y. (2007). Concise preparation of Nα‐Fmoc‐Nε‐(Boc, methyl)‐lysine and its application in the synthesis of site‐specifically lysine monomethylated peptide. Journal of Peptide Science, 13(3), 164-168. [Link]
-
Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. (n.d.). ETH Zurich Research Collection. Retrieved January 16, 2026, from [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Verardo, G., Giumanini, A. G., & Strazzolini, P. (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Tetrahedron, 63(17), 3707-3714. [Link]
-
N6-methyl-lysine oxidase. (n.d.). Grokipedia. Retrieved January 16, 2026, from [Link]
-
Protocol for reductive dimethylation of surface-exposed lysine residues. (n.d.). University of Leicester. Retrieved January 16, 2026, from [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]
-
Amblard, F., Cho, J. H., & Schinazi, R. F. (2018). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Organic letters, 20(24), 7854–7858. [Link]
-
Lysine 13C-Methylation NMR for Analyses of Interactions and Structural Changes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Abdelkader, E. H., Qianzhu, H., Tan, Y. J., Adams, L. A., Huber, T., & Otting, G. (2022). Genetic Encoding of N6-(((Trimethylsilyl)methoxy)carbonyl)-L-lysine for NMR Studies of Protein–Protein and Protein–Ligand Interactions. Journal of the American Chemical Society, 144(11), 5029–5037. [Link]
-
Kuhlman, B. A., Vasker, I., & Trievel, R. C. (2019). Advances in direct detection of lysine methylation and acetylation by nuclear magnetic resonance using 13C-enriched cofactors. Methods, 157, 2-10. [Link]
- Alpha-N-methylation of amino acids. (n.d.). Google Patents.
-
Chi, H., Islam, M. S., Nsiama, T. K., Kato, T., & Nishino, N. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino acids, 46(5), 1305–1311. [Link]
-
Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. (1964). Canadian Journal of Chemistry, 42(10), 2397-2402. [Link]
-
Chi, H., Islam, M. S., Nsiama, T. K., Kato, T., & Nishino, N. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids, 46(5), 1305-1311. [Link]
-
Gelman, H., & Gruebele, M. (2014). Differences in Lysine pKa Values May Be Used to Improve NMR Signal Dispersion in Reductively Methylated Proteins. Biochemistry, 53(30), 4897–4899. [Link]
-
Methyllysine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Di Domenico, T., Fatal, K., Ciliberto, G., & Mori, S. (2014). A Comparative Analysis and Review of lysyl Residues Affected by Posttranslational Modifications. The protein journal, 33(4), 337–347. [Link]
-
Nguyen, D. P., Lusic, H., Neumann, H., Kapadnis, P. B., Deiters, A., & Chin, J. W. (2009). A Genetically Encoded ε-N-methyl Lysine in Mammalian Cells. Journal of the American Chemical Society, 131(25), 8720–8721. [Link]
-
Trievel, R. C., & Shilatifard, A. (2009). Chemical mechanisms of histone lysine and arginine modifications. Annual review of biochemistry, 78, 349–374. [Link]
-
Koniev, O., & Wagner, A. (2015). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Chembiochem : a European journal of chemical biology, 16(18), 2547–2561. [Link]
Sources
Technical Support Center: Optimizing Coupling Efficiency for N(2)-methyl-L-lysine in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N(2)-methyl-L-lysine. N-methylation is a critical modification for enhancing the pharmacokinetic properties of peptide therapeutics, but it also introduces significant synthetic challenges, primarily due to steric hindrance.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve optimal coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is coupling N(2)-methyl-L-lysine so difficult compared to its non-methylated counterpart?
A1: The core issue is steric hindrance.[1][2] The methyl group on the alpha-nitrogen (Nα) of the lysine residue creates significant bulk. This steric hindrance obstructs the approach of the activated carboxylic acid of the incoming amino acid, slowing down the formation of the peptide bond.[2][4] This is particularly problematic when coupling another amino acid onto the N-methylated residue and is even more pronounced when attempting to couple two consecutive N-methylated amino acids.[2][4][5] The result is often incomplete coupling, leading to lower yields and the formation of deletion sequences in the final peptide product.[2][4]
Q2: What are the immediate signs of a failed or low-efficiency coupling reaction with N(2)-methyl-L-lysine?
A2: Several indicators can point to a difficult coupling reaction:
-
Positive Qualitative Test: A positive result from a test like the Bromophenol Blue test (a blue or green color) after the coupling step indicates the presence of unreacted free amines on the resin.[2][5] A complete reaction should result in a yellow color.[2] Note that the standard Kaiser test is not reliable for secondary amines like N-methylated residues.[6]
-
Low Final Yield: A significantly lower than expected yield of the final peptide is a strong indicator of coupling issues at one or more steps.
-
Mass Spectrometry Analysis: The presence of deletion sequences (peptides missing the intended amino acid) in the mass spectrum of the crude product is a definitive sign of incomplete coupling.[2]
-
Chromatography Profile: A complex HPLC profile with multiple peaks often suggests the presence of deletion sequences and other side products resulting from inefficient coupling.[2][4]
Q3: I've confirmed a coupling failure. What is the first and most immediate troubleshooting step?
A3: The most straightforward initial step is to perform a "double coupling."[2][4] This involves re-exposing the resin to a fresh solution of the activated amino acid and coupling reagents immediately after the first coupling attempt.[2] Allow the reaction to proceed for an equal or extended duration. It is crucial to monitor the reaction's completion using an appropriate qualitative test like the bromophenol blue test before proceeding to the next deprotection step.[2]
In-Depth Troubleshooting and Optimization Guide
When repeated double coupling is insufficient, a more systematic approach to optimization is required. The following sections detail key experimental variables and provide protocols to enhance the coupling efficiency of N(2)-methyl-L-lysine.
Selection of Coupling Reagents
The choice of coupling reagent is arguably the most critical factor in overcoming the steric hindrance associated with N-methylated amino acids.[7] Standard carbodiimide reagents like DCC or DIC are often insufficient.[7] More potent activating reagents are necessary.
Comparative Analysis of Recommended Coupling Reagents:
| Coupling Reagent | Reagent Type | Key Advantages & Considerations |
| HATU | Aminium Salt | Highly efficient and fast-acting, often considered a go-to reagent for difficult couplings, including N-methylated residues.[5][8][9] The formation of the HOBt-ester analog, HOAt, provides anchimeric assistance, accelerating the coupling reaction. |
| HBTU/TBTU | Aminium Salt | Popular and effective, but generally considered less potent than HATU for highly hindered couplings.[5][8] |
| PyAOP | Phosphonium Salt | Especially effective for coupling N-methylated amino acids, including the particularly challenging coupling of two consecutive N-methylated residues.[4][8][10][11] |
| PyBOP | Phosphonium Salt | A versatile and effective phosphonium salt reagent, though sometimes less efficient than PyAOP for the most sterically demanding couplings.[9][11] |
| COMU | Aminium Salt | A modern coupling reagent with efficiency comparable to HATU. It incorporates Oxyma Pure, making it a safer, non-explosive alternative to HOBt or HOAt-based reagents.[9] |
| PyBrOP | Phosphonium Salt | A highly reactive reagent, often used as a last resort for extremely difficult couplings due to its potential to cause epimerization with prolonged reaction times.[5][9][11] |
dot graph TD; subgraph Troubleshooting_Workflow direction LR; A[Low Coupling Efficiency Detected(e.g., Positive Bromophenol Blue Test)] --> B{Initial Response}; B --> C[Perform Double Coupling]; C --> D{Re-evaluate Coupling}; D -- Success --> E[Proceed to Next Cycle]; D -- Failure --> F{Systematic Optimization}; F --> G[1. Change Coupling Reagent(e.g., to HATU or PyAOP)]; F --> H[2. Increase Reaction Time/Temperature]; F --> I[3. Alter Solvent/Base Combination]; G & H & I --> J[Monitor with Qualitative Tests]; J --> K{Assess Outcome}; K -- Improved --> E; K -- No Improvement --> L[Consider Advanced Strategies(e.g., PyBrOP, Microwave Synthesis)]; end
end Troubleshooting workflow for low coupling efficiency.
Experimental Protocols for Optimized Coupling
Below are detailed protocols utilizing recommended reagents. These should be adapted based on your specific sequence and synthesizer.
Protocol 2.1: HATU-Mediated Coupling
This protocol is a robust starting point for most difficult couplings involving N(2)-methyl-L-lysine.[5]
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF). Perform the Fmoc-deprotection of the N-terminal amine using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]
-
Activation Solution: In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of HATU in DMF.
-
Activation: Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the activation solution and mix for 5 minutes at room temperature.[5]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1 to 2 hours at room temperature.[5][7]
-
Monitoring: Remove a small sample of resin beads, wash thoroughly, and perform a bromophenol blue test to check for completion.[5]
-
Recoupling (if necessary): If the test is positive (blue/green), indicating incomplete reaction, drain the reaction vessel and repeat steps 2-5 with a fresh solution of activated amino acid (a "double coupling").[5]
-
Washing: Once the coupling is complete (yellow beads), filter the resin and wash thoroughly with DMF.
Protocol 2.2: PyBrOP-Mediated Coupling for Highly Hindered Residues
This protocol is reserved for particularly challenging couplings where other reagents have failed, due to the higher reactivity of PyBrOP.[5]
-
Resin Preparation: Follow step 1 from Protocol 2.1.
-
Amino Acid Solution: Suspend the resin in dichloromethane (DCM). In a separate vessel, dissolve 2 equivalents of the protected amino acid in DCM or DMF and add it to the resin.
-
Coupling Reaction: Add 2 equivalents of PyBrOP to the resin suspension and cool the mixture to 0°C.
-
Base Addition: Add 6 equivalents of DIEA. Mix the reaction for 1 minute at 0°C and then for 1 hour at room temperature.[5]
-
Monitoring and Washing: Follow steps 5-7 from Protocol 2.1.
Addressing Potential Side Reactions
Optimizing for coupling efficiency must also account for potential side reactions that are exacerbated by the forcing conditions required for N-methylated residues.
-
Epimerization: The strong basic conditions and extended reaction times can lead to the loss of stereochemical integrity at the alpha-carbon of the amino acid.[11][13] This is a significant concern with highly reactive reagents like PyBrOP.[9]
-
Mitigation Strategy: The addition of additives like 1-hydroxy-7-azabenzotriazole (HOAt) can help suppress epimerization.[7] Whenever possible, use the mildest conditions that still afford complete coupling. Using a weaker base like sym-collidine in place of DIEA can also reduce the risk of racemization in sensitive cases.[9]
-
-
Diketopiperazine (DKP) Formation: This side reaction can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin and termination of the chain.[4][11]
-
Mitigation Strategy: This is sequence-dependent and more common with certain residues in the first or second position. If DKP formation is suspected, altering the coupling strategy for the third amino acid (e.g., using pre-activated amino acids or changing the solvent) may be beneficial.
-
dot graph TD; subgraph Mechanistic_View direction LR; A["Activated Amino Acid(e.g., HATU-Ester)"] -- Approach --> B["Resin-Bound Peptide withN(α)-Methyl-Lysine"]; subgraph Steric_Hindrance_Zone direction TB; B -- Hindered Nucleophilic Attack --> C{Transition State}; D[Methyl Group on Nα] -- Creates Steric Shield --> C; E[Side Chain ofIncoming Amino Acid] -- Adds to Steric Clash --> C; end C -- Slow Reaction Rate --> F["Incomplete Coupling(Deletion Sequence)"]; C -- Successful Reaction --> G["Peptide Bond Formation(Desired Product)"]; end
end Steric hindrance in N-methyl-lysine coupling.
Advanced Strategies
-
Microwave-Assisted SPPS: The use of microwave irradiation can significantly accelerate coupling reactions, including those involving sterically hindered amino acids.[7] The localized heating can increase reaction kinetics, often allowing for shorter coupling times and higher efficiencies. However, care must be taken to control the temperature to avoid thermal degradation and side reactions.
-
Solvent Choice: While DMF is the standard, alternative solvents like N-methyl-2-pyrrolidone (NMP) can sometimes improve coupling outcomes due to different resin swelling properties and higher boiling points, which can be advantageous for elevated temperature couplings.
By systematically addressing reagent choice, reaction conditions, and potential side reactions, the challenges associated with incorporating N(2)-methyl-L-lysine can be effectively managed, leading to the successful synthesis of high-purity N-methylated peptides.
References
-
Wei, S., Zhang, X., Yang, X. et al. (2025). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. Nat. Chem. Available from: [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available from: [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Available from: [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Available from: [Link]
-
S. N. G. Y. B. H. K. A. H. A. K. A. S. A. A. (2022). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Available from: [Link]
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Available from: [Link]
Sources
- 1. scienmag.com [scienmag.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve N(2)-methyl-L-lysine Antibody Specificity
Welcome to the technical support center for N(2)-methyl-L-lysine antibodies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the use of these specialized antibodies. Given the subtle nature of the N(2)-methyl-L-lysine modification, achieving high specificity is paramount for reliable and reproducible results. This resource offers field-proven insights and detailed protocols to help you overcome common challenges.
I. Troubleshooting Guide: Enhancing Specificity and Signal-to-Noise Ratio
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: High Background or Non-specific Staining in Western Blot or IHC
Question: I am observing high background and/or non-specific bands in my Western blot (or diffuse staining in IHC) when using my N(2)-methyl-L-lysine antibody. What could be the cause, and how can I fix it?
Answer: High background is a common issue and can stem from several factors related to both the antibody and the experimental protocol.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Blocking | Insufficient blocking of non-specific binding sites on the membrane or tissue is a primary cause of high background. | Optimize your blocking strategy. While 5% non-fat dry milk or bovine serum albumin (BSA) in TBST or PBST are common, they may not be optimal for all methyl-lysine antibodies. Consider testing different blocking agents and concentrations. For instance, some antibodies perform better with BSA, as milk contains endogenous biotin which can interfere with biotin-based detection systems[1]. Also, ensure the blocking incubation time is sufficient, typically 1 hour at room temperature or overnight at 4°C[1]. |
| Antibody Concentration Too High | Using an excessive concentration of the primary or secondary antibody increases the likelihood of non-specific binding. | Perform a titration experiment to determine the optimal antibody concentration. This is crucial for obtaining the best signal-to-background ratio[2]. Start with the manufacturer's recommended dilution and test a range of dilutions around it. |
| Insufficient Washing | Inadequate washing steps fail to remove unbound and non-specifically bound antibodies. | Increase the number and/or duration of your wash steps. Ensure you are using a sufficient volume of wash buffer to completely cover the membrane or tissue section[2]. The inclusion of a mild detergent like Tween-20 (typically 0.05-0.1%) in your wash buffer is critical for reducing non-specific interactions. |
| Cross-reactivity with Other Methylation States | The antibody may be cross-reacting with other methylation states of lysine (e.g., mono-methyl or tri-methyl lysine) or other post-translational modifications. | This is a critical aspect of antibody validation. Perform a dot blot or peptide array with peptides containing different lysine methylation states to assess the antibody's specificity[3][4]. If cross-reactivity is observed, you may need to source a more specific antibody or use peptide competition assays to confirm the specificity of your signal. |
Workflow for Optimizing Blocking and Antibody Dilution:
Caption: Workflow for optimizing blocking and antibody dilution.
Issue 2: Weak or No Signal
Question: My N(2)-methyl-L-lysine antibody is not producing a signal, or the signal is very weak. What are the possible reasons?
Answer: A lack of signal can be frustrating and may be due to issues with the antibody, the target protein, or the detection system.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Low Abundance of the Target Modification | The N(2)-methyl-L-lysine modification on your protein of interest may be present at very low levels in your sample. | Increase the amount of protein loaded on your gel or use a more sensitive detection method, such as an enhanced chemiluminescence (ECL) substrate. Consider using enrichment techniques for your protein of interest before running the Western blot. |
| Antibody Not Optimized for the Application | The antibody may not be validated for the specific application you are using (e.g., an antibody validated for Western blot may not work for IHC). | Always check the manufacturer's datasheet for validated applications. If the application is not listed, you may need to perform your own validation or choose a different antibody. |
| Inactive Antibody | Improper storage or handling of the antibody can lead to a loss of activity. | Ensure the antibody has been stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles by aliquoting the antibody upon receipt[5]. Run a positive control to confirm the antibody is active. |
| Inefficient Transfer (Western Blot) | The protein of interest may not be efficiently transferring from the gel to the membrane. | Optimize your transfer conditions (voltage, time, buffer composition). Use a pre-stained protein ladder to visually assess transfer efficiency across the molecular weight range. For large proteins, consider an overnight wet transfer at a lower voltage. |
| Antigen Masking (IHC) | In IHC, the epitope may be masked by the fixation process. | Perform antigen retrieval to unmask the epitope. The optimal method (heat-induced or enzymatic) and conditions (pH, duration) will depend on the antibody and tissue and should be empirically determined. |
II. Frequently Asked Questions (FAQs)
Q1: How can I be sure that my N(2)-methyl-L-lysine antibody is specific to the di-methylated state and not recognizing mono- or tri-methylated lysine?
A1: This is a crucial validation step. The most effective way to confirm specificity is through a peptide competition ELISA or a peptide array .[3][4]
-
Peptide Competition ELISA: In this assay, you pre-incubate the antibody with an excess of free peptide corresponding to the target epitope (di-methylated lysine) or with peptides containing other modifications (mono-methyl, tri-methyl, or unmodified lysine). If the antibody is specific, only the di-methylated peptide will compete for binding and reduce the signal. The absence of signal reduction with other peptides confirms specificity.[4]
-
Peptide Array: This high-throughput method involves spotting a library of peptides with various modifications onto a solid support.[3][6] Probing the array with your antibody will reveal its binding profile. A specific antibody will only bind to the N(2)-methyl-L-lysine-containing peptides.[3]
Q2: What are the best positive and negative controls to use for my experiments?
A2: Proper controls are essential for interpreting your results.
-
Positive Control: A cell line or tissue known to express the N(2)-methylated protein of interest. If this is unknown, you can use a recombinant protein that has been enzymatically methylated in vitro or a peptide corresponding to the target sequence containing the di-methyl-lysine modification.
-
Negative Control: A cell line or tissue where the target protein is not expressed or is known to be unmethylated. A knockout cell line for the specific methyltransferase responsible for the modification would be an ideal negative control. Alternatively, a peptide of the same sequence but lacking the methylation can be used in competition assays to demonstrate specificity.
Q3: Can the surrounding amino acid sequence affect the antibody's ability to recognize N(2)-methyl-L-lysine?
A3: Yes, absolutely. The local amino acid context can significantly influence epitope recognition.[7] Antibodies recognize a specific three-dimensional structure, and the surrounding residues contribute to this structure. Therefore, an antibody raised against a methylated peptide from one protein may not recognize the same modification in a different protein if the flanking sequences are significantly different. This is why it is critical to validate the antibody for your specific protein of interest.
Q4: Are there any general tips for improving the signal-to-noise ratio in my experiments with methyl-lysine antibodies?
A4: Beyond the specific troubleshooting points mentioned earlier, here are some general tips:
-
Optimize Buffer pH: The pH of your buffers can influence antibody-antigen interactions. For some lysine modifications, adjusting the pH closer to the pKa of the lysine side chain can improve signal dispersion and resolution.[8]
-
Detergent Concentration: The concentration of detergents like Tween-20 in your wash and antibody dilution buffers can be optimized. While typically used at 0.05-0.1%, slight adjustments can sometimes reduce background without compromising the specific signal.[9]
-
Incubation Times: Optimizing incubation times for both primary and secondary antibodies is important. Longer incubation times with more dilute antibody can sometimes increase specificity.[2]
III. Key Experimental Protocols
Protocol 1: Competitive ELISA for Specificity Testing
This protocol is designed to assess the specificity of your N(2)-methyl-L-lysine antibody by competing for its binding with various peptides.
Materials:
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)[10]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[11]
-
Blocking Buffer (e.g., 1% BSA in PBS)[11]
-
Peptides:
-
Target peptide with N(2)-methyl-L-lysine
-
Control peptide with unmodified lysine
-
Control peptide with N(1)-methyl-L-lysine
-
Control peptide with N(3)-methyl-L-lysine
-
-
N(2)-methyl-L-lysine primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate solution[11]
-
Stop solution (e.g., 2N H2SO4)[12]
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the target N(2)-methyl-L-lysine peptide (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[11]
-
Washing: Wash the plate three times with wash buffer.[10]
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.[11]
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In separate tubes, pre-incubate your primary antibody at its optimal dilution with increasing concentrations of each competitor peptide (target, unmodified, mono-methyl, tri-methyl) for 1 hour at room temperature.
-
Incubation: Add 100 µL of the antibody-peptide mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (at its optimal dilution in blocking buffer) to each well. Incubate for 1 hour at room temperature.[11]
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).[11]
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will turn yellow.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
Expected Results: A specific antibody will show a dose-dependent decrease in signal only in the presence of the N(2)-methyl-L-lysine competitor peptide.
Competitive ELISA Workflow:
Caption: Step-by-step workflow for a competitive ELISA.
Protocol 2: Dot Blot for Rapid Specificity Screening
A dot blot is a simpler method than a peptide array for quickly assessing antibody specificity against a small number of peptides.[4]
Materials:
-
Nitrocellulose or PVDF membrane
-
Peptides (as in the competitive ELISA protocol)
-
TBST or PBST
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Spotting: Carefully spot 1-2 µL of each peptide solution (at various concentrations, e.g., 100 ng, 10 ng, 1 ng) onto the membrane. Let the spots air dry completely.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (at its optimal dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at its optimal dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imager.
Expected Results: A strong signal should only be observed for the spots corresponding to the N(2)-methyl-L-lysine peptide.
IV. References
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Aryal, S. (2022, October 3). Competitive ELISA Protocol and Animation. Microbe Notes. Retrieved from [Link]
-
Sino Biological. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
De-Mao, C., et al. (2019). A Degenerate Peptide Library Approach to Reveal Sequence Determinants of Methyllysine-Driven Protein Interactions. Frontiers in Chemistry, 7, 83.
-
Kudithipudi, S., & Jeltsch, A. (2014). Specificity Analysis of Protein Lysine Methyltransferases Using SPOT Peptide Arrays. Journal of Visualized Experiments, (93), 52203.
-
Weirich, S., & Jeltsch, A. (2023). Scheme of the peptide array methylation experiment. ResearchGate. Retrieved from [Link]
-
Foley, C. A. (2022). Chemical Tool Development to Enable Target Validation of Methyl-Lysine Reader Proteins (Doctoral dissertation, University of North Carolina at Chapel Hill).
-
Wang, Z., et al. (2017). Autoantibodies against mono- and tri-methylated lysine display similar but also distinctive characteristics. PLOS ONE, 12(3), e0171737.
-
Abraham, S. J., et al. (2009). Differences in lysine pKa values may be used to improve NMR signal dispersion in reductively methylated proteins. Journal of Biomolecular NMR, 45(1-2), 99–104.
-
Hattori, T., et al. (2017). Structural basis for antigen recognition by methylated lysine–specific antibodies. Journal of Biological Chemistry, 292(18), 7577–7590.
-
Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Genes, 8(12), 376.
-
Abraham, S. J., et al. (2009). Differences in lysine pKa values may be used to improve NMR signal dispersion in reductively methylated proteins. Journal of Biomolecular NMR, 45(1-2), 99-104.
-
Luo, M. (2014). Chemical and Biochemical Perspectives of Protein Lysine Methylation. Critical Reviews in Biochemistry and Molecular Biology, 49(2), 117–130.
-
Bio-Techne. (n.d.). Improving Antibody Performance on Milo with the Signal Enhancement Reagent. Retrieved from [Link]
-
ImmuneChem Pharmaceuticals Inc. (n.d.). Methyl (ε-N) Lysine Antibody. Retrieved from [Link]
-
Wigle, T. J., et al. (2010). Screening for Inhibitors of Low-Affinity Epigenetic Peptide-Protein Interactions: An AlphaScreenTM-Based Assay for Antagonists of Methyl-Lysine Binding Proteins. Journal of Biomolecular Screening, 15(1), 62-71.
-
Bio-Rad Laboratories. (2021, May 6). Quick Tips: Optimizing the Blocking Step in Western Blotting [Video]. YouTube. Retrieved from [Link]
-
Bioworld Technology, Inc. (n.d.). Methyl Lysine monoclonal antibody. Retrieved from [Link]
-
Herold, J. M., et al. (2011). Drug Discovery Toward Antagonists of Methyl-Lysine Binding Proteins. Current Topics in Medicinal Chemistry, 11(11), 1431–1443.
-
Klassen, R. C., & Th'ng, J. P. (2000). Specificity of N-ethyl lysine of a monoclonal antibody to acetaldehyde-modified proteins prepared under reducing conditions. Alcoholism, Clinical and Experimental Research, 24(9), 1413–1419.
-
ImmuneChem Pharmaceuticals Inc. (n.d.). Mono-Methyl Lysine Antibody (Mouse). Retrieved from [Link]
-
Corres, A., et al. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids, 46(5), 1305–1311.
-
Wagner, S. A., et al. (2011). Mass Spectrometric Analysis of Lysine Ubiquitylation Reveals Promiscuity at Site Level. Molecular & Cellular Proteomics, 10(5), M110.003590.
-
Brun, M. A., & Gauzy-Lazo, L. (2013). Protocols for Lysine Conjugation. In Antibody-Drug Conjugates (pp. 147-165). Humana Press.
-
Zhu, Y., et al. (2024). Nano-enabled therapeutics: Novel strategies for preeclampsia Treatment. Nano Today, 54, 102115.
-
Marion, T. N., et al. (2016). The Use of Poly-L-Lysine as a Capture Agent to Enhance the Detection of Antinuclear Antibodies by ELISA. PLOS ONE, 11(9), e0161825.
Sources
- 1. Blocking Strategies for IHC | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Peptide Array Antibody Validation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 5. usbio.net [usbio.net]
- 6. Specificity Analysis of Protein Lysine Methyltransferases Using SPOT Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Degenerate Peptide Library Approach to Reveal Sequence Determinants of Methyllysine-Driven Protein Interactions [frontiersin.org]
- 8. Differences in Lysine pKa Values May Be Used to Improve NMR Signal Dispersion in Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
dealing with aggregation in poly-N(2)-methyl-L-lysine peptides
A Guide to Understanding and Managing Aggregation
Welcome to the technical support center for poly-N(2)-methyl-L-lysine peptides. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the handling, solubilization, and aggregation of these specialized polycationic peptides. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of peptide aggregation, with a specific focus on the unique properties of poly-N(2)-methyl-L-lysine.
Q1: What is peptide aggregation and why is it a concern?
Peptide aggregation is a process where individual peptide monomers self-associate to form larger, often insoluble, non-functional structures.[1] This process can proceed through various stages, from small, soluble oligomers to larger protofibrils and eventually mature, insoluble fibrils or amorphous aggregates.[2] For researchers, aggregation is a critical issue as it leads to a loss of active, monomeric peptide, which can compromise experimental results, reduce therapeutic efficacy, and in some cases, introduce toxicity or immunogenicity.[3]
Q2: I thought N-methylation was supposed to prevent aggregation. Why is my poly-N(2)-methyl-L-lysine peptide aggregating?
This is a crucial and common question. While N-methylation is a powerful strategy to inhibit aggregation, it can also inadvertently promote it. This paradox stems from its dual effects on peptide structure:
-
Disruption of Hydrogen Bonding: The primary anti-aggregation mechanism of N-methylation is the replacement of a backbone amide hydrogen with a methyl group.[4] This eliminates a hydrogen bond donor, sterically hindering the formation of the intermolecular β-sheet structures that are the foundation of many aggregates.[1]
-
Increased Hydrophobicity: The addition of methyl groups increases the overall hydrophobicity of the peptide backbone.[5] In an aqueous environment, these nonpolar regions tend to self-associate to minimize their exposure to water, a phenomenon known as hydrophobic collapse, which can drive aggregation.[6]
Therefore, aggregation in a poly-N(2)-methyl-L-lysine peptide is often a delicate balance between the prevention of β-sheet formation and the promotion of hydrophobic interactions.
Q3: What intrinsic and extrinsic factors influence the aggregation of my peptide?
Both the inherent properties of the peptide and the external experimental conditions play a significant role.
-
Intrinsic Factors:
-
Peptide Length: Longer poly-N(2)-methyl-L-lysine chains have a greater potential for intermolecular interactions and are thus more prone to aggregation than shorter chains.[7]
-
Degree of Methylation: While methylation disrupts hydrogen bonds, a very high degree of methylation can significantly increase hydrophobicity, potentially leading to aggregation.[8]
-
-
Extrinsic Factors:
-
Peptide Concentration: Higher peptide concentrations increase the probability of intermolecular encounters, accelerating the rate of aggregation.[3]
-
pH: As a polycationic peptide, the charge state of poly-N(2)-methyl-L-lysine is highly dependent on pH. The lysine side chains have a pKa of ~10.5. At pH values well below the pKa, the high positive charge density will cause electrostatic repulsion between chains, reducing aggregation. As the pH approaches the pKa, the net charge decreases, lowering this repulsive barrier.[3][9]
-
Ionic Strength: Salts in the solution can screen the electrostatic repulsions between the positively charged lysine residues. This Debye-Hückel effect can lower the energy barrier for aggregation, particularly at moderate to high salt concentrations.[3]
-
Temperature: Higher temperatures can increase the strength of hydrophobic interactions, often accelerating aggregation kinetics.[5] However, for some peptides, solubility can increase with gentle warming.[10]
-
Solvent: The choice of solvent is paramount. Aqueous buffers may not be suitable for highly methylated, hydrophobic sequences, necessitating the use of organic co-solvents.
-
Q4: How can I detect and characterize aggregation in my peptide sample?
Several techniques, ranging from simple visual inspection to sophisticated biophysical methods, can be used to assess aggregation.[11]
| Technique | Principle | Information Provided |
| Visual Inspection | Observation of cloudiness, turbidity, or visible precipitate. | Simple, qualitative indication of gross aggregation. |
| UV-Vis Spectroscopy | Measures light scattering at wavelengths like 340-400 nm.[12] | A rapid, quantitative measure of turbidity (large aggregates). An "Aggregation Index" can be calculated from the ratio of absorbance at 350 nm versus 280 nm.[11] |
| Thioflavin T (ThT) Assay | ThT is a fluorescent dye that binds specifically to β-sheet-rich structures like amyloid fibrils, resulting in a significant fluorescence enhancement. | A common and sensitive method for detecting fibrillar aggregates. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution by analyzing fluctuations in scattered light intensity caused by Brownian motion.[13] | Provides quantitative data on the hydrodynamic radius of particles, allowing for the detection of soluble oligomers and larger aggregates. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. Aggregates will elute earlier than monomers.[14] | Allows for the quantification of monomer, dimer, and higher-order aggregate populations under native conditions. |
| Intrinsic Tryptophan Fluorescence | If the peptide contains a tryptophan residue, its fluorescence properties can change upon aggregation as its local environment becomes more hydrophobic.[15] | A sensitive probe for monitoring conformational changes and early aggregation events. |
Section 2: Troubleshooting Guide
This guide provides a structured approach to solving common aggregation-related problems.
Diagram: Troubleshooting Workflow for Peptide Aggregation
Caption: A decision tree for troubleshooting peptide aggregation issues.
Troubleshooting Scenarios
| Problem Encountered | Potential Cause | Recommended Solution & Rationale | Expected Outcome |
| 1. Lyophilized peptide powder will not dissolve in aqueous buffer (e.g., PBS, Tris). | High Hydrophobicity: The N-methyl groups and lysine backbone (at neutral/basic pH) make the peptide too nonpolar for the aqueous environment.[5] | Follow the Stepwise Solubilization Protocol (Protocol 1). Start with acidic water to ensure the lysine side chains are fully protonated and repulsive. If that fails, use a small amount of an organic co-solvent like DMSO or Acetonitrile to disrupt hydrophobic interactions before diluting into your final buffer.[16] | The peptide dissolves fully, yielding a clear solution. |
| 2. Peptide dissolves initially but becomes cloudy or forms a precipitate after a short time. | Nucleation-Dependent Aggregation: The initial solution, while seemingly clear, contains small, unstable oligomeric "seeds" that slowly recruit monomers, leading to the formation of larger, insoluble aggregates over time.[3][17] | Perform a Disaggregation Protocol (Protocol 2). This involves dissolving the peptide in a strong solvent like TFA/HFIP to break apart all non-covalent interactions, then carefully removing the solvent to obtain a "seed-free" monomeric peptide that can be re-solubilized.[17] | The peptide remains soluble and monomeric in solution for an extended period. |
| 3. Peptide solution is clear but gives inconsistent results in activity assays. | Presence of Soluble Oligomers: Small, soluble aggregates may be present that are not visible to the eye but can have altered (or no) biological activity and can interfere with assays. | Analyze the sample using DLS or SEC. These techniques can resolve different species in solution.[13][14] If oligomers are present, perform the Disaggregation Protocol (Protocol 2) and re-analyze to confirm a primarily monomeric population. | Consistent, reproducible results are obtained in downstream applications. |
| 4. Aggregation occurs upon freezing and thawing the peptide solution. | Freeze-Thaw Stress: The formation of ice crystals can locally concentrate the peptide to very high levels, promoting aggregation.[18] Surface denaturation can also occur at the ice-water interface. | Optimize Storage and Handling (Protocol 3). Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[10][18] Consider adding cryoprotectants like sucrose or trehalose (5-10% w/v) to the buffer before freezing.[3] | The peptide solution remains clear and monomeric after a single freeze-thaw cycle for use. |
Section 3: Experimental Protocols
Protocol 1: Stepwise Solubilization of Poly-N(2)-methyl-L-lysine
This protocol is designed to find the mildest conditions necessary for complete solubilization. Always start with a small test amount of your peptide before dissolving the entire batch.[7]
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.[19][20]
-
Step 1: Acidic Water/Buffer:
-
Try to dissolve the peptide in sterile, deionized water containing 0.1% Trifluoroacetic Acid (TFA) or in a buffer with a pH of 2-4.
-
Rationale: The acidic conditions ensure that all lysine side-chain amines are protonated (-NH3+), maximizing electrostatic repulsion between peptide chains and enhancing solubility.[7]
-
Gently vortex or sonicate the solution.[10] If it dissolves, you can then carefully buffer-exchange or dilute it into your final, less acidic experimental buffer. Add the peptide stock to the final buffer, not the other way around, to avoid localized high concentrations.
-
-
Step 2: Organic Co-Solvent (If Step 1 Fails):
-
Add a minimal volume of Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) to the dry peptide powder (e.g., 10-50 µL).[16]
-
Rationale: These polar aprotic solvents are effective at disrupting the hydrophobic interactions that can cause aggregation.[21]
-
Ensure the peptide is fully dissolved in the organic solvent first.
-
Slowly add the peptide-organic solution dropwise into your vigorously stirring aqueous buffer to the desired final concentration. Maintain the final organic solvent concentration as low as possible (ideally <5%) to avoid interference with biological assays.[16]
-
Protocol 2: Disaggregation of Pre-Formed Aggregates
This protocol is for rescuing a peptide that has already aggregated in solution or for preparing a "seed-free" stock for sensitive kinetic experiments. It is based on methods used for amyloid peptides.[17]
-
Lyophilize the Sample: If your peptide is in an aggregated aqueous solution, freeze and lyophilize it to a dry powder.
-
TFA Treatment: Add enough neat TFA to the dry peptide to fully dissolve it. Vortex briefly. The TFA will disrupt hydrogen bonds and other interactions holding the aggregates together.
-
Solvent Removal: Place the open vial in a chemical fume hood and direct a gentle stream of inert gas (nitrogen or argon) onto the surface of the liquid to evaporate the TFA.
-
HFIP Treatment (Optional but Recommended): Hexafluoroisopropanol (HFIP) is highly effective at breaking down β-sheet structures. Dissolve the TFA-treated peptide film in HFIP, vortex, and evaporate the solvent as in the previous step.
-
Final Solubilization: The resulting peptide film should be free of pre-existing aggregate seeds. Dissolve this film using Protocol 1 for use in your experiments.
Protocol 3: Best Practices for Storage and Handling
Proper storage is critical to prevent degradation and aggregation over time.
-
Lyophilized Peptides:
-
Peptide Solutions:
-
Storing peptides in solution long-term is not recommended.[18]
-
If necessary, prepare stock solutions in an appropriate buffer (pH 5-6 is often a good compromise for stability), filter-sterilize, and aliquot into single-use volumes.[20]
-
Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
-
Diagram: Peptide Aggregation and Disaggregation Pathways
Caption: The pathway of peptide aggregation and the point of intervention.
References
-
A facile and dynamic assay for the detection of peptide aggregation. PubMed. Available at: [Link]
-
Peptide Solubility | Peptide Synthesis. Bio Basic. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
5 must-know techniques for analyzing protein aggregation. APC. Available at: [Link]
-
Challenges in Peptide Solubilization - Amyloids Case Study. PubMed. Available at: [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Available at: [Link]
-
Peptide Solubilization. GenScript. Available at: [Link]
-
Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. Available at: [Link]
-
Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI. Available at: [Link]
-
Insoluble Peptide Purification. HongTide Biotechnology. Available at: [Link]
-
N-methylated peptide inhibitors of β-amyloid aggregation. University of Bath's research portal. Available at: [Link]
-
Should My Peptide Be Methylated? LifeTein. Available at: [Link]
-
Methods for Determining Aggregation. Proteos. Available at: [Link]
-
Methylated poly(L-lysine): conformational effects and interactions with polynucleotides. PubMed. Available at: [Link]
-
How can I disaggregate proteins? ResearchGate. Available at: [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. ResearchGate. Available at: [Link]
-
Solubilization and disaggregation of polyglutamine peptides. PMC. Available at: [Link]
-
Protein Aggregation and Disaggregation in Cells and Development. PMC. Available at: [Link]
-
Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations. PMC. Available at: [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. Available at: [Link]
-
Mechanism of an ATP-independent Protein Disaggregase: II. DISTINCT MOLECULAR INTERACTIONS DRIVE MULTIPLE STEPS DURING AGGREGATE DISASSEMBLY. PMC. Available at: [Link]
-
How does protein aggregate structure affect mechanisms of disaggregation?. Portland Press. Available at: [Link]
-
Peptide Storage and Handling Guidelines. GenScript. Available at: [Link]
-
Poly-L-lysine dissolves fibrillar aggregation of the Alzheimer beta-amyloid peptide in vitro. PubMed. Available at: [Link]
-
Poly(L-lysine)-induced aggregation of single-strand oligo-DNA-modified gold nanoparticles. PubMed. Available at: [Link]
-
Poly(L-Lysine). RCSI Repository. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jpt.com [jpt.com]
- 8. Methylated poly(L-lysine): conformational effects and interactions with polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. approcess.com [approcess.com]
- 12. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 15. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genscript.com [genscript.com]
- 19. bachem.com [bachem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. biobasic.com [biobasic.com]
- 22. peptide.com [peptide.com]
Technical Support Center: Minimizing Cross-Reactivity of Pan-Methyl-Lysine Antibodies
Last Updated: January 16, 2026
Introduction
Pan-methyl-lysine antibodies are powerful tools for the global analysis of protein lysine methylation, a critical post-translational modification (PTM) involved in regulating a vast array of cellular processes.[1] However, a significant challenge in their application is ensuring specificity. Cross-reactivity—the binding of an antibody to molecules other than its intended target—can lead to unreliable data and misinterpretation of results.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and minimizing the cross-reactivity of pan-methyl-lysine antibodies.
This center is structured to provide both quick answers through our FAQs and in-depth troubleshooting guidance for specific experimental contexts. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding pan-methyl-lysine antibody cross-reactivity.
Q1: What are the main causes of cross-reactivity with pan-methyl-lysine antibodies?
A1: Cross-reactivity in pan-methyl-lysine antibodies primarily stems from two sources:
-
Recognition of different methylation states: An antibody intended to recognize tri-methyl-lysine (Kme3) might also bind to mono-methyl-lysine (Kme1) or di-methyl-lysine (Kme2), and vice-versa.[4] This is due to the high structural similarity of the methyl groups on the lysine residue.
-
Sequence context bias: While designed to be "pan-specific," many antibodies exhibit a binding preference for methylated lysine within a particular surrounding amino acid sequence.[5] This can lead to stronger signals for some methylated proteins over others, irrespective of the methylation state.
-
Off-target PTM recognition: In some cases, antibodies may cross-react with other PTMs on the same or different proteins.[4]
Q2: How can I quickly check if my pan-methyl-lysine antibody is specific?
A2: A Dot Blot is an excellent first-pass method to assess specificity.[6][7][8] You can spot synthetic peptides with different methylation states (unmodified, Kme1, Kme2, Kme3) onto a nitrocellulose or PVDF membrane and probe with your antibody. An ideal pan-methyl-lysine antibody will show a signal for all relevant methylation states it is designed to detect, and no signal for the unmodified peptide.
Q3: What is a peptide competition assay and when should I use it?
A3: A peptide competition assay is a critical validation step that confirms the specificity of an antibody for its target.[9][10][11] In this assay, the antibody is pre-incubated with a peptide containing the target modification before it is used in an application like a Western blot. If the antibody is specific, the peptide will block the antibody's binding site, leading to a significant reduction or complete disappearance of the signal.[12][13] This should be performed whenever you are using a new antibody lot or troubleshooting unexpected results.
Q4: Can lot-to-lot variability affect the cross-reactivity of my antibody?
A4: Absolutely. Different batches of the same antibody can exhibit significant variations in specificity and affinity.[2][14] It is crucial to validate each new lot of antibody you receive, even if it is from the same supplier and has the same catalog number.
II. In-Depth Troubleshooting Guides
This section provides detailed troubleshooting advice for common experimental applications of pan-methyl-lysine antibodies.
A. Western Blotting
Western blotting is one of the most common applications for pan-methyl-lysine antibodies. However, issues like high background, multiple bands, and weak signals can often be traced back to cross-reactivity.
Common Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | 1. Primary or secondary antibody concentration is too high. 2. Insufficient blocking. 3. Inadequate washing. | 1. Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.[15] 2. Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST).[16] 3. Increase the number and duration of washes.[17] |
| Multiple Unexpected Bands | 1. Antibody is cross-reacting with proteins containing similar epitopes or different methylation states.[18] 2. Protein degradation. | 1. Perform a peptide competition assay to confirm which bands are specific.[9][11] 2. Use a dot blot to assess specificity against different methyl-lysine states.[6][8] 3. Ensure fresh protease inhibitors are added to your lysis buffer to prevent protein degradation.[16][18] |
| Weak or No Signal | 1. Low abundance of methylated proteins in your sample. 2. Suboptimal antibody dilution. 3. Poor transfer of proteins to the membrane. | 1. Increase the amount of protein loaded onto the gel.[16][17] 2. Optimize the primary antibody concentration; sometimes a higher concentration is needed. 3. Confirm efficient protein transfer using a reversible stain like Ponceau S.[17][19] |
Workflow for Troubleshooting Western Blot Cross-Reactivity
Caption: A stepwise workflow for troubleshooting Western blot cross-reactivity.
B. Immunoprecipitation (IP) and Chromatin Immunoprecipitation (ChIP)
In IP and ChIP, antibody specificity is paramount as non-specific binding can lead to the erroneous identification of interacting proteins or DNA sequences.
Common Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background / Non-specific Pulldown | 1. Antibody is binding non-specifically to beads or other proteins. 2. Insufficient pre-clearing of the lysate. 3. Inadequate washing post-immunoprecipitation. | 1. Pre-clear your lysate with beads that do not have the antibody conjugated. 2. Increase the stringency and number of washes. Consider adding detergents like Tween-20 to your wash buffers.[17] 3. Perform a mock IP with a non-specific IgG of the same isotype to identify background bands. |
| Low Yield of Target | 1. Antibody has low affinity for the target in its native conformation. 2. The epitope is masked within a protein complex. | 1. Titrate the antibody to find the optimal amount for your lysate concentration. 2. Try a different pan-methyl-lysine antibody from another vendor. |
| Inconsistent ChIP-Seq/MS Results | 1. Lot-to-lot variability of the antibody. 2. Antibody cross-reactivity with different methyl states or sequence contexts. | 1. Validate each new antibody lot with a peptide competition assay and/or dot blot.[2][14] 2. Use orthogonal validation methods, such as using two different antibodies targeting the same modification, to confirm results. |
III. Key Experimental Protocols for Validation
To ensure the reliability of your data, it is essential to perform rigorous validation of your pan-methyl-lysine antibodies. Here are detailed protocols for two critical validation experiments.
A. Dot Blot for Specificity Assessment
This protocol allows for a rapid assessment of an antibody's specificity for different methylation states.[6][7][20]
Step-by-Step Protocol
-
Peptide Preparation: Reconstitute synthetic peptides (unmodified, Kme1, Kme2, Kme3) in an appropriate buffer (e.g., PBS) to a concentration of 1 mg/mL. Prepare serial dilutions of each peptide.
-
Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane to the desired size. Use a pencil to lightly grid the membrane to mark where each peptide dilution will be spotted.
-
Spotting: Carefully spot 1-2 µL of each peptide dilution onto the designated area on the membrane. Allow the spots to dry completely at room temperature.[15]
-
Blocking: Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with your pan-methyl-lysine antibody at the recommended dilution in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.[7]
-
Detection: Wash the membrane as in step 6. Detect the signal using a chemiluminescent substrate and an imaging system.[7]
Interpreting the Results
A highly specific pan-methyl-lysine antibody will show a strong signal for the intended methyl states and no signal for the unmodified peptide. Any signal from the unmodified peptide indicates cross-reactivity.
B. Peptide Competition Assay
This assay definitively confirms that the signal observed in an application like Western blotting is due to the antibody binding to the specific methylated lysine epitope.[9][10][11]
Workflow Diagram
Sources
- 1. PTMScan® Control Peptides Pan-Methyl Lysine | Cell Signaling Technology [cellsignal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Detailed specificity analysis of antibodies binding to modified histone tails with peptide arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An interactive database for the assessment of histone antibody specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global lysine methylome profiling using systematically characterized affinity reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 7. Dot Blot Protocol: R&D Systems [rndsystems.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 10. Blocking Peptide Competition Protocol (BPCP) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. fabgennix.com [fabgennix.com]
- 13. agrisera.com [agrisera.com]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. Western blot troubleshooting guide! [jacksonimmuno.com]
- 20. How to Read Dot Blot Results - TotalLab [totallab.com]
Technical Support Center: Purification Strategies for N(2)-methyl-L-lysine Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of peptides containing N(2)-methyl-L-lysine.
The incorporation of N(2)-methyl-L-lysine into a peptide sequence is a valuable strategy for enhancing metabolic stability and cell permeability. However, this modification introduces unique purification challenges due to altered hydrophobicity and potential for co-elution with closely related impurities.[1] This guide is designed to help you navigate these complexities and achieve high-purity methylated peptides.
Troubleshooting Guide
This section addresses common issues encountered during the purification of N(2)-methyl-L-lysine containing peptides, offering potential causes and actionable solutions.
Issue 1: Poor Peak Resolution and Co-elution of Impurities in RP-HPLC
Symptoms:
-
Broad, tailing peaks for the target peptide.
-
Incomplete separation of the target peptide from impurities, particularly deletion sequences.
-
Multiple peaks observed in the analytical HPLC of the crude product.[2]
Potential Causes:
-
Increased Hydrophobicity: The methyl group on the lysine residue increases the peptide's overall hydrophobicity, leading to strong retention on C18 columns and co-elution with other hydrophobic impurities.[1][3]
-
Secondary Structure Formation: Hydrophobic peptides can aggregate, leading to poor peak shape and reduced recovery.[1][4]
-
Suboptimal Gradient: An inappropriate gradient slope may not provide sufficient resolving power for closely eluting species.
Solutions:
-
Optimize the RP-HPLC Gradient:
-
Employ a Shallow Gradient: A slower, more gradual increase in the organic mobile phase (e.g., acetonitrile) can improve the separation of closely related peptides.
-
Multi-Step Gradient: Consider a multi-step gradient with a very shallow slope around the expected elution time of the target peptide.
-
-
Alternative Stationary Phases:
-
If a C18 column fails to provide adequate separation, consider a different stationary phase. A C8 or C4 column, being less hydrophobic, may offer different selectivity. Phenyl-based columns can also provide alternative selectivity for aromatic-containing peptides.
-
-
Modify Mobile Phase Additives:
-
While trifluoroacetic acid (TFA) is standard, formic acid (FA) can sometimes alter selectivity and improve peak shape.
-
-
Increase Column Temperature:
-
Elevating the column temperature (e.g., to 40-60°C) can disrupt secondary structures and reduce peak broadening.
-
Issue 2: Low Peptide Recovery After Purification
Symptoms:
-
The final yield of the purified peptide is significantly lower than expected.
Potential Causes:
-
Peptide Aggregation and Precipitation: Highly hydrophobic methylated peptides can aggregate and precipitate on the column or during fraction collection.[1][3][4]
-
Irreversible Binding: The peptide may be irreversibly binding to the stationary phase.
-
Inefficient Precipitation: During the initial workup after synthesis, the increased lipophilicity of the methylated peptide can lead to inefficient precipitation with cold diethyl ether.[1]
Solutions:
-
Solubility Enhancement:
-
Dissolve the crude peptide in a strong organic solvent like DMSO or DMF before diluting it with the initial HPLC mobile phase.[1]
-
During fraction collection, consider adding a small amount of an organic solvent like isopropanol to the collection tubes to prevent precipitation.
-
-
Optimize Precipitation and Washing:
-
Perform multiple washes with cold diethyl ether to effectively remove organic scavengers.[1]
-
-
Column Choice:
-
For very hydrophobic peptides, a less retentive column (e.g., C8 or C4) may reduce the risk of irreversible binding.
-
Issue 3: Difficulty in Separating Di- and Mono-methylated Species
Symptoms:
-
Mass spectrometry analysis of a purified peak shows the presence of both the desired N(2)-methyl-L-lysine peptide and the corresponding di-methylated or un-methylated species.
Potential Causes:
-
Minimal Difference in Hydrophobicity: The addition of a single methyl group results in a small change in hydrophobicity, making separation by RP-HPLC challenging.
-
Incomplete Methylation during Synthesis: The synthetic protocol may not have gone to completion, resulting in a mixture of methylation states.
Solutions:
-
Ion-Exchange Chromatography (IEX):
-
IEX separates molecules based on charge.[5][6] While N(2)-methylation does not change the overall charge of the lysine residue, it can subtly alter the pKa, which may be exploited for separation under specific pH conditions.[7]
-
Strong cation-exchange (SCX) chromatography is often a good choice for peptides, as most are soluble at low pH where they carry a net positive charge.[8]
-
-
Two-Dimensional (2D) HPLC:
Frequently Asked Questions (FAQs)
Q1: How does N(2)-methylation of lysine affect a peptide's retention time in RP-HPLC?
A1: N(2)-methylation increases the hydrophobicity of the lysine side chain. Consequently, a peptide containing N(2)-methyl-L-lysine will typically have a longer retention time on a reversed-phase column compared to its non-methylated counterpart.[3] The exact shift in retention time will depend on the overall sequence and the number of methylated residues.
Q2: What are the primary synthetic challenges that lead to purification difficulties with N(2)-methyl-L-lysine peptides?
A2: The main synthetic challenge is the reduced nucleophilicity of the N-methylated amine.[3] The methyl group sterically hinders the nitrogen, making the coupling reaction during solid-phase peptide synthesis (SPPS) less efficient.[3][10] This can lead to a higher proportion of deletion sequences, where the methylated amino acid is missing, complicating the final purification.[2][3]
Q3: Can I use mass spectrometry to confirm the presence and purity of my N(2)-methyl-L-lysine peptide?
A3: Absolutely. Mass spectrometry is an essential tool for verifying the identity and assessing the purity of your peptide. The addition of a methyl group results in a mass increase of 14 Da.[3] High-resolution mass spectrometry can also help to distinguish between different methylation states (mono-, di-, and tri-methylation).[7][11]
Q4: Are there any specific considerations for handling and storing purified N(2)-methyl-L-lysine peptides?
A4: Due to their increased hydrophobicity, these peptides may have lower aqueous solubility.[3] It is often recommended to dissolve them in a small amount of an organic solvent like DMSO or acetonitrile before adding an aqueous buffer. For long-term storage, lyophilized peptides should be kept at -20°C or -80°C.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is for assessing the purity of the crude or purified N(2)-methyl-L-lysine containing peptide.
Materials:
-
Analytical HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample dissolved in a suitable solvent
Procedure:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Sample Injection: Inject 10-20 µL of the dissolved peptide sample.
-
Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.[8]
-
Analysis: Integrate the peak areas to determine the purity of the peptide.
Protocol 2: Preparative RP-HPLC for Purification
This protocol outlines the steps for purifying the target peptide from the crude synthetic mixture.
Materials:
-
Preparative HPLC system with a fraction collector
-
C18 preparative column (e.g., 21.2 x 250 mm, 10 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide dissolved in a minimal amount of a suitable solvent
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a strong solvent (e.g., DMSO) and then dilute with Mobile Phase A to a concentration that prevents precipitation.[1][12] Filter the solution through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for at least 3 column volumes.
-
Gradient Optimization: Based on the analytical run, design a shallow gradient around the elution time of the target peptide. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.
-
Injection and Fraction Collection: Inject the prepared sample and collect fractions throughout the elution of the target peak.
-
Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry to identify those containing the pure peptide.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
Caption: Troubleshooting logic for poor RP-HPLC peak resolution.
General Purification Strategy
Caption: A typical workflow for purifying methylated peptides.
References
- LifeTein. (2025, September 25).
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the amino acids. J. Wiley & Sons, Inc.
- Undisclosed. (2014, February 23). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. PubMed.
- Undisclosed. (n.d.).
- Undisclosed. (2018, November 5).
- Undisclosed. (2012, May 25). Discovery of lysine post-translational modifications through mass spectrometric detection.
- BenchChem Technical Support Team. (2025, November).
- Undisclosed. (2018, December 4).
- Undisclosed. (n.d.). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI.
- Undisclosed. (n.d.). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides.
- Waite, S., & McGinley, M. (n.d.).
- Undisclosed. (n.d.). AMINO ACIDS AND PEPTIDES: II.
- Undisclosed. (n.d.). Discovery of lysine post-translational modifications through mass spectrometric detection.
- Undisclosed. (n.d.).
- Undisclosed. (2023, January 7). Global lysine methylome profiling using systematically characterized affinity reagents. PMC.
- Undisclosed. (n.d.). Peptide Isolation & Purification Techniques.
- Undisclosed. (2018, November 5). Affinity Purification of Methyllysine Proteome by Site-Specific Covalent Conjugation.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Peptides Modified with N3-L-Lys(Mtt)-OH by HPLC.
- BenchChem. (2025).
- Undisclosed. (2025, November 29). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. PDF.
- Undisclosed. (n.d.). FIG. 3.
- Undisclosed. (2020, August 9).
- Undisclosed. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Undisclosed. (2024, March 26).
- Undisclosed. (n.d.).
- Undisclosed. (n.d.).
- Singh, S. (2023, February 15).
- Undisclosed. (n.d.). Poly(L-Lysine). RCSI Repository.
- Undisclosed. (n.d.). Investigation of Impurities in Peptide Pools. MDPI.
- Undisclosed. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Undisclosed. (n.d.). AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. Canadian Science Publishing.
- Undisclosed. (2023, February 7). What do you do when your peptide synthesis fails? Biotage.
- Undisclosed. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
- BenchChem. (2025). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine.
- Undisclosed. (n.d.). Fig. 2 – Filtering strategies to find high confidence modified peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 6. gilson.com [gilson.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist’s Guide to the Validation of N(2)-methyl-L-lysine Proteomics Data Using Standards
Introduction: The Subtle Mark of N(2)-methyl-L-lysine and the Imperative of Validation
Protein methylation is a critical post-translational modification (PTM) that fine-tunes a vast array of cellular processes, from epigenetic regulation to signal transduction.[1][2] Among these modifications, lysine methylation is particularly complex, as the ε-nitrogen of a lysine residue can be mono-, di-, or trimethylated, with each state potentially conferring a distinct biological function.[1][3] This guide focuses on N(2)-methyl-L-lysine (also known as α-N-methyl-L-lysine), a less-studied but important modification on the alpha-amino group of lysine.[4][5]
The analytical challenge in studying any lysine methylation is significant. These modifications are often of low stoichiometry, and the subtle mass shifts—a mere 14.02 Da for monomethylation—can be difficult to distinguish from other isobaric modifications or chemical noise, making mass spectrometry (MS)-based identification prone to false positives.[6][7] Therefore, rigorous validation is not merely good practice; it is essential for generating trustworthy and reproducible data. This guide provides an in-depth comparison of validation strategies using various standards, explaining the causality behind experimental choices to empower researchers in their quest for accurate proteomics data.
The Foundational Role of Standards in Quantitative Proteomics
In mass spectrometry, the signal intensity of a peptide does not inherently equate to its abundance in the original sample. Factors such as ionization efficiency, peptide sequence, and matrix effects introduce significant variability. Standards are the bedrock of accurate and reproducible quantification because they provide a known reference against which an endogenous analyte can be measured.[8][9][10] By introducing a known quantity of a standard that is chemically identical or highly similar to the target peptide, we can control for experimental variations and achieve either relative or absolute quantification.[9]
A Comparative Analysis of Validation Standards for N(2)-methyl-L-lysine
The choice of a validation standard is a critical decision that depends on the experimental goal, the available resources, and the biological system under investigation. Here, we compare the primary methodologies.
Synthetic Peptides: The Workhorse of Targeted Validation
Synthetic peptides are the most direct and widely used tools for validating specific PTM sites identified in a discovery proteomics experiment.[8][11] They serve as ideal references because their sequence, modification site, and purity are precisely known.
-
Light (Unlabeled) Synthetic Peptides : The simplest approach involves synthesizing a peptide identical to the sequence containing the putative N(2)-methyl-L-lysine. By analyzing this standard via LC-MS/MS, a reference tandem mass spectrum (MS/MS) and a specific chromatographic retention time are established. The experimental data from the complex biological sample can then be compared against this "gold standard" reference, dramatically increasing confidence in the identification.
-
Heavy (Stable Isotope-Labeled) Synthetic Peptides : For robust quantification, stable isotope-labeled peptides are the undisputed standard.[9][10] In this method, known as AQUA (Absolute QUantification), a synthetic peptide is produced with one or more heavy isotopes (e.g., ¹³C, ¹⁵N) incorporated into its sequence.[10] This heavy peptide is chemically identical to its endogenous "light" counterpart but has a distinct mass, allowing the mass spectrometer to differentiate between them.[9]
-
Causality : Because the heavy and light peptides co-elute and have virtually identical ionization efficiencies, the ratio of their signal intensities in the mass spectrometer directly reflects their relative abundance.[9] By spiking a known concentration of the heavy peptide into a sample before LC-MS/MS analysis, one can construct a standard curve and determine the absolute molar amount of the endogenous, modified peptide.[9]
-
The following diagram outlines the typical workflow for using a heavy-labeled synthetic peptide for absolute quantification.
Caption: Workflow for absolute quantification (AQUA) of a methylated peptide.
| Standard Type | Principle | Key Advantages | Key Limitations | Typical Application |
| Unlabeled Peptide | Provides reference MS/MS spectrum and retention time. | Cost-effective; confirms peptide identity. | Not suitable for accurate quantification; does not control for sample prep variability. | Validation of peptide identification. |
| Heavy-Labeled Peptide | Co-eluting internal standard with a known mass shift. | Enables precise absolute quantification (AQUA); high accuracy and reproducibility.[9][10] | Higher cost; requires synthesis for each specific target peptide. | Targeted quantification of specific methylation sites. |
Metabolic Labeling (SILAC): The In Vivo Internal Standard
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy that provides an internal standard for every protein expressed by the cell.[12][13] This approach is exceptionally well-suited for quantitative comparisons of PTM dynamics between different cellular states.
-
Traditional SILAC : Cells are grown in media where natural "light" amino acids (typically lysine and arginine) are replaced with their "heavy" stable isotope counterparts (e.g., ¹³C₆,¹⁵N₂-Lysine).[3] After several cell divisions, all proteins are uniformly labeled. The "heavy" and "light" cell populations can then be subjected to different treatments, combined, and analyzed. The ratio of heavy to light peptide signals in the MS reveals the relative change in protein abundance.
-
Heavy Methyl SILAC : To specifically investigate methylation dynamics, a variation called "heavy methyl SILAC" is employed.[6][12] In this technique, cells are cultured with a heavy-labeled version of methionine (¹³CD₃-methionine).[12] Methionine is the precursor to S-adenosyl methionine (SAM), the universal methyl donor in cells.[12] Therefore, all newly synthesized methylation marks, including N(2)-methyl-L-lysine, will incorporate the heavy methyl group.
-
Causality : This method provides a distinct mass shift specifically on the methylated peptides, allowing for the direct tracking of methylation turnover and changes in site occupancy, independent of changes in the protein's backbone abundance.[6][12] This is a crucial advantage, as it disentangles the regulation of methylation from the regulation of protein expression or degradation.
-
Caption: Heavy methyl SILAC workflow for analyzing methylation dynamics.
Protocols for the Practicing Scientist
Trustworthiness in science is built on detailed and reproducible methodologies. The following protocols provide a framework for implementing these validation strategies.
Protocol 1: Absolute Quantification of N(2)-methyl-L-lysine Peptides using AQUA
-
Peptide Selection & Synthesis :
-
Select a proteotypic tryptic peptide (typically 7-20 amino acids) that uniquely represents your protein of interest and contains the N(2)-methyl-L-lysine site.
-
Order a crude and a high-purity (>97%), quantified version of this peptide with a stable isotope-labeled amino acid (e.g., ¹³C₆,¹⁵N₄-Arg or ¹³C₆,¹⁵N₂-Lys) at the C-terminus.
-
-
Method Development :
-
Standard Curve Generation :
-
Prepare a series of dilutions of the purified heavy peptide in a representative matrix (e.g., a digest of a control lysate).
-
Analyze each dilution by LC-MS/MS using the developed method to generate a standard curve that plots signal intensity against peptide concentration.
-
-
Sample Analysis :
-
Digest your biological samples using a standard trypsin protocol.
-
Spike a known amount of the heavy peptide standard into each sample. The amount should be within the linear range of your standard curve.
-
Analyze the spiked samples using the same LC-MS/MS method.
-
-
Data Analysis :
-
Integrate the peak areas for the endogenous (light) and standard (heavy) peptide chromatograms.
-
Calculate the ratio of light/heavy peak areas.
-
Use the standard curve to interpolate the absolute quantity of the endogenous N(2)-methyl-L-lysine peptide in your original sample.[9]
-
Protocol 2: Relative Quantification using Heavy Methyl SILAC
-
Cell Culture and Labeling :
-
Culture two populations of cells in parallel. For optimal labeling, use DMEM media formulated for SILAC (lacking methionine).
-
Supplement one population's media with normal "light" L-methionine ('Control').
-
Supplement the second population's media with heavy ¹³CD₃-L-methionine ('Treatment').[12]
-
Grow cells for at least 5-6 doublings to ensure complete incorporation of the label.
-
-
Experiment and Harvest :
-
Apply your desired experimental treatment to the appropriate cell population.
-
Harvest both 'light' and 'heavy' cell populations, wash with PBS, and count the cells accurately.
-
-
Sample Preparation :
-
Combine equal numbers of cells (or equal amounts of protein lysate as determined by a protein assay) from the light and heavy populations.
-
Lyse the combined cells and digest the proteome using trypsin.
-
-
Enrichment (Optional but Recommended) :
-
LC-MS/MS Analysis :
-
Analyze the peptide mixture using a high-resolution Orbitrap or TOF mass spectrometer.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis :
-
Use a proteomics software suite (e.g., MaxQuant) capable of analyzing SILAC data.
-
Define the ¹³CD₃-methionine label as a variable modification. The software will identify peptide pairs that are chemically identical but differ by the mass of the heavy methyl group.
-
The ratio of the 'heavy' to 'light' peptide intensity provides the relative change in methylation at that specific site between the two conditions.
-
Orthogonal Validation: The Importance of a Second Method
While MS-based methods with standards are powerful, true scientific rigor often comes from orthogonal validation—using a different technique to confirm the result. For PTMs, this frequently involves antibody-based methods.
-
Western Blotting : Using an antibody specific to your protein of interest can confirm changes in overall protein levels, helping to contextualize the SILAC data. While highly specific antibodies against N(2)-methyl-L-lysine on a particular protein are rare, their availability would provide strong validation.
-
Immunoprecipitation (IP) followed by MS : As mentioned in the SILAC protocol, using a pan-methyl-lysine antibody to enrich for modified peptides prior to MS analysis is a powerful strategy.[3][15] This not only increases the chances of detection but also serves as an antibody-based validation of the modification type.
Caption: Enrichment workflow for methylated peptides using antibodies.
Conclusion and Future Outlook
The validation of N(2)-methyl-L-lysine proteomics data is a multi-faceted process that demands careful experimental design and the appropriate use of standards. Unlabeled synthetic peptides are indispensable for confirming peptide identity, while their stable isotope-labeled counterparts provide the gold standard for absolute quantification.[8][9] For dynamic studies in cell culture, heavy methyl SILAC offers an elegant and robust method for tracking changes in methylation occupancy.[6][12]
By combining these MS-internal standard-based methods with orthogonal, antibody-based approaches, researchers can build a self-validating system that ensures the highest level of confidence in their data. As mass spectrometry technology continues to advance, particularly with the expanding use of data-independent acquisition (DIA) strategies, the need for high-quality standards to build comprehensive spectral libraries and validate findings will only become more critical.[7][10]
References
-
Keshishian, H., et al. (2007). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. PubMed Central. [Link]
-
Ong, S. E., et al. (2004). Emerging technologies to map the protein methylome. PubMed Central. [Link]
-
Keshishian, H., et al. (2009). Synthetic Peptide Arrays for Pathway-Level Protein Monitoring by Liquid Chromatography-Tandem Mass Spectrometry. PubMed Central. [Link]
-
NMR-Bio. NMR of large proteins: mastering methyl labeling for high-resolution analysis. NMR-BIO. [Link]
-
Zee, B. M., et al. (2010). Mass spectrometric analysis of PTM dynamics using stable isotope labeled metabolic precursors in cell culture. The University of Groningen research portal. [Link]
-
Kirkpatrick, D. S., et al. (2016). Modern techniques in quantitative proteomics. Bioanalysis Zone. [Link]
-
JoVE. (2022). Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview. YouTube. [Link]
-
Garcia, B. A., et al. (2019). Quantitative analysis of global protein lysine methylation by mass spectrometry. PubMed Central. [Link]
-
Garcia, B. A., et al. (2019). Quantitative analysis of global protein lysine methylation by mass spectrometry. PubMed. [Link]
-
Phanstiel, D., et al. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Biochemical Society Transactions. [Link]
-
Sidoli, S., & Garcia, B. A. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. PubMed Central. [Link]
-
National Center for Biotechnology Information. N(2)-methyl-L-lysine. PubChem. [Link]
-
Human Metabolome Database. (2020). Showing metabocard for N2-Methyl-L-lysine (HMDB0240689). [Link]
-
Sidoli, S., & Garcia, B. A. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. ResearchGate. [Link]
-
Chen, Y., et al. (2020). Peptide Selection for Accurate Targeted Protein Quantification via a Dimethylation High-Resolution Mass Spectrum Strategy with a Peptide Release Kinetic Model. ACS Omega. [Link]
-
Immunechem. Mono-Methyl Lysine Antibody (Mouse). [Link]
-
Bubis, J. A., et al. (2018). Validation of Peptide Identification Results in Proteomics Using Amino Acid Counting. PubMed. [Link]
-
Viribay, C., et al. (2020). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. MDPI. [Link]
-
Michaud, S. A., et al. (2012). Proteome-wide enrichment of proteins modified by lysine methylation. PubMed Central. [Link]
-
Wikipedia. Lysine. [Link]
-
Levy, D., et al. (2011). A proteomic approach for the identification of novel lysine methyltransferase substrates. PubMed Central. [Link]
-
Ge, Y., et al. (2016). Global Proteomics Analysis of Protein Lysine Methylation. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Lysine - Wikipedia [en.wikipedia.org]
- 3. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl-lysine | C7H16N2O2 | CID 7010497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for N2-Methyl-L-lysine (HMDB0240689) [hmdb.ca]
- 6. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Proteomics | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Synthetic Peptide Arrays for Pathway-Level Protein Monitoring by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging technologies to map the protein methylome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proteome-wide enrichment of proteins modified by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
comparative functional analysis of N(2)- vs N(6)-methyl-L-lysine
An In-Depth Comparative Functional Analysis of N(2)- vs. N(6)-methyl-L-lysine for Researchers and Drug Development Professionals
Executive Summary
Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms that vastly expand the functional capacity of the proteome. Among these, lysine methylation has emerged as a pivotal modification, historically focusing on the well-characterized N(6)-methylation of histone tails. However, the less-studied N(2)-methylation of the lysine alpha-amino group presents a distinct, yet equally important, layer of regulation. This guide provides a comprehensive comparative analysis of N(2)- and N(6)-methyl-L-lysine, offering a deep dive into their biochemical distinctions, the analytical strategies required for their differentiation, and their divergent functional roles in cellular processes. We will explore the enzymatic machinery governing these modifications, present detailed experimental workflows for their unambiguous identification, and discuss the profound implications of their differential impact on protein function, from altering protein-protein interactions to modulating enzymatic activity. This document is intended to serve as a critical resource for researchers in chemical biology, proteomics, and drug discovery, providing the foundational knowledge and practical methodologies required to investigate these subtle but functionally significant lysine modifications.
The Critical Distinction: N(2)- vs. N(6)-Lysine Methylation
A Primer on Lysine's Versatility as a Post-Translational Modification Hub
Lysine, with its primary amino group on the side chain (ε-amino group), is a hotbed for a diverse array of PTMs, including ubiquitination, acetylation, and methylation. These modifications act as molecular switches, dynamically altering a protein's charge, hydrophobicity, and conformational landscape, thereby regulating its function, localization, and stability.
Introducing the Isomers: N(2)- and N(6)-methyl-L-lysine
While structurally similar, the position of the methyl group on the lysine residue dictates its chemical environment and, consequently, its biological impact.
-
N(6)-methyl-L-lysine: This is the canonical form of lysine methylation, occurring on the ε-amino group of the lysine side chain. It can exist in mono-, di-, and tri-methylated states (me1, me2, me3), each imparting distinct functional consequences. This type of methylation is famously involved in epigenetic regulation through histone modifications.
-
N(2)-methyl-L-lysine: Also known as α-N-methylation, this modification occurs on the α-amino group of the lysine residue at the N-terminus of a protein. This seemingly minor positional shift has profound implications for the protein's chemistry and function, often impacting protein stability and enzymatic activity.
The following diagram illustrates the structural differences between these two isomers.
Caption: Chemical structures of N(6)- and N(2)-methyl-L-lysine.
Comparative Physicochemical and Biochemical Properties
While isobaric, the distinct locations of the methyl group on N(2)- and N(6)-methyl-L-lysine lead to different physicochemical properties that influence their biological roles.
| Property | N(2)-methyl-L-lysine | N(6)-methyl-L-lysine | Significance |
| pKa of the modified amino group | Lowered relative to unmodified α-amino group | Maintained or slightly increased relative to unmodified ε-amino group | Affects the charge state at physiological pH, influencing electrostatic interactions and protein stability. |
| Steric Hindrance | At the N-terminus, can influence protein folding and interactions with N-terminal binding partners. | On the flexible side chain, can disrupt or create new binding surfaces for reader proteins. | Dictates the types of protein-protein interactions that are modulated. |
| Hydrogen Bonding Capacity | Reduced at the α-amino group. | Reduced at the ε-amino group. | Alters the potential for intra- and intermolecular hydrogen bonding. |
Enzymatic Regulation: A Tale of Specificity
The addition and removal of these methyl marks are tightly controlled by specific enzymes, highlighting their distinct regulatory pathways.
-
Lysine Methyltransferases (KMTs):
-
N(6)-KMTs: A well-characterized family of enzymes, often containing a SET domain (e.g., SETD7, G9a), that transfer a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of lysine. These are the primary writers of histone methylation marks.
-
N(2)-KMTs (α-N-methyltransferases): A distinct class of enzymes, such as N-terminal acetyltransferases (NATs) that have been found to also possess methyltransferase activity (e.g., N-terminal X-linked intellectual disability protein, NIX), catalyze the methylation of the N-terminal α-amino group.
-
-
Lysine Demethylases (KDMs):
-
N(6)-KDMs: Enzymes like the LSD family (e.g., LSD1) and Jumonji C (JmjC) domain-containing proteins remove methyl groups from N(6)-methylated lysines, playing a crucial role in the dynamic regulation of histone methylation.
-
N(2)-KDMs: The enzymes responsible for the removal of N(2)-methylation are less well-characterized, representing an active area of research.
-
The distinct enzymatic machinery for N(2)- and N(6)-methylation underscores their non-redundant roles in cellular physiology.
Analytical Strategies for Isomer-Specific Identification and Quantification
Differentiating between the isobaric N(2)- and N(6)-methyl-L-lysine residues is a significant analytical challenge that requires sophisticated mass spectrometry techniques.
The Mass Spectrometry Challenge and Solutions
Standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) often produce ambiguous fragmentation patterns for these isomers. However, advanced fragmentation methods and high-resolution mass spectrometry can provide definitive identification.
-
Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These non-ergodic fragmentation techniques preserve labile PTMs and generate c- and z-type fragment ions. The fragmentation patterns for N(2)- and N(6)-methylated peptides are distinct and can be used for unambiguous localization of the methyl group.
-
Diagnostic Fragment Ions: Upon fragmentation, N(6)-methylated peptides often yield a characteristic neutral loss of trimethylamine ((CH₃)₃N), while N(2)-methylated peptides do not. Furthermore, specific immonium ions can be indicative of N(6)-methylation.
Gold Standard Workflow: LC-MS/MS for Unambiguous Identification
The following workflow outlines the key steps for the robust identification and differentiation of N(2)- and N(6)-methyl-L-lysine in a complex biological sample.
Caption: A typical bottom-up proteomics workflow for analyzing lysine methylation.
Step-by-Step Protocol: Bottom-up Proteomics for Lysine Methylation Analysis
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Perform in-solution or in-gel digestion of proteins using a sequence-specific protease like trypsin. Causality: Trypsin cleaves C-terminal to lysine and arginine, generating peptides of a suitable size for MS analysis.
-
-
Enrichment of Methylated Peptides (Optional):
-
For low-abundance modifications, enrichment using antibodies specific for methyl-lysine or through chemical affinity methods may be necessary. Trustworthiness: This step increases the likelihood of detecting the modified peptides but may introduce bias.
-
-
Liquid Chromatography (LC) Separation:
-
Separate the complex peptide mixture using reversed-phase high-performance liquid chromatography (RP-HPLC) with a gradient of an organic solvent (e.g., acetonitrile). Causality: This separation reduces sample complexity, allowing for more effective ionization and analysis by the mass spectrometer.
-
-
Mass Spectrometry (MS) Analysis:
-
Perform a high-resolution full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
Select precursor ions corresponding to potentially methylated peptides for fragmentation (MS2).
-
Employ both HCD and ETD/ECD fragmentation methods. Causality: HCD provides robust peptide backbone fragmentation for sequence identification, while ETD/ECD is crucial for localizing the labile methyl group.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.
-
Specify variable modifications for N(2)- and N(6)-methylation on lysine.
-
Manually validate the spectra of identified methylated peptides, looking for characteristic fragment ions to confirm the site of methylation. Trustworthiness: Manual validation is critical for ensuring the accuracy of PTM localization.
-
Comparative Functional Analysis: Biological Consequences
The distinct positioning of the methyl group on N(2)- versus N(6)-lysine leads to divergent functional outcomes.
N(6)-Methylation: A Cornerstone of Epigenetics and Signaling
-
Histone Code: N(6)-methylation of specific lysine residues on histone tails (e.g., H3K4, H3K9, H3K27) is a fundamental mechanism of epigenetic regulation. These marks are recognized by "reader" proteins containing domains like chromodomains, Tudor domains, and PWWP domains, which in turn recruit other proteins to activate or repress gene transcription.
-
Signaling Scaffolds: Beyond histones, N(6)-methylation on non-histone proteins can create or block binding sites for other proteins, modulating signaling pathways. For example, methylation of p53 by SETD7 can regulate its stability and activity.
The following diagram illustrates the role of N(6)-histone methylation in transcriptional regulation.
Caption: Simplified pathway of N(6)-histone methylation and its downstream effects.
N(2)-Methylation: A Regulator of Protein Stability and Function
-
Protein Stability: N(2)-methylation at the N-terminus can protect proteins from degradation by blocking the N-end rule pathway, a proteolytic system that recognizes specific N-terminal residues. This modification can significantly increase the half-life of a protein.
-
Enzymatic Activity: For some enzymes, the N-terminal α-amino group is directly involved in catalysis or substrate binding. N(2)-methylation can modulate these activities by altering the charge and steric environment of the active site.
-
Protein-Protein Interactions: N(2)-methylation can also influence protein-protein interactions that involve the N-terminus of one of the binding partners.
Conclusion and Future Directions
The differentiation between N(2)- and N(6)-methyl-L-lysine is not merely an academic exercise but a critical aspect of understanding the intricate layers of protein regulation. While N(6)-methylation is a well-established player in epigenetics and cell signaling, the functional roles of N(2)-methylation are still being elucidated. The development of advanced analytical techniques, particularly in mass spectrometry, has been instrumental in our ability to distinguish these isomers and begin to unravel their unique biological functions.
Future research in this area will likely focus on:
-
Discovering Novel N(2)-Methylated Proteins: Expanding the catalogue of proteins that undergo this modification will be crucial for understanding its prevalence and diverse roles.
-
Identifying and Characterizing N(2)-KMTs and KDMs: A deeper understanding of the enzymes that regulate N(2)-methylation will provide key insights into its dynamic control.
-
Developing Specific Inhibitors: The design of small molecule inhibitors for N(2)- and N(6)-KMTs holds therapeutic promise for diseases where these modifications are dysregulated, such as cancer.
By embracing the analytical and conceptual frameworks outlined in this guide, researchers and drug development professionals will be better equipped to explore the nuanced and functionally significant world of lysine methylation.
References
-
Global analysis of protein N-terminal methylation. Nature Methods. [Link]
-
Functions of protein N-terminal methylation. The FASEB Journal. [Link]
-
Histone Lysine Methylation and Demethylation. Cold Spring Harbor Perspectives in Biology. [Link]
-
Mass spectrometry-based proteomics for the study of histone modifications. Briefings in Functional Genomics. [Link]
-
Distinguishing N-terminal α-N-from ε-N-acetylation and methylation of lysine residues in proteins by mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
A Senior Application Scientist's Guide to Distinguishing N(2)-methyl-L-lysine from Other Lysine PTMs
For researchers, scientists, and drug development professionals, the precise identification of post-translational modifications (PTMs) is paramount to understanding protein function, signaling pathways, and disease mechanisms. Lysine (K) residues are hubs of PTM activity, undergoing a vast array of modifications including acetylation, ubiquitination, and methylation. Among these, lysine methylation presents unique and formidable analytical challenges, particularly when attempting to distinguish between constitutional isomers like N(2)-methyl-L-lysine (α-N-methylation) and N(6)-methyl-L-lysine (ε-N-methylation).
This guide provides an in-depth comparison of the analytical strategies required to navigate the complex landscape of lysine PTMs. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish principles for self-validating protocols, and ground our discussion in authoritative, referenced insights from the field.
Section 1: The Analytical Hurdle of Lysine PTMs
Lysine modifications are often subtle in their mass but profound in their biological impact.[1] Each added methyl group imparts a mere +14.01565 Da mass shift without altering the residue's net positive charge.[1] This subtlety is the root of the primary analytical challenge: isobaric and near-isobaric interference. Many different PTMs can result in mass shifts that are difficult or impossible to distinguish with low-resolution mass spectrometry.[1]
For example, the trimethylation of a lysine residue (+42.04695 Da) is nearly isobaric with acetylation (+42.01056 Da).[2] Resolving this ~0.036 Da difference requires high-resolution mass analyzers and careful data interpretation.[1][3] The challenge is compounded when considering that a single lysine residue can be modified by different PTMs, leading to complex regulatory crosstalk.
| PTM Type | Chemical Formula | Monoisotopic Mass Shift (Da) | Key Characteristics |
| Monomethylation | CH₂ | +14.01565 | Minimal mass change; maintains positive charge.[1] |
| Dimethylation | C₂H₄ | +28.03130 | Maintains positive charge. |
| Trimethylation | C₃H₆ | +42.04695 | Maintains positive charge; near-isobaric with Acetylation.[2] |
| Acetylation | C₂H₂O | +42.01056 | Neutralizes positive charge; near-isobaric with Trimethylation.[2] |
| Formylation | CO | +27.99491 | Neutralizes positive charge. |
| Succinylation | C₄H₄O₃ | +100.01604 | Induces a charge change from positive to negative. |
| Ubiquitination | C₃₇₇H₆₂₈N₁₀₄O₁₁₈S | +8565.65 | Large mass shift; protein modification. |
The most difficult challenge, however, is not distinguishing near-isobaric PTMs, but differentiating constitutional isomers—modifications with the exact same elemental composition and mass, differing only in their atomic arrangement. This is the core problem when distinguishing N(2)-methyl-L-lysine from N(6)-methyl-L-lysine.
Caption: The challenge of distinguishing lysine PTMs by mass.
Section 2: Core Analytical Strategies: A Comparative Guide
Distinguishing N(2)-methylation on the alpha-amino (N-terminal) group of a lysine residue from the more common N(6)-methylation on its epsilon-amino (side-chain) group requires a multi-faceted approach.[4][5] Since they are true isobars, mass measurement alone is insufficient. The solution lies in exploiting the structural differences through sophisticated fragmentation techniques and orthogonal methods.
Mass Spectrometry (MS)-Based Proteomics: The Gold Standard
Mass spectrometry is the cornerstone of PTM analysis due to its sensitivity, specificity, and ability to pinpoint modification sites.[1] A typical "bottom-up" proteomics workflow is the most common strategy.[1]
Caption: A typical workflow for identifying lysine PTMs via MS.
The key to distinguishing N(2)- and N(6)-methylation lies in step 6: Fragmentation . Different fragmentation methods break peptide bonds at different locations, producing unique sets of fragment ions that serve as a structural fingerprint.
-
Collision-Induced Dissociation (CID)/Higher-Energy Collisional Dissociation (HCD): These are the most common methods. They fragment the peptide backbone, producing b- and y-type ions .[1][6] The mass of these ions reveals the amino acid sequence. When a lysine is methylated, the corresponding b- or y-ion will show a mass shift.
-
Causality: For an N(6)-methylated lysine , the modification is on the side chain. Fragmentation will produce a characteristic immonium ion at m/z 98.0964 (for monomethyl-lysine) or a neutral loss of trimethylamine (59 Da) for trimethyl-lysine.[2][7][8] For an N(2)-methylated lysine , the modification is part of the peptide backbone. This will shift the mass of all b-ions that contain the N-terminal lysine but will not produce the same characteristic side-chain fragments.
-
-
Electron-Transfer Dissociation (ETD)/Electron-Capture Dissociation (ECD): These methods cleave the peptide backbone differently, producing c- and z-type ions .[9]
-
Causality: ETD is particularly powerful because it tends to preserve labile PTMs on amino acid side chains.[9] In the case of N(6)-methylation, the methyl group on the side chain will be retained, allowing for unambiguous localization. For N(2)-methylation, the modification's position on the N-terminus is inherently confirmed by the mass of the resulting c- and z-ion series.
-
| Fragmentation Method | Primary Ion Types | Key Advantage for PTM Analysis | Best For Distinguishing N(2) vs. N(6) |
| CID | b, y | Fast and robust; well-supported by search algorithms.[1] | Good. The presence or absence of specific side-chain fragment ions (immonium ions) is highly informative.[7] |
| HCD | b, y | High resolution of fragment ions, avoids low-mass cutoff, preserving diagnostic immonium ions.[1] | Excellent. Provides clearer low-mass spectra than CID, making it easier to detect diagnostic ions for N(6)-methylation.[1] |
| ETD/ECD | c, z | Preserves labile PTMs on side chains that can be lost in CID/HCD.[9] | Excellent. The different fragmentation pattern provides an orthogonal line of evidence to confirm the modification site. |
Immunoaffinity-Based Approaches
Antibodies that specifically recognize methylated lysine can be powerful tools for enrichment and validation.
-
Enrichment: Pan-specific anti-methyllysine antibodies are commonly used to immunoprecipitate methylated peptides from a complex digest, increasing their concentration before LC-MS/MS analysis.[10] This is a critical step for detecting low-stoichiometry modifications.
-
Validation: Site- and state-specific antibodies can be used in Western Blots or Immunohistochemistry (IHC) to validate MS findings and provide spatial context within cells or tissues.
Trustworthiness and Critical Evaluation: A significant caveat is that pan-methyllysine antibodies can exhibit sequence bias, meaning they may preferentially bind to methylated lysines within certain amino acid contexts.[3] This can lead to an incomplete or skewed view of the methylome. Therefore, it is crucial to use multiple, well-characterized antibodies for global profiling and to always validate key findings with orthogonal methods.[3]
Chemical Biology and Derivatization Strategies
Chemical methods can provide another layer of evidence for confident PTM assignment.
-
Metabolic Labeling (hM-SILAC): Heavy methyl stable isotope labeling by amino acids in cell culture (hM-SILAC) involves growing cells with isotopically labeled methionine (e.g., ¹³CD₃-methionine).[1] Endogenous enzymes transfer this "heavy" methyl group to lysine residues.
-
Chemical Derivatization: Before digestion, one can use reagents like propionic anhydride to modify the primary amines of all unmodified and monomethylated lysines.[12]
-
Causality: This strategy blocks trypsin cleavage at these sites, forcing cleavage only at arginine residues. This results in larger, more informative peptides for MS analysis and can help simplify complex spectra.[12]
-
Section 3: Validated Experimental Protocols
A self-validating system relies on robust protocols and orthogonal confirmation. Below are streamlined methodologies for a comprehensive investigation.
Protocol 1: Immunoaffinity Enrichment and LC-MS/MS for Methyl-Lysine Peptide Identification
This protocol is designed for the sensitive detection of methylated peptides from cell culture.
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a urea-based buffer containing protease and phosphatase inhibitors.
-
Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide.
-
Dilute the urea buffer and digest proteins overnight with sequencing-grade trypsin.
-
Stop the digestion with formic acid and desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
Immunoaffinity Enrichment:
-
Incubate the desalted peptides with pan-methyllysine antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with low-salt and high-salt wash buffers to remove non-specifically bound peptides.
-
Elute the enriched methylated peptides from the beads using a low-pH solution (e.g., 0.15% trifluoroacetic acid).
-
-
LC-MS/MS Analysis:
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-flow liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method, selecting the top N most intense precursor ions from the MS1 scan for fragmentation by HCD or ETD.
-
Crucial Step: Ensure the MS method has a high resolving power (>60,000) to distinguish near-isobaric modifications and that the fragmentation settings are optimized to produce diagnostic ions.
-
-
Data Analysis:
-
Search the raw MS data against a relevant protein database using a search engine like MaxQuant, Sequest, or Mascot.
-
Specify monomethylation (+14.01565 Da) as a variable modification on lysine and the N-terminus.
-
Manually inspect the MS/MS spectra of identified peptides to confirm site localization based on the presence of expected b-, y-, c-, or z-ions and the key diagnostic ions discussed in Section 2.1.
-
Protocol 2: Orthogonal Validation by Immunoprecipitation-Western Blot
This protocol validates the methylation of a specific protein of interest identified by MS.
-
Protein Immunoprecipitation (IP):
-
Lyse cells in a non-denaturing IP buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with an antibody specific to your protein of interest overnight.
-
Capture the antibody-protein complex with protein A/G beads.
-
Wash the beads thoroughly to remove non-specific binders.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a pan- or site-specific methyllysine antibody.
-
Detect the signal using an appropriate HRP-conjugated secondary antibody and chemiluminescence. A positive band confirms that your protein of interest is indeed methylated.
-
Conclusion and Future Perspectives
Distinguishing N(2)-methyl-L-lysine from its more common N(6)-methyl counterpart and other lysine PTMs is a non-trivial but solvable analytical problem. Success hinges on moving beyond simple mass matching and embracing a multi-pronged strategy. The judicious application of high-resolution mass spectrometry, optimized fragmentation techniques like HCD and ETD, and orthogonal validation with immunoaffinity and chemical biology methods provides the necessary rigor for confident identification.
As technology advances, techniques like ion mobility spectrometry, which separates ions based on their shape and size in addition to their mass-to-charge ratio, will offer yet another dimension of separation to resolve challenging isomers.[3] By adhering to the principles of causality, trustworthiness, and authoritative grounding, researchers can confidently decode the complex language of lysine PTMs and unlock new insights into cellular regulation and disease.
References
-
Chen, P., Paschoal Sobreira, T. J., Hall, M. C., & Hazbun, T. R. (2021). Discovering the N-Terminal Methylome by Repurposing of Proteomic Datasets. Journal of Proteome Research. [Link]
-
Chen, P., Paschoal Sobreira, T. J., Hall, M. C., & Hazbun, T. R. (2021). Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets. bioRxiv. [Link]
-
PRIDE, EMBL-EBI. (2021). Discovering the N-terminal Methylome by the Repurposing of Proteomic Datasets. ProteomeXchange. [Link]
-
Loring, Z., et al. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]
-
Mor-Vaknin, A., et al. (2022). Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. National Institutes of Health. [Link]
-
Zee, B. M., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Essays in Biochemistry. [Link]
-
Chen, P., et al. (2021). Discovering the N-Terminal Methylome by Repurposing of Proteomic Datasets. National Institutes of Health. [Link]
-
OmicsDI. (2021). Discovering the N-terminal Methylome by the Repurposing of Proteomic Datasets. Omics Discovery Index. [Link]
-
Garcia, B. A., et al. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. ResearchGate. [Link]
-
Liang, H. C., Lahert, E., Pike, I., & Ward, M. (2015). Quantitation of protein post-translational modifications using isobaric tandem mass tags. Bioanalysis. [Link]
-
Garcia, B. A. (Ed.). (2017). Acetylation- and Methylation-Specific Diagnostic Ions in MS Analysis. In Histone Onco-Modifications. SpringerLink. [Link]
-
Zhang, K., Yau, P. M., Chandrasekhar, B., & Vestal, M. L. (2003). Epsilon-N,N,N-trimethyllysine-specific ions in matrix-assisted laser desorption/ionization-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl-lysine. PubChem. [Link]
-
Chen, P., et al. (2025). Distinguishing N-Terminal Methylation from Near-Isobaric Modifications by Statistical Analysis of Mass Error Distributions of Fragment Ions. Journal of Proteome Research. [Link]
-
Phanstiel, D., et al. (2013). Mass spectrometry-based identification and characterisation of lysine and arginine methylation in the human proteome. Molecular BioSystems. [Link]
-
Loring, Z., et al. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. ResearchGate. [Link]
-
Garcia, B. A., et al. (2019). Quantitative analysis of global protein lysine methylation by mass spectrometry. Methods in Enzymology. [Link]
-
U.S. Environmental Protection Agency. (n.d.). L-Lysine, N2,N6-bis[N-[(1,1-dimethylethoxy)carbonyl]-L-?-glutamyl]-, 2-methyl 1,1'-bis(phenylmethyl) ester. Substance Registry Services. [Link]
-
Chen, P., et al. (2025). Distinguishing N -Terminal Methylation from Near-Isobaric Modifications by Statistical Analysis of Mass Error Distributions of Fragment Ions. ResearchGate. [Link]
-
The Metabolomics Innovation Centre. (2020). N2-Methyl-L-lysine. Human Metabolome Database. [Link]
-
Sidoli, S., & Garcia, B. A. (2017). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
Sources
- 1. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects [mdpi.com]
- 2. Epsilon -N,N,N-trimethyllysine-specific ions in matrix-assisted laser desorption/ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy N6-Methyl-L-lysine (EVT-433534) | 1188-07-4 [evitachem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylation- and Methylation-Specific Diagnostic Ions in MS Analysis [ebrary.net]
- 9. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometry-based identification and characterisation of lysine and arginine methylation in the human proteome - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Tale of Two Modifications: A-Lysine vs. N(2)-methyl-L-lysine in Protein Function
<
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular regulation, post-translational modifications (PTMs) act as molecular switches, fine-tuning protein function with remarkable precision. Among the myriad of these modifications, the acetylation and methylation of lysine residues stand out as critical regulators of diverse biological processes, from gene expression to metabolic pathways.[1][2] While both target the same amino acid, their distinct chemical properties and biological consequences paint a fascinating picture of convergent evolution in cellular control. This guide provides an in-depth, objective comparison of N(2)-methyl-L-lysine and acetylated lysine, offering insights into their mechanisms, functional impacts, and the experimental approaches used to study them.
At a Glance: Key Distinctions Between Lysine Methylation and Acetylation
| Feature | N(2)-methyl-L-lysine | Acetylated Lysine |
| Charge | Maintains positive charge | Neutralizes positive charge[3][4] |
| Size | Minimal increase | Larger addition |
| States | Mono-, di-, and tri-methylation[5] | Single state |
| Key Enzymes (Writers) | Lysine Methyltransferases (KMTs)[6] | Lysine Acetyltransferases (KATs)[7] |
| Key Enzymes (Erasers) | Lysine Demethylases (KDMs)[6] | Lysine Deacetylases (KDACs/HDACs)[8] |
| Reader Domains | Tudor, PHD, Chromo, MBT[9] | Bromodomains[10] |
| Primary Role in Chromatin | Transcriptional activation or repression | Generally transcriptional activation[4] |
| Drug Development Targets | KMT and KDM inhibitors[11][12] | KAT and HDAC inhibitors, Bromodomain inhibitors[7][13] |
The Chemistry of Control: How a Simple Group Can Change Everything
The fundamental difference between lysine methylation and acetylation lies in the chemical nature of the added group and its effect on the lysine side chain.
Lysine Methylation: The addition of one, two, or three methyl groups to the ε-amino group of lysine is a subtle yet profound modification.[5] Crucially, methylation does not alter the positive charge of the lysine residue.[4] This preservation of charge means that the electrostatic interactions between the modified histone and the negatively charged DNA backbone are largely maintained.[4] The functional consequences of methylation, therefore, often arise from the creation of specific binding sites for "reader" proteins that recognize the different methylation states (mono-, di-, or tri-methylation).[14]
Lysine Acetylation: In contrast, the addition of an acetyl group neutralizes the positive charge of the lysine side chain.[3][4][15] This charge neutralization has a direct and significant impact on chromatin structure. By weakening the electrostatic interaction between histones and DNA, acetylation leads to a more relaxed, open chromatin conformation known as euchromatin.[4][16][17] This "loosening" of the chromatin makes the DNA more accessible to the transcriptional machinery, generally promoting gene expression.[15][16]
The Enzymatic Machinery: Writers, Erasers, and Readers
The dynamic nature of lysine methylation and acetylation is governed by a dedicated set of enzymes that add ("writers"), remove ("erasers"), and recognize ("readers") these modifications.
The Writers:
-
Lysine Methyltransferases (KMTs): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to a lysine residue.[6] KMTs are highly specific, often targeting a particular lysine on a specific protein and producing a defined methylation state (mono-, di-, or tri-methylation).[14]
-
Lysine Acetyltransferases (KATs): Also known as histone acetyltransferases (HATs), these enzymes transfer an acetyl group from acetyl-CoA to a lysine residue.[7][8][18]
The Erasers:
-
Lysine Demethylases (KDMs): These enzymes remove methyl groups from lysine residues.[6] They are categorized into two main families: the flavin-dependent LSD family and the iron- and α-ketoglutarate-dependent JmjC domain-containing family.[5]
-
Lysine Deacetylases (KDACs or HDACs): These enzymes catalyze the removal of acetyl groups from lysine residues, restoring the positive charge and promoting a more condensed chromatin state.[8][19]
The Readers:
-
Methyl-lysine Binding Proteins: A diverse group of proteins containing specific domains such as Tudor, PHD (Plant Homeodomain), Chromo, and MBT (Malignant Brain Tumor) domains recognize and bind to methylated lysines.[9] This interaction is highly specific to the methylation state and the surrounding amino acid sequence, translating the methylation mark into a downstream biological effect.
-
Bromodomain-containing Proteins: Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues.[10] These "reader" proteins are often components of larger protein complexes involved in transcription and chromatin remodeling, recruiting the necessary machinery to acetylated regions of chromatin.[16]
Functional Consequences: Beyond Histones
While initially discovered and extensively studied in the context of histone modifications and epigenetic regulation, both lysine methylation and acetylation are now known to occur on a vast number of non-histone proteins, regulating a wide array of cellular processes.[2][3]
N(2)-methyl-L-lysine:
-
Transcriptional Regulation: The effect of histone lysine methylation on transcription is context-dependent. For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene promoters, while trimethylation of H3K27 (H3K27me3) is a hallmark of transcriptional repression.
-
Protein Stability and Interaction: Methylation can influence protein stability and mediate protein-protein interactions, as seen in the regulation of the tumor suppressor p53.[9]
Acetylated Lysine:
-
Gene Activation: As mentioned, histone acetylation is strongly correlated with transcriptional activation by promoting a more open chromatin structure.[4]
-
Enzyme Activity: Acetylation can directly regulate the catalytic activity of metabolic enzymes. For instance, acetylation of phosphofructokinase, a key enzyme in glycolysis, has been shown to decrease its activity.[20]
-
Diverse Cellular Functions: The "acetylome" is vast, with thousands of acetylated proteins involved in processes ranging from cell signaling and metabolism to cytoskeletal regulation and DNA repair.[8][21][22]
Experimental Methodologies: A Guide to Studying Lysine Modifications
A variety of powerful techniques are available to researchers studying lysine methylation and acetylation.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of post-translational modifications.[23][24]
Workflow for Identifying Lysine Modifications by Mass Spectrometry:
Caption: A generalized workflow for the mass spectrometric analysis of protein modifications.
High-resolution mass spectrometry can distinguish between acetylated and trimethylated lysine, which have very similar nominal masses.[24] Tandem mass spectrometry (MS/MS) is then used to pinpoint the exact location of the modification on the peptide sequence.[23][25] Specific fragment ions can serve as reporters for different modifications; for example, an immonium ion at m/z 126 is characteristic of acetylated lysine, while a neutral loss of 59 Da is indicative of trimethylated lysine.[23][26]
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to investigate the genome-wide distribution of specific histone modifications.[27][28]
Step-by-Step Protocol for Chromatin Immunoprecipitation (ChIP):
-
Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA and to each other.[28] This step freezes the in vivo protein-DNA interactions.
-
Chromatin Shearing: The cross-linked chromatin is then sheared into smaller fragments, usually by sonication or enzymatic digestion. The optimal fragment size is typically between 200 and 1000 base pairs.
-
Immunoprecipitation: An antibody specific to the histone modification of interest (e.g., anti-H3K4me3 or anti-H3K27ac) is used to immunoprecipitate the chromatin fragments carrying that modification.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the proteins are digested, releasing the DNA. The DNA is then purified.
-
Analysis: The purified DNA can be analyzed by several methods:
-
qPCR: To quantify the enrichment of the modification at specific genomic loci.
-
ChIP-seq: High-throughput sequencing to map the modification across the entire genome.[29]
-
Caption: The core steps of a Chromatin Immunoprecipitation (ChIP) experiment.
Therapeutic Implications: Targeting Lysine Modifications in Drug Development
The critical roles of lysine methylation and acetylation in human health and disease have made the enzymes that regulate these modifications attractive targets for drug development, particularly in oncology.[12][30]
-
Targeting Methylation: Inhibitors of lysine methyltransferases and demethylases are being actively pursued as potential cancer therapeutics.[6][11] For example, the EZH2 inhibitor tazemetostat has been approved for the treatment of certain cancers.[11]
-
Targeting Acetylation: The landscape of drugs targeting the acetylation machinery is more developed.[7][13]
-
HDAC inhibitors: Several HDAC inhibitors are approved for the treatment of various cancers.
-
KAT inhibitors: The development of specific inhibitors for lysine acetyltransferases is an active area of research.[7]
-
Bromodomain inhibitors: Small molecules that block the interaction of bromodomains with acetylated lysines have shown promise in preclinical and clinical studies for treating cancer and inflammatory diseases.[10]
-
Caption: Drug development strategies targeting the lysine methylation and acetylation machinery.
Conclusion
N(2)-methyl-L-lysine and acetylated lysine, while both modifying the same amino acid, represent distinct regulatory paradigms. Acetylation's charge-neutralizing effect provides a direct mechanism for modulating chromatin structure, while the charge-preserving nature of methylation allows for a more nuanced, multi-layered regulation through the recruitment of specific reader proteins. Understanding the intricate interplay between these two critical post-translational modifications is essential for deciphering the complexities of cellular regulation and for the development of novel therapeutic strategies targeting a wide range of human diseases.
References
-
Acetyllysine - Wikipedia. Wikipedia. [Link]
-
Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry: an application for determining lysine 9 acetylation and methylation of histone H3. PubMed. [Link]
-
Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. PubMed. [Link]
-
Targeting lysine acetylation readers and writers. Icahn School of Medicine at Mount Sinai. [Link]
-
Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. PubMed Central. [Link]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers. Scilit. [Link]
-
Functional consequences of lysine acetylation of phosphofructokinase isozymes. PubMed. [Link]
-
Epigenetic therapies targeting histone lysine methylation: complex mechanisms and clinical challenges. JCI. [Link]
-
Targeting Methyl Lysine. ScienceDirect. [Link]
-
Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. MDPI. [Link]
-
Targeting Histone Lysine Methylation in Cancer. PubMed. [Link]
-
Lysine acetylation stoichiometry and proteomics analyses reveal pathways regulated by sirtuin 1 in human cells. PubMed Central. [Link]
-
Drug Discovery Toward Antagonists of Methyl-Lysine Binding Proteins. PubMed Central. [Link]
-
Bacterial protein acetylation: mechanisms, functions, and methods for study. PubMed Central. [Link]
-
Targeting lysine acetylation readers and writers. PubMed. [Link]
-
Quantitative analysis of global protein lysine methylation by mass spectrometry. PubMed Central. [Link]
-
Chromatin Immunoprecipitation (ChIP) of Histone Modifications. JoVE. [Link]
-
Dynamic regulation of lysine acetylation: the balance between acetyltransferase and deacetylase activities. American Physiological Society. [Link]
-
Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics. PubMed Central. [Link]
-
Histone methylation versus histone acetylation (Luger et al. 1997). (a)... ResearchGate. [Link]
-
A method to distinguish between lysine acetylation and lysine methylation from protein sequences. PubMed. [Link]
-
Enzymes that control histone lysine methylation and acetylation are... ResearchGate. [Link]
-
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]
-
Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics. ACS Publications. [Link]
-
Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. PubMed Central. [Link]
-
Chemical mechanisms of histone lysine and arginine modifications. PubMed Central. [Link]
-
Acetylation of histone lysine residue and its consequences. Lysine... ResearchGate. [Link]
-
The growing landscape of lysine acetylation links metabolism and cell signalling. Nature. [Link]
-
Targeting bromodomains: epigenetic readers of lysine acetylation. PubMed. [Link]
-
Targeting lysine acetylation readers and writers. ResearchGate. [Link]
-
Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry: An application for determining lysine 9 acetylation and methylation of histone H3. UTMB Research Experts. [Link]
-
Histone. Wikipedia. [Link]
-
ANALYSIS OF HISTONE LYSINE METHYLATION USING MASS SPECTROMETRY. Indiana University. [Link]
-
A Comparative Analysis and Review of lysyl Residues Affected by Posttranslational Modifications. PubMed Central. [Link]
-
Histone-modifying enzymes. Wikipedia. [Link]
-
Structural Dynamics of Protein Lysine Methylation and De-Methylation. PubMed Central. [Link]
-
Histone Acetylation & DNA Methylation + Practice Problem. YouTube. [Link]
-
Why do acetylation and methylation have their respective effects on DNA? Reddit. [Link]
Sources
- 1. A method to distinguish between lysine acetylation and lysine methylation from protein sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Analysis and Review of lysyl Residues Affected by Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyllysine - Wikipedia [en.wikipedia.org]
- 4. Histone - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Targeting lysine acetylation readers and writers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Discovery Toward Antagonists of Methyl-Lysine Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting bromodomains: epigenetic readers of lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - Epigenetic therapies targeting histone lysine methylation: complex mechanisms and clinical challenges [jci.org]
- 12. Targeting histone lysine methylation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. Structural Dynamics of Protein Lysine Methylation and De-Methylation - 2006 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What happens after the acetylation of lysines? | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Chemical mechanisms of histone lysine and arginine modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Functional consequences of lysine acetylation of phosphofructokinase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lysine acetylation stoichiometry and proteomics analyses reveal pathways regulated by sirtuin 1 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein Acetylation | Cell Signaling Technology [cellsignal.com]
- 23. Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry: an application for determining lysine 9 acetylation and methylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 27. Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Scilit [scilit.com]
- 30. researchgate.net [researchgate.net]
quantitative comparison of N(2)-methyl-L-lysine detection methods
An Investigator's Guide to the Quantitative Comparison of N(2)-Methyl-L-Lysine Detection Methods
Authored by: A Senior Application Scientist
Introduction: The Subtle Significance of N(2)-Methyl-L-Lysine
In the intricate world of cellular regulation, post-translational modifications (PTMs) act as molecular switches, fine-tuning protein function with remarkable precision. While the scientific community has extensively studied lysine methylation on the epsilon-amino (Nε) group, particularly in the context of histone biology, methylation of the alpha-amino (Nα or N(2)) group remains a more enigmatic modification. N(2)-methyl-L-lysine, a seemingly minor alteration, can have profound effects, influencing a peptide's proteolytic stability, membrane permeability, and conformational structure.[1][2] Its presence in natural products and its potential role in modulating biological activity make its accurate quantification a critical objective for researchers in drug discovery, proteomics, and molecular biology.
This guide provides a comprehensive comparison of modern analytical techniques for the quantitative detection of N(2)-methyl-L-lysine. We move beyond simple protocols to explain the underlying causality of experimental choices, empowering researchers to select and optimize the method best suited for their specific biological questions.
Chapter 1: The Analytical Challenge: Distinguishing Isomers and Achieving Sensitivity
The primary analytical hurdle in quantifying N(2)-methyl-L-lysine is its subtlety. It is a small, polar molecule that exists as an isomer of the more common N(6)-methyl-L-lysine (Nε-methyl-L-lysine). Therefore, any robust analytical method must possess two key attributes:
-
Specificity: The ability to unequivocally distinguish N(2)-methylation from N(6)-methylation and the unmodified L-lysine.
-
Sensitivity: The capacity to detect and quantify what are often low-abundance modifications within complex biological matrices like plasma, cell lysates, or tissue homogenates.
We will explore three major analytical platforms—Mass Spectrometry, Immunoassays, and Gas Chromatography—evaluating each against these core requirements.
Chapter 2: Mass Spectrometry-Based Approaches: The Gold Standard
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the gold standard for the quantitative analysis of small molecules and post-translationally modified peptides.[3][4] Its power lies in the combination of physical separation (LC) with highly specific mass-based detection (MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled specificity and sensitivity for quantifying N(2)-methyl-L-lysine without the need for chemical derivatization.[5] The strategy relies on separating the analyte from matrix components via chromatography and then detecting it using Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a characteristic product ion.
Causality Behind Experimental Choices:
-
Chromatography: Due to the polar, zwitterionic nature of amino acids, standard reverse-phase (C18) chromatography is often ineffective. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice. HILIC stationary phases utilize a water-enriched layer on the surface, promoting the retention of polar analytes through partitioning, thus enabling separation from salts and other matrix components that would otherwise cause ion suppression.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is ideal for amino acids, as the amine groups readily accept a proton. The key to specificity lies in the fragmentation (MS/MS) pattern. N(2)-methyl-L-lysine and N(6)-methyl-L-lysine have the same molecular weight but will produce different product ions upon collision-induced dissociation (CID). For instance, fragmentation of protonated lysine and its methylated forms often involves the loss of the side-chain amino group.[6][7] The fragmentation of N(2)-methyl-L-lysine will show characteristic losses related to its modified N-terminus, allowing for clear differentiation.
Caption: Workflow for N(2)-methyl-L-lysine quantification by LC-MS/MS.
Detailed Protocol: Absolute Quantification of N(2)-Methyl-L-Lysine via HILIC-LC-MS/MS
1. Preparation of Standards and Internal Standard (IS):
- Prepare a stock solution of N(2)-methyl-L-lysine at 1 mg/mL in ultrapure water.
- Prepare a stock solution of a stable isotope-labeled internal standard (e.g., N(2)-[¹³CD₃]-L-lysine) at 1 mg/mL. The IS is critical for correcting matrix effects and variations in instrument response.
- Create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by spiking the analyte into a representative blank matrix (e.g., dialyzed plasma).
2. Sample Preparation:
- Thaw biological samples (e.g., plasma) on ice.
- To a 50 µL aliquot of sample, add 10 µL of the IS working solution.
- Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute and incubate at -20°C for 30 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of 90% acetonitrile/10% water with 0.1% formic acid. This high organic content is crucial for good peak shape in HILIC.
3. LC-MS/MS Conditions:
- LC System: UPLC/HPLC system.
- Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, then return to 95% B and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: Triple quadrupole mass spectrometer.
- Ionization: ESI, positive mode.
- MRM Transitions: These must be determined empirically by infusing pure standard. For N(2)-methyl-L-lysine (C₇H₁₆N₂O₂, MW=160.21), the protonated precursor [M+H]⁺ would be m/z 161.2. A plausible fragmentation would involve the loss of formic acid (HCOOH, 46 Da), yielding a product ion of m/z 115.2. A second transition could be monitored for confirmation.
4. Data Analysis:
- Integrate the peak areas for the analyte and the IS.
- Calculate the ratio of the analyte peak area to the IS peak area.
- Plot this ratio against the concentration of the calibration standards and perform a linear regression to generate a standard curve.
- Calculate the concentration of N(2)-methyl-L-lysine in unknown samples using the regression equation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative but requires chemical derivatization to make the non-volatile amino acid amenable to gas-phase analysis.[8] Derivatization masks the polar functional groups (amines, carboxylic acid), increasing volatility.[9]
Causality Behind Experimental Choices:
-
Derivatization: Silylation is a common and effective method. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens on amine and carboxyl groups to form stable tert-butyldimethylsilyl (TBDMS) derivatives.[8] For N(2)-methyl-L-lysine, the carboxyl, N(6)-primary amine, and N(2)-secondary amine groups will all be derivatized. The resulting molecule is volatile and thermally stable.
-
Specificity: While chromatographic separation is excellent, the key to specificity is the mass spectrum. The derivatized isomers will have identical mass but may exhibit different retention times and, crucially, will produce unique fragmentation patterns upon electron ionization (EI), allowing for their differentiation.
Caption: General workflow for GC-MS analysis of N(2)-methyl-L-lysine.
Chapter 3: Immunoassays: The High-Throughput Alternative
Enzyme-Linked Immunosorbent Assays (ELISA) offer a high-throughput, cost-effective method for quantification, provided a highly specific antibody is available. Currently, there are no commercially available ELISA kits specifically for N(2)-methyl-L-lysine. However, developing a custom competitive ELISA is a viable, albeit resource-intensive, strategy.
Causality Behind Experimental Choices:
-
Antibody Development: The core of the assay is an antibody that can recognize N(2)-methyl-L-lysine but not L-lysine or N(6)-methyl-L-lysine. This is achieved by synthesizing a peptide containing N(2)-methyl-L-lysine and conjugating it to a carrier protein (e.g., KLH) to use as an immunogen.[10][11] Monoclonal antibody development would be required to achieve the necessary specificity.
-
Assay Format: A competitive ELISA is the most suitable format. In this setup, N(2)-methyl-L-lysine in the sample competes with a fixed amount of labeled or plate-bound N(2)-methyl-L-lysine for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the amount of analyte in the sample. This format is ideal for small molecules.
Modern immunoassay platforms, such as those based on luminescence (e.g., Promega's Lumit®), offer faster, no-wash alternatives to traditional ELISA, significantly reducing assay time.[12]
Chapter 4: Quantitative Comparison of Methods
The optimal method depends on the specific research needs, balancing throughput, specificity, cost, and the required level of quantitative rigor.
| Parameter | HILIC-LC-MS/MS | GC-MS with Derivatization | Custom Competitive ELISA |
| Principle | Chromatographic separation followed by mass-based detection of precursor/product ion pairs. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Antigen-antibody binding with enzymatic signal amplification. |
| Specificity | Very High. Can resolve isomers based on both retention time and unique fragmentation patterns.[6] | High. Can resolve isomers by retention time and fragmentation, but potential for co-elution exists. | Variable. Entirely dependent on the cross-reactivity of the developed antibody. High potential for off-target binding. |
| Sensitivity (LOD) | Very High. Typically low ng/mL to pg/mL.[13] | High. Typically low to mid ng/mL. | High. Typically low ng/mL, but matrix interference can be an issue. |
| Throughput | Medium. ~10-15 minutes per sample. Amenable to automation.[5] | Medium. ~20-30 minutes per sample, plus batch derivatization time. | Very High. Can analyze hundreds of samples simultaneously on 96/384-well plates. |
| Sample Matrix | Excellent for complex matrices (plasma, urine, lysates) due to the specificity of MS/MS. | Good, but derivatization can be sensitive to water and matrix components.[8] | Prone to matrix effects. Requires significant optimization and validation for each sample type. |
| Quantitative Accuracy | Excellent. Use of stable isotope-labeled internal standards provides the highest accuracy. | Good. Internal standards can be used, but derivatization efficiency can introduce variability. | Good to Moderate. Prone to variability; provides relative or semi-quantitative data unless rigorously validated. |
| Development Effort | Moderate. Requires method development for chromatography and MS parameters. | Moderate to High. Requires optimization of derivatization reaction conditions.[9][14] | Very High. Requires custom synthesis of immunogens and de novo antibody development and validation. |
| Instrumentation | Requires expensive, specialized UPLC and triple quadrupole MS equipment. | Requires standard GC-MS system, which is more widely available. | Requires standard plate reader; antibody development is the major cost. |
Conclusion and Recommendations
For researchers requiring the highest level of confidence, specificity, and quantitative accuracy, HILIC-LC-MS/MS is the recommended method for the analysis of N(2)-methyl-L-lysine. Its ability to distinguish isomers without derivatization and the use of stable isotope-labeled internal standards make it the definitive reference method for this challenging analyte.
GC-MS with silylation derivatization serves as a robust and reliable alternative, particularly if LC-MS/MS instrumentation is not available. While it requires more extensive sample preparation, it can provide excellent quantitative results with careful optimization.
Immunoassays like ELISA should be considered for applications demanding very high throughput, such as screening large compound libraries or population studies. However, this path must be undertaken with the understanding that it requires a significant upfront investment in custom antibody development and rigorous validation to ensure the specificity and accuracy of the results.
The choice of method is a critical decision in experimental design. By understanding the fundamental principles and trade-offs of each technique, researchers can confidently generate accurate and reproducible data, shedding further light on the subtle but important role of N(2)-methyl-L-lysine in biology.
References
-
Quantitative analysis of global protein lysine methylation by mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Analytical characteristics for amino acid derivatives using GC-MS... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Quantitative Analysis of Nonhistone Lysine Methylation Sites and Lysine Demethylases in Breast Cancer Cell Lines. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Quantitative analysis of global protein lysine methylation by mass spectrometry. (2017). Journal of Visualized Experiments. Retrieved January 16, 2026, from [Link]
-
Quantitative determination of ɛ-N-carboxymethyl-L-lysine in human plasma by liquid chromatography-tandem mass spectrometry. (2014). PubMed. Retrieved January 16, 2026, from [Link]
-
Epsilon-N,N,N-trimethyllysine-specific ions in matrix-assisted laser desorption/ionization-tandem mass spectrometry. (2003). PubMed. Retrieved January 16, 2026, from [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2023). YouTube. Retrieved January 16, 2026, from [Link]
-
Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. (2016). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. (2014). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]
-
An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. (2012). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions. (2023). Journal of Biological Chemistry. Retrieved January 16, 2026, from [Link]
-
Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Methylation Specific Antibody Discovery Service. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]
-
Exploring the Effects of Methylation on the CID of Protonated Lysine: A Combined Experimental and Computational Approach. (2021). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. (2013). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
(PDF) Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Comprehending Dynamic Protein Methylation with Mass Spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Exploring the Effects of Methylation on the CID of Lysine: A Combined Experimental and Computational Approach. (2021). ChemRxiv. Retrieved January 16, 2026, from [Link]
-
Protein Methylation Products. (n.d.). ImmuneChem. Retrieved January 16, 2026, from [Link]
-
Methods for Activity Analysis of the Proteins that Regulate Histone Methylation. (2011). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine. (2021). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
LC-MS analysis of products. (A) LC-MS analysis of L-lysine standard.... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 9. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 10. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Lumit® Immunoassays | Antibody Labeling | Immunodetection [promega.com]
- 13. Quantitative determination of ɛ-N-carboxymethyl-L-lysine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
A Senior Application Scientist's Guide to Functional Assays for Comparing Mono-, Di-, and Tri-methylated Lysine
Introduction: The Functional Nuances of Lysine Methylation
Lysine methylation is a pivotal post-translational modification (PTM) that extends far beyond a simple molecular switch. Unlike phosphorylation or acetylation, which alter the charge of a histone tail, lysine methylation is a sterically subtle modification that does not change the overall charge.[1] Its complexity lies in its ability to exist in three distinct states: mono-methylation (me1), di-methylation (me2), and tri-methylation (me3). Each of these states can be interpreted differently by the cellular machinery, creating a highly nuanced regulatory language.[1][2]
For instance, on Histone H3 Lysine 4 (H3K4), these three states have distinct genomic localizations and functional implications:
-
H3K4me1 is predominantly found at enhancer regions, marking them for potential activation.[3][4]
-
H3K4me2 has a more complex role, found at both promoters and enhancers, and may serve as an intermediate state.[3][5]
-
H3K4me3 is a hallmark of active gene promoters and is strongly associated with transcriptional initiation.[3][4][5]
This functional divergence means that merely detecting "lysine methylation" is insufficient. Researchers, particularly in drug development targeting epigenetic pathways, must employ assays that can precisely distinguish and quantify these three methylation states. This guide provides an in-depth comparison of key functional assays, explaining the causality behind experimental choices to ensure robust and reliable data.
Section 1: Antibody-Based Assays for Global and Protein-Specific Analysis
Antibody-based methods are often the first line of investigation due to their accessibility and applicability to specific protein targets. Their utility hinges entirely on the specificity of the antibodies used, which must be rigorously validated to distinguish between me1, me2, and me3 states on a specific lysine residue.
Western Blotting: A Qualitative to Semi-Quantitative Snapshot
Western blotting is a foundational technique to assess changes in the global levels of a specific histone modification or methylation on a non-histone protein.[6][7] It provides a powerful visual confirmation of whether a treatment or condition alters the abundance of a particular methylation state.
Expertise & Causality: The choice of protocol is critical for histones. Due to their small size and highly positive charge, histones transfer poorly to standard membranes.[8] Therefore, adding a low concentration of SDS (e.g., 0.01%) to the transfer buffer can significantly improve transfer efficiency. Furthermore, because you are comparing distinct PTMs on the same core protein, normalizing the signal of the modification-specific antibody to the signal from a pan-histone antibody (e.g., Total Histone H3) is mandatory for accurate interpretation.[7]
Trustworthiness (Self-Validating Protocol):
-
Antibody Validation: Before any experiment, validate the antibody's specificity. A dot blot using synthetic peptides corresponding to the unmodified, mono-, di-, and tri-methylated target lysine is essential. The antibody should show strong and specific reactivity only to its intended target.
-
Loading Controls: Use a total histone H3 or H4 antibody as a loading control, not housekeeping proteins like actin or tubulin, as histone levels can be regulated independently of the cytoskeleton.[7]
-
Positive/Negative Controls: Include cell lysates with known high and low levels of the target modification (e.g., from cells treated with a specific methyltransferase inhibitor).
-
Histone Extraction: Prepare histone-enriched extracts from cells or tissues using an acid extraction protocol. This isolates the highly basic histone proteins from other cellular components.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel to resolve the low molecular weight histones.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Critical Step: Use a transfer buffer containing 0.01% SDS and extend the transfer time (e.g., 2 hours at 100V) to ensure efficient transfer of small, basic proteins.[8]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer. Use separate blots for each methylation state (anti-H3K4me1, anti-H3K4me2, anti-H3K4me3) and the total H3 control (anti-Pan H3).
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or film.[7]
-
Analysis: Quantify band densities using software like ImageJ. Normalize the density of each methylation-specific band to its corresponding total H3 band.[7]
Enzyme-Linked Immunosorbent Assay (ELISA): Quantitative Measurement of Global Changes
ELISA provides a high-throughput, quantitative alternative to Western blotting for measuring the abundance of a specific methylation state in cell or tissue lysates.[9][10] Sandwich ELISA formats are particularly robust for this application.
Expertise & Causality: In a typical sandwich ELISA for histone modifications, a pan-histone antibody is coated on the plate to capture all histone H3 proteins from the lysate.[11] A second, detection antibody that is specific to the methylation state of interest (e.g., H3K4me3) is then used.[9][11] This two-antibody approach enhances specificity and allows for accurate quantification relative to the total amount of captured histone.
}
Sandwich ELISA workflow for quantifying a specific histone methylation state.
Section 2: Chromatin Immunoprecipitation (ChIP): Mapping Methylation States Across the Genome
To understand the functional role of a histone methylation mark, one must determine its precise location in the genome. Chromatin Immunoprecipitation (ChIP) is the gold standard for this purpose.[12][13][14] It allows researchers to isolate DNA regions associated with a specific methylation state, which can then be identified by qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq).[12]
Expertise & Causality: The initial cross-linking step, typically with formaldehyde, is crucial as it creates covalent bonds between DNA and associated proteins, effectively "freezing" the in vivo interactions.[12][15] The duration and concentration of formaldehyde must be optimized; over-cross-linking can mask antibody epitopes, while under-cross-linking leads to inefficient pulldown.[12] Following cross-linking, chromatin is sheared into small fragments (200-1000 bp) by sonication or enzymatic digestion. Sonication provides random shearing, which is often preferred for high-resolution mapping.
}
A comprehensive workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Trustworthiness (Self-Validating Protocol):
-
Isotype Control: A parallel IP should be performed with a non-specific IgG antibody of the same isotype as the primary antibody. This control accounts for non-specific binding of chromatin to the antibody or beads.
-
Input DNA Control: A small fraction of the sheared chromatin should be set aside before the IP step. This "input" sample represents the total genomic DNA and is used to normalize the ChIP signal, correcting for biases in chromatin shearing and sequencing.
-
Validation by qPCR: Before committing to expensive sequencing, validate the enrichment of known positive and negative control loci by qPCR. For an H3K4me3 ChIP, a known active promoter should be highly enriched, while an intergenic region or a repressed gene promoter should show little to no enrichment compared to the input.
Section 3: Mass Spectrometry: The Gold Standard for Unbiased Profiling
Mass spectrometry (MS)-based proteomics is the most powerful and unbiased method for identifying and quantifying lysine methylation.[16][17] It does not rely on antibodies for detection and can simultaneously measure all three methylation states on a given peptide.
Expertise & Causality: The key challenge in MS-based analysis is the subtle mass difference between methylation states and other modifications. A mono-methylation adds 14.01565 Da, di-methylation adds 28.03130 Da, and tri-methylation adds 42.04695 Da. High-resolution mass spectrometers (e.g., Orbitrap or TOF) are essential to distinguish tri-methylation (42.04695 Da) from acetylation (42.01056 Da), a common isobaric interference.[18] The "bottom-up" proteomics workflow, where proteins are digested into peptides before MS analysis, is the most common approach.[17] To overcome the low stoichiometry of methylation, an enrichment step is often required, typically using immunoaffinity purification with pan-methyllysine antibodies prior to LC-MS/MS analysis.[16][18][19]
-
Protein Extraction and Digestion: Extract total protein from cells and digest into peptides using an enzyme like Trypsin.
-
Peptide Immunoprecipitation (Enrichment): Incubate the peptide mixture with pan-specific antibodies against mono-, di-, and tri-methylated lysine.[18] These antibodies recognize the methylated lysine independent of the surrounding sequence. Capture the antibody-peptide complexes using Protein A/G beads.
-
Elution and Desalting: Elute the enriched methylated peptides and desalt them using C18 spin columns to remove contaminants that interfere with MS analysis.
-
LC-MS/MS Analysis: Analyze the enriched peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then select and fragment them to determine their amino acid sequence and modification sites (MS2 scan).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the acquired spectra against a protein database. The software identifies the peptides and confidently localizes the methylation sites and their states (me1, me2, or me3) based on the precise mass shifts.
Section 4: Enzymatic Activity Assays: Probing the Machinery
Functional comparison also involves studying the enzymes that write (methyltransferases, KMTs) and erase (demethylases, KDMs) these marks. These assays are critical in drug development for screening inhibitors.
Expertise & Causality: Most KDM and KMT activity assays are designed for high-throughput screening. For example, assays for the demethylase LSD1 (KDM1A) often rely on detecting the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction.[20][21] In this coupled-enzyme assay, H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a fluorescent or colorimetric signal, which is proportional to the enzyme's activity.[21] This indirect detection method is robust and sensitive. Assays for KMTs like SET7/9 work similarly, detecting the byproduct S-adenosylhomocysteine (SAH).[22]
-
Substrate Coating: A di-methylated H3K4 peptide substrate is pre-coated onto the wells of a microplate.[23]
-
Enzyme Reaction: Add purified LSD1 enzyme or nuclear extracts to the wells, along with any potential inhibitors. Incubate to allow the demethylation reaction to occur.
-
Detection: Add a detection mixture containing HRP and a fluorogenic probe (e.g., ADHP). The H₂O₂ produced during demethylation will react with the probe to generate the fluorescent product, resorufin.[21]
-
Measurement: Read the fluorescence in a microplate reader (e.g., excitation 530-540 nm, emission 585-595 nm).[21] The signal intensity is directly proportional to the LSD1 activity.
Comparative Summary of Functional Assays
| Assay | Primary Application | Data Type | Throughput | Required Expertise | Pros | Cons |
| Western Blot | Global/protein-specific changes in methylation levels | Semi-Quantitative | Low | Low-Medium | Accessible, visual confirmation | Low throughput, antibody-dependent, difficult to multiplex |
| ELISA | Quantitative global/protein-specific changes | Quantitative | High | Low | High throughput, quantitative, sensitive | Antibody-dependent, provides no spatial/genomic info |
| ChIP-seq | Genome-wide localization of specific methylation states | Quantitative, Genomic | Low-Medium | High | Provides genomic context, discovery tool | Technically demanding, expensive, antibody-dependent |
| Mass Spectrometry | Unbiased global identification and quantification | Quantitative, Proteomic | Medium | Very High | Gold standard, unbiased, antibody-independent detection | Requires expensive equipment and specialized expertise |
| Enzymatic Assay | Measuring KMT/KDM activity, inhibitor screening | Quantitative | High | Medium | Direct measure of enzyme function, HTS-compatible | In vitro, may not reflect cellular activity perfectly |
Conclusion
Choosing the right functional assay to compare mono-, di-, and tri-methylated lysine depends entirely on the biological question at hand. For researchers investigating global changes in response to a drug, a combination of Western blotting for initial validation and ELISA for robust quantification is a powerful approach. To understand how these changes impact gene regulation, ChIP-seq is indispensable for mapping the marks across the genome. For discovery-based proteomics or when antibody availability is a limitation, mass spectrometry offers an unparalleled, unbiased view. Finally, to directly probe the enzymes responsible for these dynamic marks, specific enzymatic assays are the tool of choice. By understanding the principles, strengths, and validation requirements of each method, researchers can generate high-quality, reliable data to decipher the complex language of lysine methylation.
References
-
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (n.d.). MDPI. Retrieved from [Link]
-
Methylated-Histone H3 (H3K4me3) ELISA Kit. (n.d.). RayBiotech. Retrieved from [Link]
-
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (2025). PubMed. Retrieved from [Link]
-
Quantitative analysis of global protein lysine methylation by mass spectrometry. (n.d.). PMC. Retrieved from [Link]
-
Table 1, LSD1 histone demethylaseassay protocol. (n.d.). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
Global proteomics analysis of protein lysine methylation. (2016). Current Protocols in Protein Science. Retrieved from [Link]
-
Global Proteomics Analysis of Protein Lysine Methylation. (2016). Semantic Scholar. Retrieved from [Link]
-
Histone H3 Multiplex ELISA Kit for Profiling Multiple Modifications. (n.d.). EpigenTek. Retrieved from [Link]
-
Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). (2022). EpigenTek. Retrieved from [Link]
-
Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). (n.d.). EpigenTek. Retrieved from [Link]
-
Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. (n.d.). PMC. Retrieved from [Link]
-
western for methylated histone. (2009). Protocol Online. Retrieved from [Link]
-
Determinants of histone H3K4 methylation patterns. (n.d.). PMC. Retrieved from [Link]
-
Epigenetic Changes in the Brain: Measuring Global Histone Modifications. (n.d.). PMC. Retrieved from [Link]
-
Decoding Histones with Simple Western. (n.d.). Bio-Techne. Retrieved from [Link]
-
LSD1 Histone Demethylase Assays and Inhibition. (n.d.). PMC. Retrieved from [Link]
-
Role of Histone H3 Lysine 4 Methylation in Chromatin Biology. (n.d.). MDPI. Retrieved from [Link]
-
About the epigenetic marker H3K4me3, H3K4me2, and H3K4me1 for the gene expression. (2021). ResearchGate. Retrieved from [Link]
-
Chromatin immunoprecipitation. (n.d.). Wikipedia. Retrieved from [Link]
-
Examining the roles of H3K4 methylation states with systematically characterized antibodies. (n.d.). eLife. Retrieved from [Link]
-
Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. (2009). PubMed. Retrieved from [Link]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers. (n.d.). Scilit. Retrieved from [Link]
-
Genome-wide analysis of mono-, di- and trimethylation of histone H3 lysine 4 in Arabidopsis thaliana. (n.d.). PMC. Retrieved from [Link]
-
Di- and Tri- but Not Monomethylation on Histone H3 Lysine 36 Marks Active Transcription of Genes Involved in Flowering Time Regulation and Other Processes in Arabidopsis thaliana. (n.d.). NIH. Retrieved from [Link]
-
Potential roles of histone lysine mono-, di-, and trimethylation... (n.d.). ResearchGate. Retrieved from [Link]
-
Different methylation states of lysine at physiological pH. Lysine (K)... (n.d.). ResearchGate. Retrieved from [Link]
-
Methods to identify and functionally analyze factors that specifically recognize histone lysine methylation. (n.d.). PubMed Central. Retrieved from [Link]
-
Video: Chromatin Immunoprecipitation. (2023). JoVE. Retrieved from [Link]
-
KDM5A lysine demethylase 5A [Homo sapiens (human)]. (n.d.). Gene - NCBI. Retrieved from [Link]
-
H3K4me3. (n.d.). Wikipedia. Retrieved from [Link]
-
The functional diversity of protein lysine methylation. (n.d.). PMC. Retrieved from [Link]
-
Comparison of the mono-, di- and tri-methylation profiles of lysine 4... (n.d.). ResearchGate. Retrieved from [Link]
-
Structure and catalytic mechanism of the human histone methyltransferase SET7/9. (n.d.). Nature. Retrieved from [Link]
-
Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds. (n.d.). Nature. Retrieved from [Link]
-
Detection of lysine methylation. The most common approaches to identify... (n.d.). ResearchGate. Retrieved from [Link]
-
Large-scale global identification of protein lysine methylation in vivo. (n.d.). PMC. Retrieved from [Link]
-
5CEH: Structure of histone lysine demethylase KDM5A in complex with selective inhibitor. (2016). RCSB PDB. Retrieved from [Link]
-
KDM5A - Lysine-specific demethylase 5A - Homo sapiens (Human). (n.d.). UniProtKB. Retrieved from [Link]
-
(PDF) The functional diversity of protein lysine methylation. (2025). ResearchGate. Retrieved from [Link]
-
KDM5A. (n.d.). My Cancer Genome. Retrieved from [Link]
-
Activity of SET7/9.a, Analysis of methylation reaction products. The... (n.d.). ResearchGate. Retrieved from [Link]
-
p53-Independent Effects of Set7/9 Lysine Methyltransferase on Metabolism of Non-Small Cell Lung Cancer Cells. (n.d.). Frontiers. Retrieved from [Link]
Sources
- 1. Methods to identify and functionally analyze factors that specifically recognize histone lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. H3K4me3 - Wikipedia [en.wikipedia.org]
- 5. Determinants of histone H3K4 methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone western blot protocol | Abcam [abcam.com]
- 7. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 9. raybiotech.com [raybiotech.com]
- 10. Histone H3 methylated Lys27 ELISA (H3K27) | Proteintech [ptglab.com]
- 11. PathScan® Tri-Methyl-Histone H3 (Lys4) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 12. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 14. Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jove.com [jove.com]
- 16. mdpi.com [mdpi.com]
- 17. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. profiles.wustl.edu [profiles.wustl.edu]
- 20. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. caymanchem.com [caymanchem.com]
- 23. epigentek.com [epigentek.com]
A Researcher's Guide to Navigating the Specificity of N(2)-methyl-L-lysine Antibodies
In the intricate world of cellular regulation, post-translational modifications (PTMs) of proteins act as critical signaling switches. Among these, lysine methylation has emerged as a pivotal regulator of protein function and stability. While much attention has been focused on N(6)-methyl-lysine, the less-studied N(2)-methyl-L-lysine (Kme1) is gaining recognition for its role in diverse biological processes, from ribosome biogenesis to protein degradation. The accurate detection of this specific modification is paramount for elucidating its functional significance. However, the structural similarity among different methylated and acylated lysine residues presents a significant challenge: antibody cross-reactivity.
This guide provides a comprehensive framework for researchers to critically assess the cross-reactivity of N(2)-methyl-L-lysine antibodies. We will delve into the underlying principles of antibody specificity, provide detailed protocols for robust validation, and present a comparative analysis of experimental data to empower you to select and validate the most suitable antibody for your research needs.
The Challenge of Specificity: Why Cross-Reactivity Matters
The core challenge in developing antibodies against PTMs lies in generating a reagent that can distinguish a subtle chemical modification on a single amino acid within a complex protein landscape. For N(2)-methyl-L-lysine, the potential for cross-reactivity is multi-faceted:
-
Other Methylation States: Antibodies may cross-react with mono-, di-, and tri-methylated lysine at the N(6) position (Kme1, Kme2, Kme3).
-
Other Lysine Modifications: Acetylated lysine (Kac) is another common modification with a similar charge and size profile.
-
Unmodified Lysine: In some cases, the antibody may bind to the unmodified lysine residue, especially at high concentrations.
-
Sequence Context: The surrounding amino acid sequence can influence antibody binding and specificity.
Experimental Workflow for Cross-Reactivity Assessment
A multi-pronged approach is necessary to comprehensively evaluate the specificity of an N(2)-methyl-L-lysine antibody. The following workflow outlines a series of key experiments designed to systematically test for potential cross-reactivities.
Figure 1: A multi-phase workflow for the comprehensive assessment of N(2)-methyl-L-lysine antibody cross-reactivity.
Phase 1: Peptide-Level Specificity Assessment
Peptide Dot Blot Assay
The dot blot is a rapid and straightforward method for an initial screen of antibody specificity against a panel of modified and unmodified peptides.
Principle: This technique involves spotting various peptides onto a nitrocellulose or PVDF membrane and probing with the primary antibody. The signal intensity on each spot provides a semi-quantitative measure of the antibody's binding preference.
Detailed Protocol:
-
Peptide Preparation: Synthesize or procure high-purity (>95%) peptides. The panel should include:
-
The target N(2)-methyl-L-lysine peptide.
-
The corresponding unmodified peptide.
-
Peptides with other lysine modifications at the same position (N(6)-mono-, di-, tri-methylated, and acetylated lysine).
-
A scrambled sequence peptide as a negative control.
-
-
Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane to the desired size. Pre-wet the PVDF membrane in methanol for 30 seconds, followed by a brief rinse in deionized water and then transfer buffer.
-
Peptide Spotting: Prepare serial dilutions of each peptide (e.g., 100 ng, 50 ng, 25 ng, 12.5 ng). Carefully spot 1-2 µL of each dilution onto the membrane, creating a grid. Allow the spots to dry completely.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the N(2)-methyl-L-lysine antibody at the manufacturer's recommended dilution in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
Data Interpretation:
A highly specific antibody will show a strong signal only for the N(2)-methyl-L-lysine peptide, with minimal to no signal for the other modified or unmodified peptides.
| Peptide Modification | Antibody A (Signal Intensity) | Antibody B (Signal Intensity) |
| N(2)-methyl-L-lysine | ++++ | ++++ |
| Unmodified Lysine | - | + |
| N(6)-monomethyl-L-lysine | - | ++ |
| N(6)-dimethyl-L-lysine | - | + |
| N(6)-trimethyl-L-lysine | - | - |
| Acetyl-L-lysine | - | + |
Table 1: Example dot blot results comparing a highly specific antibody (Antibody A) with a cross-reactive antibody (Antibody B).
Competitive ELISA
Competitive ELISA provides a more quantitative measure of antibody specificity by assessing the ability of free peptides to inhibit the binding of the antibody to its immobilized target.
Principle: The target N(2)-methyl-L-lysine peptide is coated onto a microplate. The primary antibody is pre-incubated with a panel of competitor peptides before being added to the plate. The degree of signal reduction correlates with the antibody's affinity for the competitor peptide.
Figure 2: Workflow for a competitive ELISA to assess antibody specificity.
Detailed Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with the N(2)-methyl-L-lysine peptide (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer (e.g., PBST) and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the competitor peptides. In a separate plate or tubes, pre-incubate the N(2)-methyl-L-lysine antibody (at a concentration that gives ~80% of the maximum signal) with each competitor peptide for at least 1 hour.
-
Incubation: Wash the coated plate and add the antibody-peptide mixtures to the wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add an HRP-conjugated secondary antibody. After incubation and further washes, add a colorimetric substrate (e.g., TMB) and stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each competitor peptide at each concentration.
Data Interpretation:
The IC50 value (the concentration of competitor peptide required to inhibit 50% of the antibody binding) is a key metric. A highly specific antibody will have a very low IC50 for the target peptide and significantly higher IC50 values for other peptides.
| Competitor Peptide | Antibody A (IC50) | Antibody B (IC50) |
| N(2)-methyl-L-lysine | 10 nM | 15 nM |
| Unmodified Lysine | > 10,000 nM | 500 nM |
| N(6)-monomethyl-L-lysine | > 10,000 nM | 800 nM |
| N(6)-dimethyl-L-lysine | > 10,000 nM | 1,200 nM |
| N(6)-trimethyl-L-lysine | > 10,000 nM | > 10,000 nM |
| Acetyl-L-lysine | > 10,000 nM | 950 nM |
Table 2: Example competitive ELISA results demonstrating the superior specificity of Antibody A over Antibody B.
Phase 2: Protein-Level Specificity Assessment
Western Blotting with Modified Peptides and Cell Lysates
While peptide-based assays are crucial, it is essential to validate the antibody's performance in the context of whole proteins.
Detailed Protocol:
-
Sample Preparation:
-
Peptide Competition: Prepare cell lysates from a cell line known to express the protein of interest.
-
Positive/Negative Controls: If available, use recombinant proteins with and without the N(2)-methyl-L-lysine modification.
-
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane as described for the dot blot.
-
Primary Antibody Incubation:
-
For peptide competition, pre-incubate the antibody with a high concentration (e.g., 10 µg/mL) of the target peptide or a control peptide for 1 hour before adding it to the membrane.
-
Incubate the membrane with the primary antibody (or the antibody-peptide mixture) overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation: Proceed as with the dot blot protocol.
-
Detection: Visualize the bands using an ECL substrate.
Data Interpretation:
A specific antibody should detect a band of the expected molecular weight in the cell lysate. This band should be specifically competed away by pre-incubation with the N(2)-methyl-L-lysine peptide but not by the unmodified or other modified peptides.
Phase 3: Application-Specific Validation
The final and most critical phase of validation is to confirm the antibody's performance in your intended application.
-
Immunoprecipitation (IP): A specific antibody should successfully pull down the target protein from a complex lysate. The identity of the pulled-down protein should be confirmed by mass spectrometry.
-
Immunofluorescence (IF) and Immunohistochemistry (IHC): The antibody should produce a staining pattern consistent with the known subcellular localization of the target protein. Peptide competition experiments should be performed in parallel to confirm the specificity of the staining.
Conclusion
The selection of a highly specific N(2)-methyl-L-lysine antibody is a critical determinant for the success of research aimed at understanding the functional roles of this post-translational modification. A multi-faceted validation approach, encompassing peptide-level screening and protein-level characterization, is non-negotiable. By investing the time and effort in these rigorous validation experiments, researchers can ensure the generation of reliable and reproducible data, ultimately advancing our understanding of the complex language of protein modifications.
References
-
General Principles of Antibody Validation. Uhlen, M., et al. (2016). A proposal for validation of antibodies. Nature Methods. [Link]
-
Histone Modification Antibody Specificity. Egelhofer, T. A., et al. (2011). An assessment of histone-modification antibody quality. Nature Structural & Molecular Biology. [Link]
-
Dot Blot and Peptide Array for Antibody Specificity. The Antibody Society. (2021). Antibody Validation: A Guide to Best Practices. [Link]
-
Competitive ELISA for Antibody Characterization. Bio-Rad Laboratories. (n.d.). Introduction to ELISA. [Link]
comparing fragmentation methods for N(2)-methyl-L-lysine peptides
An In-Depth Guide to Fragmentation Methods for the Mass Spectrometric Analysis of N(2)-methyl-L-lysine Peptides
Authored by a Senior Application Scientist
The post-translational modification (PTM) of proteins is a cornerstone of cellular regulation, vastly expanding the functional capacity of the proteome. Among these modifications, lysine methylation is a subtle yet profound modulator of protein function, implicated in everything from epigenetic regulation via histones to the control of enzyme activity. N(2)-methyl-L-lysine, with its minimal mass addition (+14.01565 Da), presents a significant analytical challenge: its confident identification and precise localization within a peptide sequence.
This guide provides a comparative analysis of the primary tandem mass spectrometry (MS/MS) fragmentation techniques used to characterize peptides containing N(2)-methyl-L-lysine. We will explore the mechanistic underpinnings of each method, present their respective strengths and weaknesses, and provide practical protocols for researchers in proteomics and drug development.
The Challenge of Characterizing Methylated Peptides
Mass spectrometry is the definitive tool for identifying PTMs.[1][2] The standard "bottom-up" proteomics workflow involves digesting proteins into peptides, separating them via liquid chromatography (LC), and analyzing them by tandem mass spectrometry (MS/MS).[3][4][5] In an MS/MS experiment, a specific peptide ion (precursor) is selected and fragmented to produce a spectrum of product ions. This fragment spectrum serves as a fingerprint that allows for the determination of the peptide's amino acid sequence and the location of any modifications.[4][6]
The challenge with lysine methylation lies in its stability and subtle mass shift. Unlike highly labile modifications such as phosphorylation, which can be readily lost during fragmentation, methylation is a stable covalent bond.[7] The primary difficulty is generating sufficiently rich fragment ion ladders to unambiguously pinpoint the modification, especially when multiple potential modification sites (i.e., multiple lysine residues) exist within the same peptide.
A Comparative Overview of Fragmentation Methods
The choice of fragmentation method is critical and directly influences the quality and type of data obtained. The four most prominent techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron-Transfer Dissociation (ETD), and Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)—operate on different principles, each offering distinct advantages for analyzing N(2)-methyl-L-lysine.
Collision-Induced Dissociation (CID)
CID is the most common fragmentation method, involving the collision of precursor ions with an inert gas.[7][8] This process increases the vibrational energy of the peptide, leading to fragmentation at the most labile bonds, primarily the peptide amide bonds.[7]
-
Mechanism: A "slow-heating," ergodic process that generates predominantly b- and y-type ions .[7][8]
-
Strengths: Fast, robust, and widely available on most mass spectrometry platforms. For stable PTMs like methylation, CID is generally effective.[7][9]
-
Limitations: Suffers from a "low-mass cutoff" in ion trap instruments, which can prevent the detection of important low-mass reporter or immonium ions. The fragmentation efficiency can be influenced by peptide sequence, sometimes resulting in sparse spectra that do not provide complete sequence coverage, complicating precise localization.[9]
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type fragmentation method performed in a dedicated collision cell, distinct from the ion trap used for CID on some instruments.[8][10]
-
Mechanism: Also a collisional activation method, but the higher energy and shorter activation time lead to a different fragmentation pattern compared to ion-trap CID.[7][8] It produces b- and y-type ions .
-
Strengths: HCD does not have a low-mass cutoff, allowing for the detection of all fragment ions.[7] It often produces richer, higher-quality spectra than CID, with more extensive fragment ion series, which is highly beneficial for PTM localization.[10][11][12]
-
Limitations: As a collisional method, it can still struggle with certain peptide sequences or precursor charge states, and like CID, it may not provide the comprehensive fragmentation needed for challenging localization scenarios.
Electron-Transfer Dissociation (ETD)
ETD is a fundamentally different, non-ergodic fragmentation technique. It involves an ion-ion reaction where radical anions transfer an electron to the multiply protonated peptide precursor.[7][13] This induces cleavage of the N-Cα bond along the peptide backbone.
-
Mechanism: A "fast," charge-driven process that is not dependent on vibrational energy. It generates primarily c- and z-type ions .[13][14]
-
Strengths: The key advantage of ETD is its ability to preserve labile PTMs that are easily lost during CID or HCD.[13][15][16] While methylation is stable, the complementary c- and z-ion series provide orthogonal information to b- and y-ions, significantly increasing sequence coverage and confidence in modification site assignment.[7]
-
Limitations: ETD efficiency is highly dependent on the precursor ion's charge state, performing best on peptides with a charge of +3 or higher.[11][15] It is often less effective for the doubly charged precursors that are common in standard proteomics experiments.[15] Furthermore, ETD scan rates can be slower than CID or HCD.[7]
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)
EThcD is a powerful dual-fragmentation technique that combines the benefits of both ETD and HCD. Following the initial ETD reaction, all ions—including the unfragmented precursors and the newly formed c- and z-ions—are subjected to HCD.[14]
-
Mechanism: A two-step process generating a composite spectrum containing b-, y-, c-, and z-type ions .
-
Strengths: EThcD provides the most comprehensive fragmentation, delivering rich data for both peptide sequencing (b/y ions) and PTM localization (c/z ions) from a single precursor.[14] It is particularly effective for doubly charged peptides, overcoming a major limitation of ETD.[15] This makes it the method of choice for unambiguously assigning challenging PTMs.[15]
-
Limitations: Requires instrumentation equipped with this specific functionality. The resulting spectra can be more complex, potentially requiring more sophisticated data analysis algorithms.
Data Summary and Visualization
Table 1: Comparison of Fragmentation Methods for N(2)-methyl-L-lysine Analysis
| Feature | CID (Ion Trap) | HCD | ETD | EThcD |
| Mechanism | Collisional (Slow Heating) | Collisional (Beam-Type) | Electron Transfer (Non-ergodic) | Electron Transfer + Collisional |
| Primary Ion Types | b, y | b, y | c, z | b, y, c, z |
| PTM Stability | Good for stable PTMs | Good for stable PTMs | Excellent; preserves labile PTMs | Excellent; preserves labile PTMs |
| PTM Localization | Moderate | Good to Excellent | Excellent (charge-state dependent) | Superior |
| Optimal Charge State | z ≥ 2 | z ≥ 2 | z ≥ 3 | z ≥ 2 |
| Key Advantage | Fast and widely available | No low-mass cutoff, rich spectra | Orthogonal fragmentation, preserves PTMs | Comprehensive fragmentation in one scan |
| Key Limitation | Low-mass cutoff, sparse spectra | Can still have sequence bias | Inefficient for z=2 precursors | Instrument availability, spectral complexity |
Diagrams of Key Workflows and Mechanisms
A typical mass spectrometry workflow for identifying post-translationally modified peptides involves several key stages, from sample preparation to data analysis.
Caption: General workflow for PTM analysis by mass spectrometry.
The fragmentation of a peptide backbone occurs at different locations depending on the method used, yielding complementary information for sequencing and PTM localization.
Caption: Comparison of peptide backbone cleavage sites.
Experimental Protocol: A Self-Validating System
This protocol outlines a standard bottom-up proteomics workflow for the identification of N(2)-methyl-L-lysine peptides.
Step 1: Protein Digestion
-
Denaturation & Reduction: Resuspend protein extract in a buffer containing 8 M urea. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 30 minutes at 57°C to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Causality: Trypsin cleaves C-terminal to lysine and arginine residues. Reducing the urea concentration is critical for optimal trypsin activity.
-
-
Quenching & Cleanup: Quench the reaction by adding formic acid to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that interfere with MS analysis. Dry the purified peptides in a vacuum centrifuge.
Step 2: LC-MS/MS Analysis
-
Resuspension: Reconstitute the dried peptides in a solution of 2% acetonitrile (ACN) and 0.1% formic acid.
-
LC Separation: Inject the sample onto a reverse-phase LC system (e.g., using a C18 column). Elute the peptides using a gradient of increasing ACN concentration over 60-120 minutes.
-
Causality: The gradient separates peptides based on their hydrophobicity, reducing the complexity of the mixture entering the mass spectrometer at any given time.
-
-
Mass Spectrometry Acquisition:
-
Instrument: Use a high-resolution Orbitrap or Q-TOF mass spectrometer.
-
MS1 Scan: Acquire precursor scans over a mass range of 400-1600 m/z.
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.
-
Method Comparison: Set up separate acquisition methods for HCD, ETD, and EThcD to objectively compare performance.
-
HCD: Use a normalized collision energy (NCE) of ~28-30.
-
ETD: Enable for precursors with z ≥ 3. Calibrate ETD reaction times based on the instrument manufacturer's recommendations.
-
EThcD: Enable for all precursors (z ≥ 2).
-
-
-
Self-Validation: For a known methylated protein control, you should observe the expected precursor m/z and be able to manually inspect spectra for characteristic fragment ions confirming the sequence and modification site.
-
Step 3: Data Analysis
-
Database Search: Use a search algorithm (e.g., Sequest, Mascot, MaxQuant) to match the experimental MS/MS spectra against a protein sequence database.[4]
-
Search Parameters:
-
Enzyme: Trypsin.
-
Precursor Mass Tolerance: 10 ppm.
-
Fragment Mass Tolerance: 0.02 Da (for high-resolution data).
-
Variable Modifications:
-
Oxidation (M)
-
Acetyl (Protein N-term)
-
Methyl (K) (+14.01565 Da)
-
-
-
PTM Localization & Validation: Use a PTM scoring algorithm (e.g., PTMProphet, Andromeda score) to calculate the confidence of site localization.[4] Manually inspect the MS/MS spectra for key methylated peptides to verify the presence of a comprehensive fragment ion series (b/y or c/z) that unambiguously supports the assigned location.
Conclusion and Recommendations
The optimal fragmentation method for analyzing N(2)-methyl-L-lysine peptides depends on the experimental goal and available instrumentation.
-
For high-throughput identification: HCD is an excellent choice, offering robust, high-quality spectra with good sequence coverage for this stable modification.[11]
-
For unambiguous site localization: When confidently pinpointing the exact location of methylation is paramount, especially in peptides with multiple lysines, electron-based methods are superior.
By understanding the principles behind each of these techniques, researchers can make informed decisions to generate the highest quality data, accelerating insights into the critical regulatory roles of lysine methylation.
References
- Thermo Fisher Scientific. (n.d.). An automated high-throughput workflow for peptide mapping to monitor post-translational modifications (PTMs) of monoclonal antibodies.
-
ResearchGate. (n.d.). Generalized workflow for mass spectrometry analysis of post-translational modifications (PTMs). Retrieved from [Link]
-
Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). The Utility of ETD Mass Spectrometry in Proteomic Analysis. NIH Public Access. Retrieved from [Link]
-
Penkert, M., et al. (2019). Electron Transfer/Higher Energy Collisional Dissociation of Doubly Charged Peptide Ions: Identification of Labile Protein Phosphorylations. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved from [Link]
-
Cannon, J. R., et al. (2019). Practical Effects of Intramolecular Hydrogen Rearrangement in Electron Transfer Dissociation-Based Proteomics. NIH Public Access. Retrieved from [Link]
-
bioRxiv. (2025). Integrative multi-layer workflow for quantitative analysis of post-translational modifications. Retrieved from [Link]
-
Zubarev, R. A. (2013). Application of electron transfer dissociation (ETD) for the analysis of posttranslational modifications. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. PubMed Central. Retrieved from [Link]
-
Liscio, E., et al. (2024). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. PubMed Central. Retrieved from [Link]
-
University of Oxford, Department of Chemistry. (n.d.). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Retrieved from [Link]
-
eScholarship.org. (2015). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Retrieved from [Link]
-
ResearchGate. (n.d.). The comparison of HCD- and CID-type fragmentation using the back-to-back strategy (HCD-IT vs. CID-IT). Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Neutral loss of lysine carbamylated peptides. Retrieved from [Link]
-
MDPI. (2025). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from [Link]
-
PubMed. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Retrieved from [Link]
-
PubMed. (1991). Evidence for a lysine-specific fragmentation in fast-atom bombardment mass spectra of peptides. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved from [Link]
-
PubMed. (2025). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from [Link]
-
Springer. (n.d.). Discovery of lysine post-translational modifications through mass spectrometric detection. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Post-translational Modifications (PTMs) Service - Creative Proteomics [creative-proteomics.com]
- 6. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. escholarship.org [escholarship.org]
- 9. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical Effects of Intramolecular Hydrogen Rearrangement in Electron Transfer Dissociation-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electron Transfer/Higher Energy Collisional Dissociation of Doubly Charged Peptide Ions: Identification of Labile Protein Phosphorylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of electron transfer dissociation (ETD) for the analysis of posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Methylated Amino Acids in Clinical Research: The Established Role of Symmetric Dimethylarginine (SDMA) vs. the Enigmatic N(2)-methyl-L-lysine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two methylated amino acids: symmetric dimethylarginine (SDMA), a clinically validated and widely used biomarker, and N(2)-methyl-L-lysine, a structurally related but functionally enigmatic molecule. We will delve into their biochemical origins, compare their known pathophysiological roles, and provide a practical guide to their analytical quantification.
Biochemical Genesis: A Tale of Two Methylations
Post-translational modifications (PTMs) are critical for regulating protein function. Among these, methylation of arginine and lysine residues, catalyzed by a class of enzymes called methyltransferases, gives rise to a host of signaling molecules and functional protein changes. When these modified proteins are degraded, methylated amino acids are released into circulation. The biological significance of these small molecules is dictated by the specific amino acid and the site of methylation.
Symmetric Dimethylarginine (SDMA): SDMA is a product of protein catabolism.[1][2] L-arginine residues within proteins are methylated by Protein Arginine Methyltransferases (PRMTs), specifically Type II PRMTs (e.g., PRMT5).[3][] These enzymes add two methyl groups to the terminal nitrogen atoms of the guanidino group, creating a symmetric dimethylarginine residue. During normal protein turnover, proteolysis releases free SDMA into the bloodstream.[5][6] SDMA is a stable molecule that is not further metabolized to a significant extent and is eliminated almost exclusively by renal excretion.[2][7][8] This property makes its plasma concentration highly dependent on the glomerular filtration rate (GFR).[1][9][10]
N(2)-methyl-L-lysine: In contrast, the origins and biological significance of N(2)-methyl-L-lysine, also known as N-alpha-methyl-L-lysine, are largely undefined in scientific literature. This molecule features a methyl group on its alpha-amino (Nα) group, the amine group directly attached to the alpha-carbon.[3] This is fundamentally different from the more extensively studied N(6)-methyl-L-lysine (Nε-methyl-L-lysine), where methylation occurs on the side chain and plays a crucial role in histone modification and epigenetic regulation.[11][12][13] There is currently no established endogenous enzymatic pathway for the synthesis of free N(2)-methyl-L-lysine in humans. Its presence in biological systems is not well-documented, and it is primarily known as a synthetic amino acid derivative used in research to increase the stability and modify the pharmacokinetic properties of peptides.[1][9][14][15]
A Tale of Two Functions: The Established Biomarker vs. The Enigmatic Molecule
The functional roles of SDMA and N(2)-methyl-L-lysine stand in stark contrast. SDMA is a molecule with clear, clinically relevant effects, while N(2)-methyl-L-lysine remains functionally uncharacterized.
Symmetric Dimethylarginine (SDMA): A Cornerstone in Renal and Cardiovascular Assessment
Initially considered an inert byproduct, SDMA is now recognized as a critical biomarker and a subtle modulator of vascular physiology.[3][16]
-
Gold Standard Renal Biomarker: The primary clinical role of SDMA is as a sensitive biomarker for kidney function.[9][10] Because it is cleared almost exclusively by the kidneys, its concentration in the blood has a strong inverse correlation with GFR.[7][17] Numerous studies have demonstrated that SDMA concentrations rise earlier than serum creatinine in cases of chronic kidney disease (CKD), often when only 25-40% of kidney function is lost, compared to the 75% loss required for creatinine to become elevated.[10][18] Furthermore, unlike creatinine, SDMA is not significantly affected by muscle mass, making it a more reliable marker in geriatric or cachectic patients.[7][9]
-
Cardiovascular Implications: While SDMA does not directly inhibit nitric oxide synthase (NOS) like its asymmetric isomer (ADMA), it can indirectly reduce nitric oxide (NO) availability by competing with L-arginine for cellular transport via cationic amino acid transporters.[11][15][19] Elevated SDMA levels are associated with endothelial dysfunction, atherosclerosis, and are considered an independent risk marker for all-cause and cardiovascular mortality in patients with CKD.[3][16]
N(2)-methyl-L-lysine: A Molecule in Search of a Function
A thorough review of current literature reveals no established physiological or pathophysiological role for free N(2)-methyl-L-lysine. It is not listed as a known uremic toxin by consortia like the European Uremic Toxin Work Group (EUTox).[3][20][21][22][23][24] Its primary significance is in synthetic chemistry, where N-alpha-methylation is a tool to create peptide analogs with enhanced stability against enzymatic degradation and improved membrane permeability for research and therapeutic development.[1][14][15]
Any discussion of its potential role—for instance, as a metabolite from dietary sources or gut microbiota—is speculative and awaits experimental validation.[25][26]
Data Focus: Comparative Analysis of Key Attributes
The following table summarizes the stark differences between SDMA and N(2)-methyl-L-lysine based on current scientific evidence.
| Feature | Symmetric Dimethylarginine (SDMA) | N(2)-methyl-L-lysine |
| Primary Origin | Endogenous; proteolysis of proteins methylated by PRMTs.[3][][5] | Primarily exogenous/synthetic; no established endogenous pathway.[1][9] |
| Primary Role | Biomarker of renal function (GFR).[1][9][10] | Building block for synthetic peptides to improve stability.[14][15] |
| Mechanism of Action | Indirectly reduces L-arginine uptake, impacting NO synthesis.[11][15] | Not established in a biological context. |
| Metabolism/Clearance | Primarily renal excretion.[2][7][8] | Not established. |
| Clinical Relevance | Early diagnosis/monitoring of CKD; cardiovascular risk marker.[3][16] | None established. Used as a research chemical. |
| Typical Plasma Levels | Well-characterized; reference ranges established. | Not routinely measured; no established reference range. |
Methodological Deep Dive: Quantification by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of small molecules like SDMA in complex biological matrices such as plasma or serum.[27] The same principles can be applied to develop a method for N(2)-methyl-L-lysine.
Experimental Protocol: Simultaneous Quantification of Modified Amino Acids
This protocol provides a robust framework for the analysis of SDMA and can be adapted for the analysis of N(2)-methyl-L-lysine.
-
Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma/serum sample.
-
Add 10 µL of an internal standard solution containing stable isotope-labeled SDMA (e.g., SDMA-d7). For N(2)-methyl-L-lysine, a corresponding labeled standard would be required.
-
Add 200 µL of a precipitation solution (e.g., acetonitrile or methanol containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Chromatographic Conditions (HILIC):
-
LC System: A high-performance liquid chromatography system.
-
Column: A Hydrophilic Interaction Chromatography (HILIC) column is ideal for retaining these polar analytes (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).[28]
-
Mobile Phase A: 20 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.[28]
-
Mobile Phase B: 90% Acetonitrile with 10% Mobile Phase A.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 1 min, then return to 95% B and re-equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
SDMA: Q1: 203.1 -> Q3: 46.1
-
SDMA-d7 (IS): Q1: 210.1 -> Q3: 53.1
-
N(2)-methyl-L-lysine (Predicted): Q1: 161.1 -> Q3: 116.1 (loss of -COOH) or 84.1 (side chain fragment). Note: These transitions must be empirically optimized.
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energies for maximum signal intensity for each analyte.
-
Synthesis and Future Perspectives
This guide highlights the profound difference between two structurally related methylated amino acids. Symmetric dimethylarginine (SDMA) is a well-vetted, indispensable biomarker in nephrology and a molecule of increasing interest in cardiovascular research. Its clear biochemical origin, primary reliance on renal clearance, and extensive clinical validation make it a powerful tool for researchers and clinicians.
In contrast, N(2)-methyl-L-lysine remains a chemical curiosity from a biological standpoint. Its primary identity is that of a synthetic tool, and claims regarding its natural function should be approached with caution pending rigorous scientific investigation.
Future research should focus on:
-
Screening for N(2)-methyl-L-lysine: Utilizing untargeted metabolomics to determine if N(2)-methyl-L-lysine is present endogenously in biological fluids and if its levels are altered in disease states.
-
Investigating Origins: Exploring potential dietary or gut microbial sources that could contribute to systemic levels of N(2)-methyl-L-lysine.
-
Expanding SDMA's Role: Further elucidating the downstream cellular consequences of elevated SDMA beyond its role as a biomarker to determine if it is an active participant in cardiovascular and renal pathology.
By understanding the distinct roles and the current state of knowledge for both molecules, the scientific community can better leverage SDMA in clinical applications and direct future research toward uncovering the potential, if any, biological significance of N(2)-methyl-L-lysine.
References
- IDEXX Laboratories. (n.d.). Introduction to a new kidney test: IDEXX SDMA™ Test.
- Lüneburg, N., et al. (2016). Biosynthesis and metabolism of ADMA and SDMA. ResearchGate.
- MSPCA-Angell. (n.d.). Estimation of Kidney Function and SDMA as a New Biomarker.
- García-Arroyo, F. E., et al. (2018). Asymmetric (ADMA) and Symmetric (SDMA) Dimethylarginines in Chronic Kidney Disease: A Clinical Approach. MDPI.
- Wellness Health Labs. (n.d.). Understanding ADMA, SDMA, and Homoarginine: Key Biomarkers for Cardiovascular and Kidney Health.
- Luo, Y., et al. (2020). Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA). MDPI.
- DVM360. (2017). SDMA Renal Biomarker for Kidney Function.
- Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
- Saiyadi, K. A., et al. (2022). Symmetric Dimethylarginine as a Biomarker for Chronic Kidney Disease. Bioscientia Medicina: Journal of Biomedicine & Translational Research.
- University of Texas at Arlington. (2025). Inactive blood marker SDMA emerges as potential predictor of cardiovascular risk in CKD.
- Lüneburg, N., et al. (2016). The synthesis and metabolism of ADMA and SDMA. ResearchGate.
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry.
- Leiper, J., & Nandi, M. (2011). Endogenous Nitric Oxide Synthase Inhibitors in the Biology of Disease: Markers, Mediators, and Regulators? AHA Journals.
- Chem-Impex. (n.d.). Nα-Methyl-L-lysine hydrochloride.
- Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
- Lüneburg, N., et al. (2016). Metabolism of asymmetric dimethylarginine in hypoxia: from bench to bedside. PMC - NIH.
- Zhang, X., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. NIH.
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science.
- PubChem. (n.d.). Methyl-lysine.
- Wikipedia. (n.d.). Methyllysine.
- IDEXX UK. (2018). Introduction to SDMA. YouTube.
- Nabity, M. B., et al. (2015). Symmetric Dimethylarginine Assay Validation, Stability, and Evaluation as a Marker for the Early Detection of Chronic Kidney Disease in Dogs. PMC - NIH.
- BenchChem. (n.d.). N6-Methyl-L-lysine in Prokaryotic vs. Eukaryotic Cells: A Technical Guide.
- Hall, J. A., et al. (2014). Comparison of Serum Concentrations of Symmetric Dimethylarginine and Creatinine as Kidney Function Biomarkers in Cats with Chronic Kidney Disease. PMC - NIH.
- Bioguard. (n.d.). Symmetric dimethylarginine (SDMA).
- Human Metabolome Database. (2020). Showing metabocard for N(6)-Methyllysine (HMDB0002038).
- PubChem. (n.d.). epsilon-Methyl-L-lysine.
- Human Metabolome Database. (2020). Showing metabocard for N2-Methyl-L-lysine (HMDB0240689).
- Lee, H., et al. (2025). Gut bacterial L-lysine alters metabolism and histone methylation to drive dendritic cell tolerance. PubMed.
- Lee, H., et al. (2025). Gut bacterial L-lysine alters metabolism and histone methylation to drive dendritic cell tolerance. ResearchGate.
- Vanholder, R., et al. (2008). A bench to bedside view of uremic toxins. Journal of the American Society of Nephrology.
- Duranton, F., et al. (2012). Searching for Uremic Toxins. PMC - NIH.
- Neirynck, N., et al. (2013). Uremic toxins: a new focus on microbiota-derived products.
- Lau, W. L., & Vaziri, N. D. (2017). Uremic toxins: a new focus on microbiota-derived products.
- Jankowski, J., et al. (2021). Uremic toxins in the progression of chronic kidney disease and cardiovascular disease: mechanisms and therapeutic targets. PubMed.
- Gryp, T., et al. (2017). Uremic toxins are conditional danger- or homeostasis-associated molecular patterns. NIH.
- McMahon, A. C., et al. (2018). Large uremic toxins: an unsolved problem in end-stage kidney disease. PubMed.
- Sirich, T. L., et al. (2014).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl-lysine | C7H16N2O2 | CID 7010497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyllysine - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Human Metabolome Database: Showing metabocard for N(6)-Methyllysine (HMDB0002038) [hmdb.ca]
- 14. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity | Bentham Science [eurekaselect.com]
- 16. Human Metabolome Database: Showing metabocard for N2-Methyl-L-lysine (HMDB0240689) [hmdb.ca]
- 17. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. sciencealert.com [sciencealert.com]
- 19. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of gut microbiota in the modulation of the health effects of advanced glycation end-products (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chembk.com [chembk.com]
- 22. Advances in direct detection of lysine methylation and acetylation by nuclear magnetic resonance using 13C-enriched cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lisdexamfetamine - Wikipedia [en.wikipedia.org]
- 24. gut.bmj.com [gut.bmj.com]
- 25. Gut bacterial L-lysine alters metabolism and histone methylation to drive dendritic cell tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Quantification of Nε-(2-Furoylmethyl)-L-lysine (furosine), Nε-(Carboxymethyl)-L-lysine (CML), Nε-(Carboxyethyl)-L-lysine (CEL) and total lysine through stable isotope dilution assay and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N(2)-methyl-L-lysine
Welcome, colleagues. In our shared pursuit of scientific advancement, the integrity of our processes extends from the initial experimental design to the final, responsible disposal of all materials. This guide provides a comprehensive, technically grounded framework for the proper disposal of N(2)-methyl-L-lysine. My objective is to move beyond a simple checklist, offering instead a logical, safety-first workflow that protects you, your institution, and our environment. We will explore the "why" behind each step, ensuring our procedures are not just compliant, but also scientifically sound.
Section 1: Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is essential. This is the cornerstone of a self-validating safety system. N(2)-methyl-L-lysine is a derivative of the amino acid L-lysine.[1] While many simple amino acids and their salts are not classified as hazardous, it is crucial to assess each compound based on its own properties and the form in which it is being discarded (e.g., pure, in solution, or mixed with other reagents).
A critical first step in any laboratory is the hazardous waste determination, which must be performed when the waste is first generated.[2] According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically "listed" or if it exhibits at least one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[2]
Table 1: Chemical & Safety Profile of N(2)-methyl-L-lysine and its Hydrochloride Salt
| Property | N(2)-methyl-L-lysine | N(2)-methyl-L-lysine hydrochloride | Data Source |
| Molecular Formula | C₇H₁₆N₂O₂ | C₇H₁₇ClN₂O₂ | [1][3] |
| Appearance | Solid (Assumed) | Solid | [4] |
| Known Hazards | Data not specified; treat with caution. | Causes serious eye irritation (H319). | [3] |
| Hazard Assessment | Not listed as a hazardous substance in most available data for similar compounds.[5][6] | GHS classification indicates it is an eye irritant.[3] | |
| Combustion Products | May produce hazardous gases such as nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[5][7][8] | May produce hazardous gases such as nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[5][7][8] |
Causality in Assessment: The primary takeaway is that while pure N(2)-methyl-L-lysine may not meet the criteria for a characteristic hazardous waste, its hydrochloride salt is a known eye irritant.[3] Furthermore, if your waste stream involves this compound mixed with other solvents (e.g., flammable organics) or solutions with extreme pH, the entire mixture must be classified as hazardous waste based on the properties of the other components.[9]
Section 2: Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate protective equipment when handling hazardous materials.[10] Given the known eye irritation risk associated with the hydrochloride form and the general best practices for handling any chemical powder, the following PPE is required.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[11]
-
Skin Protection: Wear a standard laboratory coat and appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[11]
-
Respiratory Protection: To prevent inhalation of dust, especially when handling the solid form, work in a well-ventilated area or a chemical fume hood.[11][12] If significant dust is generated, a NIOSH/MSHA approved respirator may be necessary.[11]
Section 3: Disposal Pathway Decision Framework
The correct disposal path depends entirely on the nature and composition of the waste stream. This decision-making process should be systematic. The following workflow provides a logical pathway to determine the appropriate disposal protocol.
Caption: Disposal decision workflow for N(2)-methyl-L-lysine waste.
Section 4: Step-by-Step Disposal Protocols
Based on the decision framework, select the appropriate protocol below.
Protocol A: Disposal of Non-Hazardous Solid Waste
This protocol applies only to pure, unadulterated N(2)-methyl-L-lysine that has been confirmed as non-hazardous by your institution's safety officer and is permitted by local regulations.
-
Verification: Double-check your institution's policies and local municipal codes to confirm that non-hazardous chemical solids can be disposed of in the regular trash.[13]
-
Containerization: Place the solid N(2)-methyl-L-lysine in a tightly sealed, clearly labeled container. The original container is often ideal.[5][13]
-
Labeling: Label the container as "Non-Hazardous Waste: N(2)-methyl-L-lysine".
-
Disposal: Dispose of the sealed container in the designated laboratory solid waste stream.
Protocol B: Institutional Hazardous Chemical Waste Disposal (Recommended)
This is the most robust and universally compliant method for all chemical waste, including N(2)-methyl-L-lysine that is mixed with other chemicals, has an extreme pH, or when its hazard status is uncertain.
-
Container Selection: Select a waste container that is compatible with the waste. For instance, do not store acids or bases in metal containers.[9][14] The container must have a secure, screw-top cap and be in good condition.[9]
-
Labeling: Affix a hazardous waste tag to the container before adding any waste.[2] The label must clearly state "Hazardous Waste" and list all chemical constituents by percentage or volume.[9][15]
-
Accumulation: Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation.[2][9] The container must be kept closed except when adding waste.[9][16]
-
Segregation: Ensure the container is stored with compatible chemicals. Specifically, store acids and bases separately, and keep oxidizers away from flammable materials.[9] Use secondary containment (such as a tub or tray) to contain potential leaks.[9]
-
Request Pickup: Once the container is full or you have finished generating this waste stream, submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department.[2][16] Do not move the waste to other locations yourself.[16]
Protocol C: Neutralization and Drain Disposal (Aqueous Solutions Only)
This protocol is only for dilute, aqueous solutions of N(2)-methyl-L-lysine that contain no other hazardous materials. Crucially, you must verify this is permitted by your local water authority and institutional policies. [13]
-
Verification: Confirm with your EH&S office that drain disposal of this specific, neutralized solution is acceptable.
-
pH Measurement: Measure the pH of the aqueous solution.
-
Neutralization: If the pH is below 5.5 or above 12.5, it must be adjusted.[9]
-
For acidic solutions (pH < 5.5), slowly add a dilute base (e.g., 1M sodium hydroxide) while stirring until the pH is within the acceptable range.
-
For basic solutions (pH > 12.5), slowly add a dilute acid (e.g., 1M hydrochloric acid) while stirring until the pH is within the acceptable range.
-
-
Disposal: While running copious amounts of cold water, slowly pour the neutralized solution down a designated laboratory sink drain.[13] Never use a storm drain.[13]
-
Documentation: Log the disposal event in your laboratory notebook.
Section 5: Spill Management and Decontamination
Accidents happen, but a prepared response minimizes risk. In the event of a spill of solid N(2)-methyl-L-lysine, follow these steps.
-
Secure the Area: Alert personnel in the immediate vicinity. If the spill is large, evacuate the area.[5]
-
Don PPE: At a minimum, wear the PPE outlined in Section 2.
-
Containment: Prevent the powder from becoming airborne. Do not sweep dry.[5]
-
Cleanup: Gently cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container.[11][12] Avoid raising dust.[5][12]
-
Decontamination: Once the bulk material is collected, decontaminate the area with soap and water or an appropriate laboratory detergent.
-
Disposal: All cleanup materials (gloves, absorbent pads, etc.) must be placed in the hazardous waste container and disposed of according to Protocol B.[16]
Section 6: Waste Minimization: A Proactive Approach
The most effective disposal procedure is to minimize the waste generated in the first place. As scientists, we have an obligation to practice green chemistry.
-
Source Reduction: Order only the quantity of chemical required for your research to avoid surplus.[2]
-
Inventory Management: Maintain a current inventory of your chemicals to prevent duplicate orders and track expiration dates.[2]
-
Substitution: Where scientifically viable, consider substituting hazardous chemicals with non-hazardous alternatives.[2]
By integrating these principles of hazard assessment, safe handling, systematic disposal, and waste minimization, you build a culture of safety and responsibility that extends far beyond the disposal of a single compound.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]
-
OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]
-
The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
Material Safety Data Sheet - L-Lysine monohydrochloride. FooDB. [Link]
-
Methyl-lysine. PubChem, National Institutes of Health. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Safety Data Sheet - L(+)-Lysine monohydrate. West Liberty University. [Link]
-
Safety Data Sheet - Fmoc-Lys(Me)2-OH HCl. AAPPTec. [Link]
-
Safety Data Sheet - L-Lysine. Meta-Sci. [Link]
-
Safety Data Sheet - Fmoc-Lys(Boc,Me)-OH. AAPPTec. [Link]
-
N-epsilon-Methyl-L-lysine hydrochloride. PubChem, National Institutes of Health. [Link]
-
N-alpha-Methyl-L-lysine hydrochloride. PubChem, National Institutes of Health. [Link]
Sources
- 1. Methyl-lysine | C7H16N2O2 | CID 7010497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. N-alpha-Methyl-L-lysine hydrochloride | C7H17ClN2O2 | CID 55250431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. lighthouselabservices.com [lighthouselabservices.com]
- 11. westliberty.edu [westliberty.edu]
- 12. foodb.ca [foodb.ca]
- 13. acs.org [acs.org]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
